Product packaging for Boc-D-Asp-OFm(Cat. No.:)

Boc-D-Asp-OFm

Cat. No.: B12092058
M. Wt: 411.4 g/mol
InChI Key: RMRKPGGMJKNMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Asp-OFm (CAS 123417-19-6) is a protected derivative of D-aspartic acid, specifically designed as a crucial building block for solid-phase peptide synthesis (SPPS). This compound features orthogonal protection with a tert-butyloxycarbonyl (Boc) group on the α-amino function and a 9-fluorenylmethyl (OFm) group on the aspartic acid side chain. This strategic protection scheme allows for sequential, acid-labile deprotection of the Boc group for chain elongation while the base-labile OFm group stabilizes the side chain during synthesis, enabling precise construction of complex peptides . Its primary research value lies in the incorporation of the non-proteinogenic D-aspartic acid into peptide sequences. The D-configuration confers distinct properties to synthetic peptides, notably enhanced stability against proteolytic degradation compared to their L-configured counterparts, making them valuable tools in neuroendocrine studies and enzyme catalysis research . Furthermore, this compound is instrumental in advanced research applications, including the synthesis of cyclic peptides and peptide thioesters, and serves as a key component in the development of peptide microarrays on biosensor interfaces for high-throughput protein screening . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO6 B12092058 Boc-D-Asp-OFm

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKPGGMJKNMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Asp-OFm: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Asp-OFm, is a crucial protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique structural features, combining the acid-labile Boc protecting group for the α-amino function and the base-labile OFm ester for the β-carboxyl group, offer orthogonal protection essential for the stepwise assembly of complex peptide chains. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and its potential in drug development. Detailed experimental protocols and visualizations of relevant chemical and biological pathways are included to facilitate its practical application in research and development.

Chemical Properties and Structure

This compound is a white to off-white solid, soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.[1] Its structural and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference(s)
IUPAC Name (2R)-4-((9H-fluoren-9-yl)methoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid[2]
Synonyms N-alpha-tert-Butyloxycarbonyl-D-aspartic acid beta-fluorenylmethyl ester, Boc-D-Asp(OFm)-OH[3][4]
CAS Number 123417-19-6[2]
Molecular Formula C₂₃H₂₅NO₆[5]
Molecular Weight 411.45 g/mol [5]
Appearance White to off-white powder/solid[1]
Purity Typically ≥97%[3]
Spectral Data

While a complete, publicly available, and fully assigned spectral dataset for this compound is limited, the following table summarizes available and expected spectral characteristics based on its structure and data from similar compounds.

Spectral DataCharacteristic Peaks and InterpretationsReference(s)
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, 2H, Fm aromatic), 5.20 (s, 2H, CH₂ of Fm), 1.43 (s, 9H, Boc)[2]
¹³C NMR Expected peaks around 170-175 ppm (carboxyl carbons), 155 ppm (carbamate carbonyl), 80 ppm (quaternary carbon of Boc), and in the aromatic region for the fluorenyl group.[6][]
FT-IR Characteristic peaks expected for N-H stretching (amide), C=O stretching (ester and carbamate), and aromatic C-H stretching.N/A
Mass Spectrometry Molecular ion peak at m/z 411.17. Fragmentation would likely involve the loss of the Boc group (100 Da) and the fluorenylmethyl group (179 Da).[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step protection strategy for D-aspartic acid. While specific, detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

Step 1: N-α-Boc Protection of D-Aspartic Acid

  • Dissolution: Suspend D-aspartic acid in a mixture of dioxane and water.

  • Basification: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

  • Bocylation: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the Boc-D-Aspartic acid into an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Step 2: β-OFm Esterification of Boc-D-Aspartic Acid

  • Activation: The β-carboxyl group of Boc-D-Aspartic acid is selectively activated. This can be achieved by forming a mixed anhydride using a reagent like isobutyl chloroformate in the presence of a base such as N-methylmorpholine (NMM) at low temperature (-15 °C).

  • Esterification: 9-Fluorenylmethanol (FmOH) is then added to the reaction mixture.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts. The final product, this compound, is then purified by column chromatography.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis of this compound D_Asp D-Aspartic Acid Boc_D_Asp Boc-D-Aspartic Acid D_Asp->Boc_D_Asp Boc₂O, Base Boc_D_Asp_OFm This compound Boc_D_Asp->Boc_D_Asp_OFm 1. Activation 2. 9-Fluorenylmethanol

Caption: General synthesis workflow for this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in SPPS, particularly when Boc chemistry is employed. The orthogonal protection allows for selective deprotection of the α-amino group for chain elongation while the β-carboxyl group remains protected.

General SPPS Cycle:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid is attached.

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next amino acid, in this case, this compound, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed. The OFm group on the D-aspartic acid residue can be selectively removed using a mild base such as piperidine in DMF.

The logical flow of an SPPS cycle is illustrated in the following diagram:

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Resin-bound Peptide (n residues) deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling of Boc-AA-(OH) (e.g., this compound) neutralization->coupling end Resin-bound Peptide (n+1 residues) coupling->end

Caption: A single cycle in solid-phase peptide synthesis.

Applications in Research and Drug Development

The incorporation of D-amino acids, such as D-aspartic acid, into peptides can significantly enhance their proteolytic stability and modulate their biological activity. This compound serves as a key reagent in the synthesis of such modified peptides.

Role in Signaling Pathways

D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is known to act as a signaling molecule.[8][9] It is involved in hormone regulation and neurotransmission.[10][11] Peptides containing D-aspartic acid, synthesized using building blocks like this compound, can be used as tools to probe these signaling pathways or as potential therapeutics that modulate them. For instance, D-aspartate is known to be involved in the hypothalamic-pituitary-gonadal axis, influencing the release of hormones such as luteinizing hormone (LH) and testosterone.[11]

The following diagram illustrates a simplified representation of a neuroendocrine signaling pathway where a D-aspartate-containing peptide could potentially act:

G cluster_pathway Hypothetical Neuroendocrine Signaling hypothalamus Hypothalamus pituitary Pituitary Gland hypothalamus->pituitary GnRH gonads Gonads pituitary->gonads LH/FSH hormone Hormone Production (e.g., Testosterone) gonads->hormone peptide D-Asp containing Peptide (Synthesized using this compound) peptide->hypothalamus Modulates

Caption: D-Asp containing peptide in a neuroendocrine pathway.
Application in Peptide-Drug Conjugate (PDC) Development

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics where a cytotoxic drug is linked to a peptide that specifically targets cancer cells.[12][13] The peptide component acts as a homing device, delivering the drug payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity. The linker connecting the peptide and the drug is a critical component of a PDC, influencing its stability and drug-release characteristics.[14]

This compound can be incorporated into the peptide sequence of a PDC. The free β-carboxyl group, after deprotection of the OFm ester, can serve as an attachment point for the linker-drug moiety. The inclusion of a D-amino acid can also enhance the stability of the peptide in circulation.

A conceptual workflow for the development of a PDC is shown below:

G cluster_pdc Peptide-Drug Conjugate (PDC) Development Workflow peptide_synthesis Peptide Synthesis (incorporating this compound) linker_attachment Linker Attachment to Peptide peptide_synthesis->linker_attachment drug_conjugation Drug Conjugation to Linker linker_attachment->drug_conjugation purification Purification and Characterization drug_conjugation->purification testing In vitro and in vivo Testing purification->testing

Caption: Workflow for developing a peptide-drug conjugate.

Conclusion

This compound is a synthetically versatile and valuable building block for the preparation of peptides containing D-aspartic acid. Its orthogonal protecting groups are well-suited for solid-phase peptide synthesis, enabling the creation of complex and modified peptides. The incorporation of D-aspartic acid can confer desirable properties to peptides, such as increased stability and altered biological activity, making this compound a key reagent for researchers in peptide chemistry, drug discovery, and chemical biology. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a practical resource for the effective utilization of this important compound.

References

Synthesis and Purification of Boc-D-Asp-OFm: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Boc-D-Asp-OFm, a critical building block in solid-phase peptide synthesis (SPPS). This document details the chemical rationale, experimental protocols, and purification strategies, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as this compound, is a protected amino acid derivative essential for the incorporation of D-aspartic acid into peptide sequences. The orthogonal protection strategy, employing the acid-labile Boc group for the α-amino function and the base-labile Ofm group for the β-carboxyl group, allows for selective deprotection and chain elongation in complex peptide synthesis.[1][2] This strategic protection is crucial for preventing unwanted side reactions and ensuring the synthesis of peptides with defined sequences and stereochemistry.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the protection of the α-amino group of D-aspartic acid, followed by the esterification of the β-carboxyl group.

Step 1: Protection of the α-Amino Group with a Boc Moiety

The initial step involves the protection of the α-amino group of D-aspartic acid using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium. This reaction selectively shields the amino group, leaving the carboxyl groups available for the subsequent reaction.[1]

Step 2: Protection of the β-Carboxyl Group with an Ofm Ester

The second step is the selective esterification of the β-carboxyl group of the Boc-protected D-aspartic acid with 9-fluorenylmethanol (FmOH) or a related derivative.[4] This is a critical step that requires careful control of reaction conditions to ensure high selectivity for the β-carboxyl group over the α-carboxyl group.[4] One common method employs a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[4]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ofm Esterification D-Aspartic_Acid D-Aspartic Acid Reaction1 Boc Protection Reaction D-Aspartic_Acid->Reaction1 Boc_Anhydride Boc Anhydride (Di-tert-butyl dicarbonate) Boc_Anhydride->Reaction1 Base Base (e.g., NaOH, DMAP) Base->Reaction1 Solvent1 Solvent (e.g., Dioxane/Water, THF) Solvent1->Reaction1 Boc_D_Asp_OH Boc-D-Asp-OH Reaction1->Boc_D_Asp_OH Reaction2 Ofm Esterification Boc_D_Asp_OH->Reaction2 Fmoc_Cl 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) Fmoc_Cl->Reaction2 Base2 Base (e.g., DIPEA) Base2->Reaction2 Solvent2 Anhydrous Solvent (e.g., DCM, DMF) Solvent2->Reaction2 Boc_D_Asp_OFm This compound Reaction2->Boc_D_Asp_OFm

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are compiled from established methodologies.[1][4] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Synthesis of Boc-D-Asp-OH (Intermediate)

Materials:

  • D-Aspartic Acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium Hydroxide (NaOH) or 4-Dimethylaminopyridine (DMAP)

  • Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolve D-Aspartic Acid in the chosen solvent system.

  • Add the base to the solution.

  • Slowly add Boc anhydride (typically 1.2 to 2.2 equivalents) to the reaction mixture, maintaining the temperature between 0-25°C.[1]

  • Stir the reaction for 4-6 hours, monitoring progress with Thin-Layer Chromatography (TLC).[1]

  • Upon completion, acidify the mixture to a pH of 2-3 with HCl.[1]

  • Extract the product, Boc-D-Asp-OH, with ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis of this compound

Materials:

  • Boc-D-Asp-OH

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-D-Asp-OH in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Add DIPEA (typically 3.0 equivalents) to the solution.[1]

  • Slowly add Fmoc-Cl (typically 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with the work-up and purification.

Purification Methods

Purification of the final product is crucial to remove unreacted starting materials and byproducts.[4] High-Performance Liquid Chromatography (HPLC) is often used to assess the final purity, which should ideally be greater than 99%.[1][5]

Work-up Procedure

An acidic extraction is typically performed to isolate the crude product before further purification.[1]

Flash Chromatography

Flash chromatography is a common method for purifying this compound.[1]

Typical Conditions:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically used.[1] The polarity of the solvent is gradually increased to elute the product.

Recrystallization

Recrystallization is another effective method for purifying the final compound.[1] The choice of solvent is critical and needs to be determined empirically to achieve high purity and yield.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

Table 1: Reagent Stoichiometry

StepReagentTypical EquivalentsReference
Boc Protection Boc Anhydride1.2 - 2.2[1]
Ofm Esterification Fmoc-Cl1.5[1]
Ofm Esterification DIPEA3.0[1]

Table 2: Reaction Conditions

StepParameterTypical ValueReference
Boc Protection Temperature0 - 25°C[1]
Boc Protection Reaction Time4 - 6 hours[1]
Ofm Esterification Temperature0°C to Room Temp.[1]
Ofm Esterification Reaction Time2 - 4 hours[1]

Table 3: Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₆[1][5]
Molecular Weight 411.4 g/mol [1][5]
Appearance White powder[5]
Melting Point 139 - 141 °C[5]
Purity (HPLC) ≥ 99%[5]
Storage Conditions 0 - 8 °C[5]

Logical Relationships in Orthogonal Protection

The use of Boc and Ofm protecting groups is an example of an orthogonal protection strategy, which is fundamental to modern peptide synthesis.

Orthogonal_Protection cluster_deprotection Deprotection Conditions Boc_D_Asp_OFm Boc-D-Asp(OFm)-OH Acidic_Conditions Acidic Conditions (e.g., TFA) Boc_D_Asp_OFm->Acidic_Conditions Removes Boc Basic_Conditions Basic Conditions (e.g., Piperidine) Boc_D_Asp_OFm->Basic_Conditions Removes Ofm H2N_D_Asp_OFm H₂N-D-Asp(OFm)-OH Acidic_Conditions->H2N_D_Asp_OFm Boc_D_Asp_OH_deprotected Boc-D-Asp-OH Basic_Conditions->Boc_D_Asp_OH_deprotected

Caption: Orthogonal deprotection of this compound.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and purification techniques to achieve high purity and yield. The orthogonal protection strategy it embodies is a cornerstone of solid-phase peptide synthesis, enabling the creation of complex and novel peptide-based therapeutics and research tools. This guide provides the necessary technical information for researchers and drug development professionals to successfully synthesize and purify this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Boc-D-Asp-OFm in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Asp-OFm, chemically known as N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a pivotal protected amino acid derivative utilized in advanced peptide synthesis. Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amine and a base-labile OFm ester on the β-carboxyl side chain, offers chemists precise control over peptide chain elongation and modification. This guide elucidates the core mechanism of action of this compound in solid-phase peptide synthesis (SPPS), its critical role in the synthesis of cyclic peptides, and its application in creating peptides with significant biological activity, particularly as caspase inhibitors in the study of apoptosis. This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams to serve as a comprehensive resource for researchers in peptide chemistry and drug discovery.

Core Mechanism of Action: Orthogonal Protection in SPPS

The primary mechanism of action of this compound revolves around its two distinct protecting groups, which can be selectively removed under different chemical conditions. This "orthogonal" strategy is fundamental to modern solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for the stepwise assembly of complex peptide sequences.[1]

  • The Boc (tert-Butoxycarbonyl) Group: This group protects the α-amino functionality of the D-aspartic acid. It is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, typically Trifluoroacetic Acid (TFA).[2] This allows for the deprotection of the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • The OFm (9-Fluorenylmethyl Ester) Group: This group protects the β-carboxyl group of the D-aspartic acid side chain. The OFm ester is stable to the acidic conditions used to remove the Boc group but is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like Dimethylformamide (DMF).[1] This selective deprotection of the side chain is crucial for on-resin cyclization or other side-chain modifications.

The strategic use of these two protecting groups allows for a controlled and predictable synthesis workflow, as illustrated in the diagrams below.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-based SPPS. The workflow involves anchoring the first amino acid to a solid support (resin) and then sequentially adding protected amino acids. Each cycle consists of two main steps:

  • Deprotection: The Boc group of the resin-bound amino acid or peptide is removed with TFA to expose a free N-terminal amine.

  • Coupling: The next Boc-protected amino acid is activated with a coupling agent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.

This cycle is repeated until the desired linear peptide is assembled. The OFm group on the D-aspartic acid side chain remains intact throughout this process.

Synthesis of Cyclic Peptides

The orthogonal nature of the OFm group makes this compound particularly well-suited for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.[3] The process typically involves:

  • Linear Peptide Synthesis: The linear precursor of the cyclic peptide is assembled on a solid support using standard SPPS.

  • Selective Deprotection: The N-terminal Boc group is removed with TFA, and the C-terminal anchor to the resin (if applicable) might also be cleaved, or a different strategy is used. Then, the OFm group on the D-Asp side chain is selectively removed with piperidine, exposing a free carboxylic acid.

  • On-Resin Cyclization: With a free amine at the N-terminus and a free carboxylic acid on the D-Asp side chain, an intramolecular amide bond is formed using a coupling agent, resulting in a cyclic peptide still attached to the resin.

  • Final Cleavage: The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, typically with a strong acid like HF or a cocktail containing TFA.

Biological Significance: D-Aspartate in Caspase Inhibition and Apoptosis

The incorporation of D-amino acids, such as D-aspartic acid from this compound, into peptides can confer resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life.[4] A significant area of application for peptides containing D-aspartic acid is in the study of apoptosis, or programmed cell death.

Caspases, a family of cysteine proteases, are central regulators of apoptosis. They recognize and cleave specific tetrapeptide sequences that contain an aspartic acid residue at the P1 position.[5] Peptide-based inhibitors that mimic these recognition sequences but are modified to block the enzyme's active site are invaluable tools for studying the apoptotic cascade.

Peptides containing a D-aspartic acid residue at the P1 position can act as potent and selective inhibitors of specific caspases, such as caspase-3, a key executioner caspase.[5] By incorporating this compound into a peptide sequence, researchers can synthesize stable and effective caspase inhibitors to probe the signaling pathways of apoptosis.

Quantitative Data

While specific quantitative data for peptide synthesis using this compound is not extensively detailed in publicly available literature, the synthesis of the protected amino acid itself is reported to achieve high yields and purity. General SPPS protocols, when optimized, can also yield peptides with high purity. The following tables summarize typical data for the synthesis of the reagent and for a representative peptide synthesis.

Table 1: Synthesis of this compound - Representative Data

ParameterValueReference
Yield >95%[1]
Purity (HPLC) >99%[1]
Purification Method Recrystallization or Column Chromatography[1]

Table 2: Representative Data for Solid-Phase Synthesis of a Model Hexapeptide

ParameterValueReference
Peptide Sequence VKDGYI[6]
Synthesis Scale 0.1 mmol[2]
Crude Purity (HPLC) 85-95% (sequence dependent)[6]
Overall Yield (after purification) 20-40% (sequence and length dependent)[7]

Note: The data in Table 2 is representative of a typical Boc-SPPS and not specific to a synthesis using this compound, as such specific data was not available in the searched literature.

Experimental Protocols

The following are detailed, representative protocols. Researchers should optimize these conditions for their specific peptide sequences and laboratory setups.

Synthesis of Boc-D-Asp(OFm)-OH

This protocol is a generalized procedure based on literature descriptions for the synthesis of similar compounds.[1][2]

  • Side-Chain Esterification: D-Aspartic acid is reacted with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the β-(9-fluorenylmethyl) ester. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

  • α-Amine Protection: The resulting D-Asp(OFm)-OH is then dissolved in a suitable solvent system (e.g., a mixture of THF and water). Di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., sodium carbonate) are added. The reaction is stirred, often at 0°C initially, to introduce the Boc group onto the α-amino group.[1]

  • Workup and Purification: The reaction mixture is acidified (e.g., with citric acid) to a pH of 2-3, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure Boc-D-Asp(OFm)-OH.[1]

Boc-SPPS of a Linear Peptide

This protocol outlines a manual Boc-SPPS cycle on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

    • Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

On-Resin Cyclization

This protocol describes a head-to-side-chain cyclization after linear synthesis.

  • Final N-terminal Boc Deprotection: Perform the Boc deprotection step (Protocol 5.2, step 3) on the completed linear peptide-resin.

  • Neutralization: Neutralize the resin as described above (Protocol 5.2, step 4).

  • OFm Deprotection:

    • Wash the resin with DMF (3x).

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 1-2 hours to remove the OFm group from the D-Asp side chain.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, dissolve a coupling agent (e.g., PyBOP or HATU, 3 equivalents) and an additive like HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents).

    • Add this cyclization cocktail to the resin and agitate for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

  • Final Cleavage and Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or a TFA/TIS/water cocktail).

Mandatory Visualizations

Signaling Pathways and Workflows

SPPS_Workflow Resin Resin-AA1(Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (5% DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Couple Boc-AA2-OH (HBTU/DIEA in DMF) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Result Resin-AA2-AA1(Boc) Wash3->Result Repeat Repeat Cycle (n-2) times Result->Repeat FinalPeptide Linear Peptide on Resin Repeat->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

On_Resin_Cyclization Start Linear Peptide on Resin (Boc-AA_n...-Asp(OFm)-...-AA_1-Resin) N_Deprotection N-terminal Boc Deprotection (TFA in DCM) Start->N_Deprotection Side_Chain_Deprotection Side Chain OFm Deprotection (Piperidine in DMF) N_Deprotection->Side_Chain_Deprotection Cyclization Intramolecular Coupling (PyBOP/DIEA in DMF) Side_Chain_Deprotection->Cyclization Cleavage Final Cleavage from Resin (e.g., HF or TFA cocktail) Cyclization->Cleavage Final_Product Purified Cyclic Peptide Cleavage->Final_Product Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 FADD/TRADD Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptotic Stimuli Caspase9 Active Caspase-9 CytochromeC->Caspase9 Apoptosome Formation Apaf1 Apaf-1 Apaf1->Caspase9 Apoptosome Formation Procaspase9 Procaspase-9 Procaspase9->Caspase9 Apoptosome Formation Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Inhibitor Peptide Inhibitor (contains D-Asp) Inhibitor->Caspase3 Apoptosis Apoptosis Substrates->Apoptosis

References

Stability of Boc-D-Asp-OFm Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp-OFm, or N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a crucial building block in modern peptide synthesis and drug development. Its utility stems from its orthogonal protecting group strategy, where the N-terminal Boc group is labile to acid, while the C-terminal OFm (9-fluorenylmethyl) ester is labile to base. This differential stability allows for the selective deprotection and modification of either the N-terminus or the C-terminal side chain, providing precise control over the construction of complex peptide architectures. Understanding the stability of this compound under various pH conditions is paramount for optimizing synthetic protocols, minimizing side reactions, and ensuring the integrity of the final product. This guide provides a comprehensive overview of the stability of this compound, detailed experimental protocols for its assessment, and a discussion of its application in studying enzymatic pathways.

Core Concepts: Orthogonal Protection

The chemical stability of this compound is governed by the distinct properties of its two protecting groups:

  • Boc (tert-Butoxycarbonyl) Group: This amine protecting group is highly sensitive to acidic conditions.[1][2] Cleavage occurs via an acid-catalyzed mechanism that results in the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.[3][4] The Boc group is, however, stable to basic and nucleophilic conditions.[5]

  • OFm (9-Fluorenylmethyl) Group: This carboxyl protecting group is a variant of the well-known Fmoc group and is cleaved under basic conditions.[5] The mechanism involves a β-elimination reaction initiated by a base, typically a secondary amine like piperidine, leading to the formation of dibenzofulvene and the free carboxylic acid.[6] The OFm group demonstrates significant stability in acidic media.[5]

This orthogonal stability is the cornerstone of its application, allowing for selective deprotection strategies in complex syntheses.[5]

Stability Profile of this compound

The stability of this compound is inversely dependent on the pH of the environment. It exhibits high stability at neutral pH but will degrade under either sufficiently acidic or basic conditions.

Acidic Conditions

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. The OFm ester is generally stable under the acidic conditions required for Boc removal.[5]

Key Considerations:

  • Acid Strength: Strong acids like trifluoroacetic acid (TFA) are commonly used for efficient Boc deprotection.[2][3] The rate of cleavage is dependent on the acid concentration.[7][8]

  • Reaction Time and Temperature: Cleavage is typically rapid, often complete within minutes to a few hours at room temperature.

  • Scavengers: The tert-butyl cation generated during Boc cleavage can lead to side reactions. Scavengers such as triisopropylsilane (TIS) or thioanisole are often added to prevent these unwanted modifications.[5]

Basic Conditions

Under basic conditions, the OFm ester is the primary site of cleavage. The Boc group is stable to the basic reagents typically used for OFm removal.[5]

Key Considerations:

  • Base Strength: The rate of OFm cleavage is dependent on the base used. Piperidine is a common and effective reagent for this purpose.[6] Weaker bases like morpholine can also be used, which may reduce the incidence of side reactions.[6][9]

  • Aspartimide Formation: A significant side reaction for aspartic acid derivatives with side-chain esters under basic conditions is the formation of a cyclic aspartimide intermediate.[6][10][11] This is particularly problematic in sequences where the aspartic acid is followed by a small amino acid like glycine.[6] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[6]

  • Additives to Mitigate Aspartimide Formation: The addition of weak acids, such as formic acid or HOBt, to the piperidine solution can help to suppress aspartimide formation.[9]

Quantitative Stability Data

ConditionProtecting GroupStabilityTypical ReagentsKey Considerations
Acidic BocLabile25-50% TFA in DCMRapid cleavage at room temperature.
OFmStable25-50% TFA in DCMGenerally stable to conditions that cleave Boc.
Basic BocStable20% Piperidine in DMFStable to standard Fmoc/OFm deprotection conditions.
OFmLabile20% Piperidine in DMFCleavage is typically rapid. Prone to aspartimide formation.[6]
Neutral Boc & OFmStableAqueous buffers (pH ~7)High stability, suitable for storage and handling.

Experimental Protocols

The stability of this compound can be quantitatively assessed using chromatographic and spectroscopic methods.

Protocol 1: HPLC-Based Stability Assay

This protocol allows for the quantification of the parent compound and its degradation products over time.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMF) at a concentration of 1 mg/mL. b. Prepare a series of buffers at the desired pH values (e.g., pH 2, 5, 7, 9, and 12). c. For each time point, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. Ensure the final concentration of the organic solvent is low enough to not affect the pH or stability. d. Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C).

2. HPLC Analysis: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system. b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 265 nm (for the fluorenyl group of OFm) and 214 nm (for the peptide bond).
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak area of the intact this compound and any degradation products. b. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). c. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: NMR-Based Stability Assay

Quantitative NMR (qNMR) can be used to monitor the degradation of this compound without the need for chromatographic separation.[12][13]

1. Sample Preparation: a. Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CD3CN) to a known concentration. b. Add a known amount of an internal standard (e.g., maleic acid) that has a resonance that does not overlap with the analyte signals. c. To initiate the degradation, add a specific amount of a deuterated acid (e.g., TFA-d) or base (e.g., piperidine-d11).

2. NMR Data Acquisition: a. Acquire a 1H NMR spectrum at time zero. b. Continue to acquire spectra at regular intervals. c. NMR Parameters:

  • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons for accurate integration.
  • Use a calibrated 90° pulse.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis: a. Integrate the characteristic peaks of this compound (e.g., the tert-butyl protons of the Boc group and the fluorenyl protons of the OFm group) and the internal standard. b. The concentration of this compound at each time point can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard c. Plot the concentration of this compound against time to determine the degradation kinetics.

Visualization of Deprotection Pathways and Biological Relevance

Orthogonal Deprotection Workflow

The differential stability of the Boc and OFm groups allows for a controlled, stepwise deprotection, which is fundamental to its utility in chemical synthesis.

G A Boc-D-Asp(OFm)-OH B H-D-Asp(OFm)-OH A->B Acidic Conditions (e.g., TFA) C Boc-D-Asp-OH A->C Basic Conditions (e.g., Piperidine) D H-D-Asp-OH B->D Basic Conditions (e.g., Piperidine) C->D Acidic Conditions (e.g., TFA)

Caption: Orthogonal deprotection of this compound.

Role in Aspartic Protease Signaling Pathways

This compound can be utilized as a substrate to probe the activity of aspartic proteases, a class of enzymes involved in numerous signaling pathways. Aspartic proteases cleave peptide bonds and are characterized by two aspartic acid residues in their active site.

G cluster_0 Cell Membrane A Transmembrane Protein Substrate B Aspartic Protease (e.g., β-secretase) A->B Cleavage C Extracellular Fragment B->C D Intracellular Domain (ICD) B->D E Downstream Signaling D->E Signal Transduction

Caption: Aspartic protease signaling cascade.

Conclusion

This compound is a cornerstone of modern synthetic chemistry due to its orthogonal protecting groups. A thorough understanding of its stability under acidic and basic conditions is critical for its effective use. While stable at neutral pH, the Boc group is readily cleaved by acid, and the OFm group by base. A key challenge in the use of this compound is the management of aspartimide formation under basic conditions. The experimental protocols provided herein offer robust methods for quantitatively assessing the stability of this important molecule, enabling researchers to optimize reaction conditions and maximize the yield and purity of their target peptides. Furthermore, its application as a substrate for aspartic proteases highlights its utility in dissecting complex biological signaling pathways.

References

The Dual Pillars of Peptide Synthesis: An In-depth Technical Guide to Boc and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as the two dominant strategies for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and comparative data related to Boc and Fmoc chemistries, offering a critical resource for researchers and professionals in drug development and peptide science.

Fundamental Principles: A Tale of Two Chemistries

The choice between Boc and Fmoc strategies represents a fundamental divergence in the chemical approach to solid-phase peptide synthesis (SPPS), primarily centered on the lability of the α-amino protecting group.

The Boc Strategy: Pioneered in the early days of SPPS by R.B. Merrifield, the Boc group is an acid-labile protecting group.[1] Its removal is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), usually in a solution of dichloromethane (DCM).[1][2] This acid-based deprotection scheme necessitates the use of even stronger acids, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which are typically benzyl-based.[3][4]

The Fmoc Strategy: Introduced as a milder alternative, the Fmoc group is a base-labile protecting group.[] Deprotection is accomplished using a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains (often tert-butyl based), which can be removed simultaneously with the cleavage of the peptide from the resin using TFA.[4] This approach avoids the use of the highly corrosive and hazardous HF.

The orthogonality of these two strategies is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of different functional groups within a peptide sequence, which is crucial for the synthesis of complex and modified peptides.[]

Quantitative Data Presentation

A clear understanding of the quantitative aspects of each strategy is essential for optimizing peptide synthesis protocols. The following tables summarize key comparative data for Boc and Fmoc chemistries.

Table 1: Comparison of Deprotection Conditions and Kinetics

ParameterBoc StrategyFmoc Strategy
Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]20% Piperidine in N,N-Dimethylformamide (DMF)[]
Deprotection Time 5 - 30 minutes[7][8]Typically < 10 minutes, can be as fast as seconds[]
Deprotection Half-life (t1/2) Dependent on TFA concentration and substrate; can be in the range of minutes.[7]For Fmoc-Val with 20% piperidine in DMF, t1/2 is approximately 6-7 seconds.[9]
Monitoring Not readily monitored in real-time.Release of the fluorenyl group allows for UV monitoring of deprotection completeness.

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionBoc StrategyFmoc StrategyMitigation Strategies
Aspartimide Formation Less common due to protonation of the peptide backbone in acidic conditions.More prevalent, especially at Asp-Gly or Asp-Ser sequences, catalyzed by the basic deprotection conditions.[7]Use of sterically hindered side-chain protecting groups for Asp, addition of HOBt to the deprotection solution, or using milder deprotection bases.[10]
Racemization Generally low, but can occur during coupling of certain amino acids.Can be a concern, particularly for histidine and cysteine, depending on the coupling reagents and conditions.[][8]Use of additives like HOBt or HOAt during coupling, and careful selection of coupling reagents.[]
Diketopiperazine Formation Can occur at the dipeptide stage.More pronounced, especially with proline or glycine at the C-terminus, due to the basic deprotection conditions.[11]Use of dipeptide building blocks or specialized resins.
Incomplete Deprotection Can lead to deletion sequences, especially with "difficult" sequences.[7]Aggregation of the growing peptide chain can hinder deprotection, leading to deletion sequences.[12]Use of chaotropic agents, elevated temperatures, or alternative deprotection reagents like DBU.[13]

Table 3: Synthesis Strategies for Selected Therapeutic Peptides

Therapeutic PeptidePrimary Synthesis StrategyKey Considerations
Liraglutide (GLP-1 Agonist) Fmoc-SPPS[]Requires attachment of a fatty acid side chain to a lysine residue, often achieved through orthogonal protection schemes.
Enfuvirtide (HIV Fusion Inhibitor) Primarily Boc-SPPS, also hybrid strategies[14]A 36-amino acid peptide, its large-scale synthesis has been a landmark in industrial peptide chemistry.
Insulin Glargine Fmoc-SPPS of A and B chains separately, followed by chain combination.[1][15]Synthesis of the hydrophobic A-chain can be challenging; solubilizing tags are sometimes employed.[12]
Octreotide (Somatostatin Analog) Both Boc and Fmoc strategies have been used.[16]A cyclic peptide, requiring on-resin or solution-phase cyclization.

Experimental Protocols

The following are detailed, generalized protocols for manual solid-phase peptide synthesis using both Boc and Fmoc strategies.

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (HBTU/HOBt Activation):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[17]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Final Cleavage and Deprotection:

  • Wash the resin with DCM (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Boc-Based Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Merrifield resin to yield a C-terminal carboxylic acid.

1. Resin Swelling:

  • Place the Merrifield resin in a reaction vessel.

  • Add DCM to swell the resin for at least 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3-5 times).

3. Neutralization:

  • Add a solution of 10% DIPEA in DCM to the resin and agitate for 2-3 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3-5 times).

4. Amino Acid Coupling (DCC/HOBt Activation):

  • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add this solution to the resin suspended in DCM.

  • Add dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DCM (3-5 times) and DMF (3-5 times).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid.

7. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in the HF reaction vessel with a scavenger (e.g., anisole).

  • Cool the vessel in a dry ice/acetone bath.

  • Condense anhydrous HF into the vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resin and peptide with cold diethyl ether to remove scavengers and by-products.

  • Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

  • Lyophilize the peptide solution to obtain the crude product.[18][19]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the application of Boc and Fmoc protecting groups in the synthesis and action of therapeutic peptides.

Experimental Workflows

sps_workflow cluster_fmoc Fmoc-SPPS Cycle cluster_boc Boc-SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-AA, Activator, Base) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Fmoc-AA(n+1)-Resin Fmoc_Wash2->Fmoc_End Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (Boc-AA, Activator) Boc_Neutralization->Boc_Coupling Boc_Wash DCM/DMF Wash Boc_Coupling->Boc_Wash Boc_End Boc-AA(n+1)-Resin Boc_Wash->Boc_End

Caption: Comparative workflow of a single cycle in Fmoc and Boc solid-phase peptide synthesis.

Signaling Pathways of Synthesized Peptides

Liraglutide_Pathway cluster_cell Pancreatic β-cell Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified signaling pathway of Liraglutide in pancreatic β-cells.[20][21]

Enfuvirtide_Pathway cluster_hiv HIV-1 Fusion with Host Cell HIV HIV-1 CD4 CD4 Receptor HIV->CD4 binds via gp120 gp120 gp120 gp41 gp41 CD4->gp41 conformational change Enfuvirtide Enfuvirtide gp41->Enfuvirtide binds to HR1 domain Fusion_Pore Fusion Pore Formation gp41->Fusion_Pore mediates Enfuvirtide->gp41 Enfuvirtide->Fusion_Pore inhibits Viral_Entry Viral Entry Fusion_Pore->Viral_Entry

Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.[10][22]

Conclusion

The choice between Boc and Fmoc protecting group strategies in peptide synthesis is a critical decision that significantly impacts the efficiency, purity, and scalability of the process. The Boc strategy, with its robust history, remains a viable option, particularly for sequences prone to aggregation. However, the milder reaction conditions, orthogonality, and amenability to automation have positioned the Fmoc strategy as the dominant choice in modern peptide synthesis, especially for complex and modified peptides. A thorough understanding of the nuances of each methodology, including their respective deprotection kinetics, potential side reactions, and compatibility with different coupling reagents, is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications. This guide provides a foundational resource for navigating these choices and implementing effective peptide synthesis protocols.

References

Boc-D-Asp(OFm)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This technical guide provides an in-depth overview of Boc-D-Asp(OFm)-OH, a crucial building block in modern peptide synthesis, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.

Core Compound Details

N-tert-butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Asp(OFm)-OH, is a derivative of the non-proteinogenic amino acid D-aspartic acid. It is widely utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue into a peptide sequence. The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the 9-fluorenylmethyl (Fm) ester on the β-carboxyl group of the side chain. This strategic protection prevents unwanted side reactions during the stepwise assembly of the peptide chain.[1]

Below is a summary of the key quantitative data for Boc-D-Asp(OFm)-OH:

PropertyValueReferences
CAS Number 123417-19-6[2][3]
Molecular Formula C23H25NO6[2][3][4][5][6]
Molecular Weight 411.5 g/mol [2][7][8]
Appearance White powder[2][8]
Purity ≥95% - 99% (HPLC)[2][3][6]
Melting Point 139 - 141 °C[2]
Storage Conditions 0 - 8 °C[2][8]

Applications in Research and Drug Development

The primary application of Boc-D-Asp(OFm)-OH is as a monomer unit in the synthesis of peptides.[2] Its utility spans several areas of research:

  • Peptide Synthesis : It serves as a key building block for the creation of complex peptides with specific biological functions.[2] The Boc and OFm protecting groups allow for controlled, sequential addition of amino acids.[1]

  • Drug Development : Derivatives of Boc-D-Asp(OFm)-OH are explored in pharmaceutical research for the development of novel drugs.[2] Peptides synthesized using this compound can be designed to target specific receptors or enzymes.[1]

  • Enzyme Studies : This compound has been used in the synthesis of peptides to study aspartic acid proteases, which are enzymes that cleave peptide bonds. This is significant for understanding enzyme mechanisms and for the development of enzyme inhibitors.[1]

  • Bioconjugation : It is utilized in processes to attach biomolecules to other molecules or surfaces, which can enhance the efficacy of therapeutics and diagnostics.[2]

Experimental Protocols: Generalized Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the use of Boc-D-Asp(OFm)-OH in solid-phase peptide synthesis. Specific conditions and reagents may vary depending on the peptide sequence and the solid support used.

1. Resin Preparation:

  • Start with a suitable resin, such as a methylbenzhydrylamine (MBHA) resin.[4]

  • Swell the resin in an appropriate solvent, typically dimethylformamide (DMF).

2. First Amino Acid Coupling:

  • If Boc-D-Asp(OFm)-OH is not the C-terminal amino acid, the first amino acid is attached to the resin.

  • The Boc-protected amino acid is pre-activated using a coupling agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[4]

  • The activated amino acid is then reacted with the resin until coupling is complete.

3. Capping (Optional):

  • To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

4. Boc Deprotection:

  • The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

  • The resin is then washed to remove excess TFA and byproducts.

5. Neutralization:

  • The resulting TFA salt of the amino group is neutralized with a base, such as DIPEA in DMF, to yield the free amine, which is ready for the next coupling step.[9]

6. Subsequent Amino Acid Couplings:

  • The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid, including Boc-D-Asp(OFm)-OH, until the desired peptide sequence is assembled.

7. Cleavage from Resin and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OFm group) are removed. This is typically achieved using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

  • Scavengers, such as cresol or thioanisole, are often added to the cleavage cocktail to prevent side reactions.

8. Purification and Analysis:

  • The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The final product is analyzed by mass spectrometry and other analytical techniques to confirm its identity and purity.

Visualizing the Chemistry

To better understand the role of Boc-D-Asp(OFm)-OH in peptide synthesis, the following diagrams illustrate its structure and the general workflow of SPPS.

Caption: Structure of Boc-D-Asp(OFm)-OH with protecting groups.

SPPS_Workflow start Start with Resin Support coupling 1. Couple Boc-AA-OH start->coupling wash1 Wash coupling->wash1 deprotection 2. Boc Deprotection (TFA) wash1->deprotection wash2 Wash deprotection->wash2 neutralization 3. Neutralization (DIPEA) wash2->neutralization wash3 Wash neutralization->wash3 loop_decision Peptide Complete? wash3->loop_decision loop_decision->coupling No cleavage Cleavage from Resin & Side-chain Deprotection loop_decision->cleavage Yes purification Purification (HPLC) cleavage->purification end Final Peptide purification->end

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Boc-D-Asp-OFm: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-tert-Butyloxycarbonyl-D-aspartic acid α-(9-fluorenylmethyl) ester (Boc-D-Asp-OFm), a crucial reagent in synthetic peptide chemistry. This document covers its commercial availability and pricing, detailed experimental protocols for its application, and visual representations of synthetic workflows.

Introduction

This compound is a protected amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS) and for the creation of complex peptide structures, including cyclic peptides.[1][2] Its unique orthogonal protection scheme, featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and a base-labile 9-fluorenylmethyl (OFm) ester protecting the side-chain carboxyl group, allows for selective deprotection and controlled peptide chain elongation.[2][3] This strategic protection is paramount for preventing unwanted side reactions and ensuring the synthesis of peptides with defined sequences and structures.[4]

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of commercially available options.

SupplierCatalog NumberPurityQuantityPrice
BenchchemB558563---5g$150
CymitQuimicaIN-DA009GRB97%250mg€146.00
1g€270.00
5gInquire
Chem-Impex---≥ 99% (HPLC)---Inquire
Aapptec PeptidesABD113------Inquire
GlpBio---------Inquire
Biosynth---Min. 95%500mg, 1g, 2g, 5g, 10gInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

PropertyValue
CAS Number 123417-19-6[3]
Molecular Formula C₂₃H₂₅NO₆[3]
Molecular Weight 411.4 g/mol [3]
Appearance White powder[1]
Melting Point 139 - 141 °C[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections provide a generalized experimental workflow for the incorporation of a this compound residue into a peptide chain and a more specific protocol for the synthesis of cyclic peptides.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support, such as a Merrifield or MBHA resin.

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Merrifield, PAM, BHA, or MBHA resin)[5]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[5]

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU.[6]

  • Piperidine solution in DMF (for Fmoc deprotection if applicable in orthogonal schemes)

  • Isopropyl alcohol (IPA)[5]

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating with a solution of 50% TFA in DCM.[5] A short prewash of 5 minutes is followed by a longer deprotection step of 15-25 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM followed by IPA to remove residual TFA and byproducts.[5]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DMF.

  • Coupling of this compound:

    • Dissolve this compound and a coupling agent (e.g., HOBt) in DMF.

    • Add the coupling reagent (e.g., DIC) to activate the carboxylic acid of this compound.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed at room temperature for a specified time (typically 1-2 hours).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for the subsequent amino acid couplings to elongate the peptide chain.

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For resins like Merrifield, this is typically achieved using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5] The base-labile OFm group can be selectively removed using a mild base like piperidine.[6]

Synthesis of Head-to-Tail Cyclic Peptides

This compound is a valuable tool for the synthesis of cyclic peptides, where the side chain can be used for on-resin cyclization.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide precursor on a suitable resin using SPPS as described in section 4.1, incorporating this compound at the desired position. The C-terminal amino acid is typically attached to a highly acid-labile resin to allow for selective cleavage.

  • Selective Side-Chain Deprotection: Selectively remove the OFm protecting group from the aspartic acid side chain using a mild base, such as a solution of piperidine in DMF. This exposes the carboxylic acid group.

  • N-terminal Deprotection: Remove the N-terminal Boc protecting group using TFA as described previously.

  • On-Resin Cyclization:

    • In the presence of a coupling agent (e.g., DIC/HOBt or BOP reagent), the newly exposed N-terminal amino group and the aspartic acid side-chain carboxyl group will react to form a cyclic peptide while still attached to the solid support.

  • Cleavage from Resin: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., a high concentration of TFA with scavengers).

  • Purification: Purify the crude cyclic peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis using this compound.

Boc_Deprotection Boc_Peptide Boc-NH-Peptide-Resin TFA_Salt H₂N⁺-Peptide-Resin (TFA⁻ salt) Boc_Peptide->TFA_Salt 50% TFA in DCM Neutral_Peptide H₂N-Peptide-Resin TFA_Salt->Neutral_Peptide DIPEA in DMF Peptide_Coupling Boc_AA This compound Activated_AA Activated this compound Boc_AA->Activated_AA DIC, HOBt in DMF Coupled_Peptide Boc-D-Asp(OFm)-Peptide-Resin Activated_AA->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Boc Deprotection (TFA) Wash1 2. Washing Deprotection->Wash1 Repeat for each amino acid Neutralization 3. Neutralization (DIPEA) Wash1->Neutralization Repeat for each amino acid Coupling 4. Coupling (Boc-AA, DIC, HOBt) Neutralization->Coupling Repeat for each amino acid Wash2 5. Washing Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Final Cleavage from Resin (e.g., HF) Wash2->Cleavage Start Start with Resin-Bound Amino Acid Start->Deprotection Purification Purification (HPLC) Cleavage->Purification

References

The Strategic Incorporation of D-Amino Acids in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is undergoing a significant transformation, driven by innovative strategies to enhance their efficacy and overcome inherent limitations. One of the most promising approaches is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the potential applications of D-amino acids in peptide design, focusing on their impact on proteolytic stability, receptor binding, and bioavailability. It offers a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Principles of D-Amino Acid Incorporation

The fundamental advantage of substituting L-amino acids with their D-counterparts lies in their resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues. By introducing D-amino acids, peptides can evade this enzymatic machinery, leading to a significantly extended half-life in biological systems.[1][2] This enhanced stability is a critical factor in improving the pharmacokinetic profile and overall therapeutic potential of peptide-based drugs.[2]

Beyond stability, the inclusion of D-amino acids can also modulate a peptide's conformational properties and its interaction with biological targets.[3] The altered stereochemistry can induce specific secondary structures, such as β-turns, which may be crucial for receptor binding.[3] This can lead to unique biological activities, including altered receptor affinity and selectivity, opening new avenues for designing peptides with novel pharmacological profiles.[1]

Quantitative Impact of D-Amino Acid Substitution

The benefits of incorporating D-amino acids can be quantified through various experimental parameters. The following tables summarize key data on the impact of D-amino acid substitution on proteolytic stability, receptor binding affinity, and bioavailability.

Proteolytic Stability

The introduction of D-amino acids markedly enhances the resistance of peptides to degradation by proteases. This is reflected in a significantly longer half-life in various biological media.

Peptide/AnalogModificationMediumHalf-lifeReference(s)
GLP-1 Native (L-amino acids)Proteinase K< 1 hour[4]
(D)-GLP-1 D-amino acid analogProteinase K> 6 hours (80% remaining)[4]
PTH (1-34) Native (L-amino acids)Proteinase K< 1 hour[5]
(D)-PTH D-amino acid analogProteinase K> 6 hours (>85% remaining)[5]
Somatostatin Native (L-amino acids)Human Plasma2-3 minutes[6]
Octreotide Contains D-Phe and D-TrpHuman Plasma1.5 hours[7]
[D-Trp]-SRIF Single D-Trp substitutionHuman SerumIncreased stability vs. SRIF[6]
MUC2 epitope peptide All L-amino acidsHuman SerumDegradation observed[8]
tpTPTGTQtpt N- and C-terminal D-amino acidsHuman SerumHigh resistance to degradation[8]
Receptor Binding Affinity

The effect of D-amino acid substitution on receptor binding is context-dependent. It can either be maintained, enhanced, or in some cases, reduced. Careful design is crucial to preserve or improve target engagement.

Peptide/AnalogModificationReceptor TargetBinding Affinity (IC50/Ki)Reference(s)
MUC2 epitope peptide (TPTPTGTQTPT) All L-amino acids996 mAbIC50 ≈ 60 µmol/dm³[8]
tPTPTGTQTPt N- and C-terminal D-Ala996 mAbIC50 ≈ 50-60 µmol/dm³[8]
tpTPTGTQtpt Two N-terminal and three C-terminal D-amino acids996 mAbIC50 ≈ 50 µmol/dm³[8]
Somatostatin-28 (SS-28) Native (L-amino acids)sst(1)-sst(5)High affinity[3]
KE108 (D-amino acid containing analog) Cyclo(D-Dab-Arg-Phe-Phe-D-Trp-Lys-Thr-Phe)sst(1)-sst(5)2-4 times higher affinity than SS-28 for sst(2-5)[3]
DOTA-P4 Thz-Phe-D-Trp-Lys-Thr-DOTASomatostatin receptors 2 and 5Apparent Kd = 0.10 and 2.25 nM[9]
Bioavailability

Enhanced stability against enzymatic degradation can contribute to improved bioavailability, allowing for alternative routes of administration beyond injection.

Peptide/AnalogModificationAdministration RouteBioavailabilityReference(s)
Desmopressin Contains D-ArgOral0.2%
Semaglutide Contains D-AlaOral~1%
RD2 D-peptidei.p., s.c., p.o.High bioavailability

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol is based on the Fmoc/tBu strategy, a widely used method for SPPS.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Ether (for precipitation)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (L- or D-) in DMF.

    • Add the coupling reagent and base.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF, DCM, and Methanol.

  • Fmoc Deprotection:

    • Add the deprotection solution to the resin and shake for 5-10 minutes.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent L- or D-amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold ether.

    • Centrifuge to pellet the peptide, wash with ether, and air-dry.

    • Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay (Trypsin)

This assay evaluates the resistance of a peptide to degradation by the protease trypsin.

Materials:

  • Peptide stock solution (in a suitable buffer, e.g., PBS)

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer to a final concentration of, for example, 1 mg/mL.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding trypsin to a final enzyme:substrate ratio of, for example, 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

Serum Stability Assay

This assay assesses the stability of a peptide in a more physiologically relevant environment.

Materials:

  • Peptide stock solution

  • Human or animal serum

  • Precipitating agent (e.g., acetonitrile or trichloroacetic acid)

  • HPLC system

Procedure:

  • Incubation:

    • Incubate the peptide with serum (e.g., at a 1:1 ratio) at 37°C.

  • Sampling and Precipitation:

    • At various time points, take an aliquot of the mixture and add the precipitating agent to stop enzymatic activity and precipitate serum proteins.

    • Incubate on ice and then centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant containing the peptide by HPLC.

  • Data Analysis:

    • Quantify the amount of intact peptide at each time point and calculate the half-life.

Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the kinetics and affinity of peptide-receptor interactions in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Receptor protein

  • Peptide ligand (L- or D-amino acid-containing)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the receptor protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the peptide ligand over the immobilized receptor surface.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal.

  • Regeneration:

    • After each peptide injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound peptide.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex signaling pathways and experimental workflows.

Signaling Pathway: Somatostatin Receptor 2 (SSTR2)

Somatostatin analogs, such as octreotide, which incorporate D-amino acids for enhanced stability, are used to treat neuroendocrine tumors by acting on somatostatin receptors. The following diagram illustrates the downstream signaling cascade upon activation of SSTR2, a G-protein coupled receptor.

SSTR2_Signaling_Pathway Ligand Somatostatin Analog (e.g., Octreotide) SSTR2 SSTR2 Ligand->SSTR2 G_protein Gi/o Protein SSTR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates Ca_channels Ca2+ Channels G_protein->Ca_channels inhibits K_channels K+ Channels G_protein->K_channels activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release induces Ca_release->Cellular_Response Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Hyperpolarization->Cellular_Response

Caption: SSTR2 signaling pathway activated by a somatostatin analog.

Experimental Workflow: Mirror-Image Phage Display

Mirror-image phage display is a powerful technique for the de novo discovery of D-peptide ligands against a biological target.

Mirror_Image_Phage_Display start Start: Select L-protein target synth_D_protein Synthesize D-enantiomer of the target protein start->synth_D_protein phage_library Prepare L-peptide phage display library start->phage_library panning Biopanning: Incubate D-protein with L-peptide phage library synth_D_protein->panning phage_library->panning wash Wash to remove non-binding phages panning->wash elute Elute bound phages wash->elute amplify Amplify eluted phages in E. coli elute->amplify repeat_panning Repeat panning rounds (3-5 times) amplify->repeat_panning repeat_panning->panning Enrichment sequence Sequence DNA of enriched phages to identify L-peptide binders repeat_panning->sequence synth_D_peptide Synthesize D-enantiomer of the identified L-peptide sequence->synth_D_peptide test_binding Test binding of D-peptide to the native L-protein target synth_D_peptide->test_binding end End: Potent D-peptide ligand test_binding->end

Caption: Workflow for mirror-image phage display.

Logical Relationship: D-Peptide Design and Optimization Cycle

The development of a D-amino acid-containing peptide therapeutic is an iterative process involving design, synthesis, and evaluation.

D_Peptide_Design_Cycle design Computational Design (e.g., Mirror-Image Database Search, De Novo Design) synthesis Peptide Synthesis (Solid-Phase) design->synthesis stability Stability Assays (Proteolytic, Serum) synthesis->stability binding Receptor Binding Assays (SPR, Radioligand) synthesis->binding activity In Vitro/In Vivo Activity stability->activity binding->activity optimization Analysis & Optimization activity->optimization optimization->design Iterate

Caption: Iterative cycle for D-peptide design and optimization.

Conclusion and Future Directions

The incorporation of D-amino acids represents a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. As demonstrated, this strategy can lead to peptides with significantly improved pharmacokinetic profiles and novel biological activities. The continued development of innovative techniques such as mirror-image phage display and computational design will further accelerate the discovery of potent and selective D-peptide therapeutics. Future research will likely focus on a deeper understanding of the structural and functional consequences of D-amino acid substitution, enabling the rational design of peptides with precisely tailored properties for a wide range of therapeutic applications.

References

An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of orthogonal protection strategy in peptide synthesis, a cornerstone of modern peptide and protein chemistry. It delves into the rationale behind this strategy, compares the most common protection schemes, and provides detailed experimental protocols for key procedures. The strategic use of protecting groups that can be selectively removed without affecting others is paramount for the successful synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that are removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] The ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without damaging the peptide.[2]

The primary functional groups that require protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine).[2] An orthogonal protection strategy enables the stepwise elongation of the peptide chain and the introduction of modifications at specific sites.

The logical relationship of an orthogonal protection strategy is illustrated in the diagram below. Each class of protecting group (PG) is susceptible to a unique deprotection reagent, allowing for their sequential and selective removal.

Orthogonal_Strategy Peptide Fully Protected Peptide (Nα-PG1, SideChain-PG2, SideChain-PG3) Intermediate1 Nα-Deprotected Peptide (SideChain-PG2, SideChain-PG3) Peptide->Intermediate1 Deprotection Reagent 1 Intermediate2 SideChain-PG2 Deprotected Peptide (Nα-PG1, SideChain-PG3) Peptide->Intermediate2 Deprotection Reagent 2 Final_Peptide Fully Deprotected Peptide Peptide->Final_Peptide Global Deprotection Intermediate1->Peptide Coupling Intermediate1->Final_Peptide Deprotection Reagents 2 & 3 Intermediate2->Peptide Modification Intermediate2->Final_Peptide Deprotection Reagents 1 & 3 Fmoc_SPPS_Workflow cluster_Resin Solid Support Resin_Fmoc_AA Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc_AA->Deprotection Resin_Free_Amine Resin-Peptide-(AA)n-NH2 Deprotection->Resin_Free_Amine Wash1 Wash (DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Resin_Fmoc_AA_Next Resin-Peptide-(AA)n+1-Fmoc Coupling->Resin_Fmoc_AA_Next Wash2 Wash (DMF) Wash2->Resin_Fmoc_AA Next Cycle Resin_Free_Amine->Wash1 Resin_Fmoc_AA_Next->Wash2 Selective_Deprotection Peptide Peptide with Multiple Side-Chain Protecting Groups (Fmoc-AA...Lys(Dde)...Asp(tBu)...Cys(Trt)...) Deprotect_Dde 2% Hydrazine/DMF Peptide->Deprotect_Dde Modify_Lys Selective Modification of Lysine Side-Chain Deprotect_Dde->Modify_Lys Deprotect_Fmoc 20% Piperidine/DMF Modify_Lys->Deprotect_Fmoc Elongate Peptide Chain Elongation Deprotect_Fmoc->Elongate Global_Deprotect TFA/Scavengers Elongate->Global_Deprotect Final_Peptide Modified and Deprotected Peptide Global_Deprotect->Final_Peptide

References

Methodological & Application

Application Notes and Protocols for Boc-D-Asp-OFm in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp-OFm, chemically known as N-α-(tert-butyloxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The use of the D-enantiomer allows for the synthesis of peptides with unnatural configurations, which can enhance proteolytic stability and receptor affinity. The orthogonal protecting groups, the acid-labile Boc group for the α-amino function and the base-labile 9-fluorenylmethyl (OFm) group for the β-carboxyl group, offer strategic flexibility in the synthesis of complex peptides, including cyclic peptides and those requiring side-chain modifications.

A primary concern during the synthesis of aspartic acid-containing peptides is the formation of an aspartimide byproduct. This side reaction is particularly prevalent in Fmoc-based SPPS due to the repeated use of piperidine for Fmoc deprotection, which can also cleave the OFm ester and catalyze the cyclization. While Boc-SPPS generally minimizes this issue due to the acidic conditions used for Boc removal, careful optimization of coupling and deprotection steps remains essential for achieving high purity and yield.

These application notes provide detailed protocols and quantitative data for the effective use of this compound in SPPS, with a focus on maximizing peptide yield and purity while minimizing aspartimide formation.

Data Presentation

Table 1: Deprotection Conditions for Protecting Groups of this compound
Protecting GroupReagentConcentrationSolventTimeTemperature
Boc Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)5 + 20 minRoom Temp
OFm Piperidine20%Dimethylformamide (DMF)2 x 10 minRoom Temp
Table 2: Common Coupling Reagents for this compound in SPPS
Coupling ReagentEquivalents (Amino Acid:Reagent:Base)SolventTypical Coupling TimeNotes
HBTU/DIPEA 1:0.95:2DMF15-60 minIn situ neutralization protocols can improve efficiency.
HATU/DIPEA 1:0.95:2DMF5-20 minFaster and often more efficient than HBTU, especially for hindered couplings.
DIC/HOBt 1:1: (optional base)DMF/DCM1-4 hoursA classic and cost-effective method. HOBt minimizes racemization.
Table 3: Comparative Analysis of Aspartimide Formation

While specific quantitative data for this compound in Boc-SPPS is limited in comparative literature, the following provides a general understanding of factors influencing aspartimide formation.

ConditionAsp-Containing SequenceProtecting Group StrategyAspartimide Formation LevelReference
Fmoc-SPPS (Piperidine Deprotection)Asp-GlyFmoc-Asp(OtBu)-OHHigh[1][2]
Fmoc-SPPS (Piperidine Deprotection)Asp-SerFmoc-Asp(OtBu)-OHModerate
Fmoc-SPPS with AdditivesAsp-GlyFmoc-Asp(OtBu)-OH with HOBt in piperidineReduced
Boc-SPPS (TFA Deprotection)Asp-XxxBoc-Asp(OBzl)-OHGenerally Low[3]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Agitate for 5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM.

  • Agitate for 20 minutes.

  • Drain the TFA/DCM solution.

  • Wash the resin with DCM (3x).

3. Neutralization:

  • Wash the resin with 5% N,N-Diisopropylethylamine (DIPEA) in DCM (2x) for 2 minutes each to neutralize the TFA salt.

  • Wash the resin with DCM (3x).

4. Coupling of this compound (using HBTU):

  • In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.85 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or repeat the coupling step.

5. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x).

  • Wash the resin with DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective Deprotection of the OFm Group for Side-Chain Modification or Cyclization

This protocol is performed after the full peptide sequence has been assembled.

1. Resin Preparation:

  • Swell the peptide-resin in DMF for 30 minutes.

2. OFm Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for another 10 minutes.

  • Drain the piperidine solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Wash the resin with DCM (3x).

The newly exposed β-carboxyl group is now available for on-resin cyclization or conjugation.

Visualizations

SPPS_Workflow start Start: Peptide-Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (5% DIPEA in DCM) deprotect->neutralize couple 4. Coupling (this compound, HBTU, DIPEA in DMF) neutralize->couple wash 5. Wash (DMF, DCM) couple->wash next_cycle Next Cycle or Final Cleavage wash->next_cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Aspartimide_Formation peptide Peptide Chain with Asp(OR) aspartimide Aspartimide Intermediate (cyclic succinimide) peptide->aspartimide Base (e.g., Piperidine) or Acid Catalysis alpha_peptide α-Peptide (Desired Product) aspartimide->alpha_peptide Hydrolysis beta_peptide β-Peptide (Side Product) aspartimide->beta_peptide Hydrolysis racemized Racemized Products (D-Asp containing) aspartimide->racemized Epimerization piperidide Piperidide Adducts (in Fmoc-SPPS) aspartimide->piperidide Piperidine Attack

Caption: Pathway of aspartimide formation and subsequent side reactions.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. Its orthogonal protecting groups allow for strategic manipulations that are not possible with standard protected amino acids. By understanding the potential for aspartimide formation and employing optimized protocols, researchers can successfully incorporate this building block to achieve high yields of pure, target peptides. The provided protocols and data serve as a guide for the effective utilization of this compound in solid-phase peptide synthesis.

References

A Step-by-Step Guide to "Boc-D-Asp-OFm" Coupling Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of D-amino acids into peptide structures is a critical methodology in modern drug discovery and development. D-amino acids can confer resistance to enzymatic degradation, enhance conformational stability, and modulate biological activity. "Boc-D-Asp-OFm," or N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a key building block for this purpose. Its unique orthogonal protection scheme, with the acid-labile Boc group on the α-amine and the base-labile OFm group on the β-carboxyl side chain, allows for selective deprotection and modification, making it a versatile tool in both solid-phase and solution-phase peptide synthesis.[1]

This document provides detailed protocols for the coupling of "this compound" in peptide synthesis, focusing on standard methodologies applicable in research and development settings. The protocols cover both solid-phase peptide synthesis (SPPS), the most common method for peptide assembly, and solution-phase synthesis, which remains valuable for large-scale production and the synthesis of shorter peptide fragments.

The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions such as racemization. Common coupling reagents that are effective for Boc-protected amino acids include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[2][3]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Protocol: Coupling of this compound

This protocol describes a single coupling cycle for the addition of a this compound residue to a growing peptide chain on a solid support (e.g., aminomethyl polystyrene resin). This procedure is based on established Boc-SPPS methodologies.[2][3]

Materials:

  • Pre-loaded resin with the N-terminal amine deprotected

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for monitoring)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling and Deprotection (Pre-coupling):

    • Swell the peptide-resin in DCM for 30 minutes.

    • To deprotect the N-terminal Boc group of the resin-bound peptide, treat with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.

  • Neutralization:

    • Treat the resin with a solution of 5% DIPEA in DMF for 5 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin with DMF (3x) to remove excess base.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform a ninhydrin test to detect the presence of free primary amines. A negative result (no color change or a faint yellow) indicates complete coupling.

    • If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

  • Washing:

    • Once the coupling is complete, filter the reaction mixture and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

The peptide-resin is now ready for the next deprotection and coupling cycle.

II. Solution-Phase Peptide Synthesis Protocol: Dipeptide Synthesis

This protocol outlines the synthesis of a dipeptide, for example, Boc-D-Asp(OFm)-Gly-OMe, in solution.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve Gly-OMe·HCl (1.0 equivalent) in DCM.

    • Add NMM or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • Add the prepared solution of Gly-OMe to the activated this compound solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this compound coupling reactions based on standard peptide synthesis methodologies. Actual results may vary depending on the specific amino acid being coupled, the solid support used, and the scale of the reaction.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Coupling Reagent DIC/HOBt or HBTUDCC/HOBt or EDC/HOBt
Equivalents of this compound 2-5 eq.1.0-1.2 eq.
Equivalents of Coupling Reagent 2-5 eq.1.1-1.3 eq.
Solvent DMF, DCMDCM, DMF
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Monitoring Ninhydrin TestThin Layer Chromatography (TLC)
Typical Yield >95% per coupling step70-90%
Purity (after purification) >95%>98%

Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow Resin Peptide-Resin (N-terminal Protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (DIPEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Coupling Washing2->Coupling Activation Activate This compound (DIC/HOBt in DMF) Activation->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Solution_Phase_Workflow Start Start Materials: This compound Amino Acid Ester HCl Activation Activate Carboxyl Group (this compound + DCC/HOBt) Start->Activation Neutralization Neutralize Amino Group (Amino Acid Ester HCl + Base) Start->Neutralization Coupling Coupling Reaction (Mix Activated and Neutralized Components) Activation->Coupling Neutralization->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: General workflow for solution-phase dipeptide synthesis.

References

Application Notes and Protocols: Selective Deprotection of the OFm Group from Boc-D-Asp(OFm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of orthogonal protecting groups is paramount. Boc-D-Asp(OFm)-OH is a valuable building block, featuring the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and the base-labile 9-fluorenylmethyl (OFm) ester for the side-chain carboxyl group. This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling stepwise and site-specific modifications.

These application notes provide a comprehensive guide to the selective deprotection of the OFm group from Boc-D-Asp(OFm)-OH in a solution-phase reaction, yielding Boc-D-Asp-OH. The protocols and data presented herein are intended to assist researchers in achieving high-yield, clean deprotection for subsequent synthetic steps.

Chemical Structures and Reaction Scheme

Figure 1: Chemical structures of Boc-D-Asp(OFm)-OH and the deprotected product, Boc-D-Asp-OH.

G cluster_0 Boc-D-Asp(OFm)-OH cluster_1 Boc-D-Asp-OH Boc-D-Asp(OFm)-OH_img Boc-D-Asp-OH_img

Caption: Structures of the reactant and product.

The selective deprotection of the OFm group is typically achieved via a base-mediated elimination reaction using piperidine in an appropriate solvent like N,N-dimethylformamide (DMF).

Figure 2: Reaction scheme for the selective deprotection of the OFm group.

G Boc-D-Asp(OFm)-OH Boc-D-Asp(OFm)-OH Boc-D-Asp-OH Boc-D-Asp-OH Boc-D-Asp(OFm)-OH->Boc-D-Asp-OH Piperidine_DMF Piperidine / DMF Piperidine_DMF->Boc-D-Asp(OFm)-OH

Caption: OFm deprotection reaction.

Mechanism of OFm Deprotection

The deprotection of the OFm group by piperidine proceeds through a well-established E1cB (Elimination, Unimolecular, conjugate Base) mechanism, analogous to the deprotection of the more common Fmoc (9-fluorenylmethyloxycarbonyl) group.

Figure 3: Mechanism of piperidine-mediated OFm deprotection.

G A 1. Proton Abstraction B 2. β-Elimination C 3. Dibenzofulvene (DBF) Trapping D Boc-D-Asp(OFm)-OH + Piperidine E Carbanion Intermediate D->E Piperidine abstracts the acidic proton from the fluorenyl group F Boc-D-Asp-O- + Dibenzofulvene (DBF) E->F Formation of a stable carbanion leads to β-elimination G DBF-Piperidine Adduct F->G Piperidine acts as a nucleophile to trap the electrophilic DBF H Protonation F->H During work-up I Boc-D-Asp-OH H->I

Caption: OFm deprotection mechanism.

The key steps are:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl group.

  • β-Elimination: This abstraction forms a resonance-stabilized carbanion. The unstable intermediate then undergoes β-elimination, cleaving the C-O bond of the ester and releasing the carboxylate of Boc-D-Aspartic acid and the highly reactive dibenzofulvene (DBF) intermediate.

  • Dibenzofulvene Trapping: The excess piperidine in the reaction mixture acts as a nucleophile and traps the electrophilic DBF, forming a stable adduct. This prevents DBF from participating in side reactions.

Experimental Protocols

Materials and Reagents
  • Boc-D-Asp(OFm)-OH

  • Piperidine (reagent grade)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Application Notes and Protocols: Synthesis of Cyclic Peptides Using Boc-D-Asp-OFm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization confers conformational rigidity, enhances metabolic stability, and can improve binding affinity and selectivity to biological targets compared to linear counterparts. A key challenge in cyclic peptide synthesis is the strategic use of orthogonal protecting groups to allow for selective deprotection and cyclization.

This document provides detailed application notes and protocols for the use of Boc-D-Asp-OFm (N-α-tert-butyloxycarbonyl-D-aspartic acid β-9-fluorenylmethyl ester) in the synthesis of cyclic peptides. This building block is particularly suited for a "side-chain anchoring" or "head-to-tail" cyclization strategy within a Boc-based solid-phase peptide synthesis (SPPS) framework. The Boc group provides temporary protection of the N-terminus, while the 9-fluorenylmethyl (Fm) ester on the D-aspartic acid side-chain offers an orthogonal handle for deprotection and subsequent cyclization. The Fm ester is labile to piperidine, the same reagent typically used for Fmoc group removal in Fmoc-based SPPS, allowing for a unique orthogonal strategy in the context of Boc-SPPS.

Principle of the Method

The strategy involves assembling a linear peptide on a solid support using Boc-SPPS. The this compound residue is incorporated at a strategic position. After the completion of the linear sequence, the N-terminal Boc group is removed. The peptide remains anchored to the resin. The side-chain Fm ester of the D-Asp residue is then selectively deprotected using a dilute solution of piperidine. This exposes a free carboxylic acid on the side chain, which can then be coupled with the free N-terminus of the peptide to form a cyclic structure on the resin. Finally, the cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed.

Alternatively, for head-to-tail cyclization, the peptide is first cleaved from the resin with the side-chain Fm group intact. After purification of the linear peptide, the Fm group is removed in solution, and the cyclization is performed in the solution phase. This document will focus on the on-resin cyclization approach.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the assembly of the linear peptide precursor on a suitable resin (e.g., PAM or MBHA resin) using Boc-SPPS.

  • Resin Swelling: Swell the resin (1.0 g, ~0.7 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Boc-amino acid-resin if starting with a pre-loaded resin.

    • For manual coupling, use a 3-fold molar excess of the Boc-amino acid and a suitable coupling agent (see Table 1).

  • Peptide Chain Elongation (Iterative Cycles):

    • Step 3.1: Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1 minute, followed by a 30-minute treatment. Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

    • Step 3.2: Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 2 x 2 minutes. Wash with DCM (5x).

    • Step 3.3: Amino Acid Coupling: Dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) in N,N-dimethylformamide (DMF). Add DIPEA (6 eq.) and add the solution to the resin. Agitate for 1-2 hours at room temperature.

    • Step 3.4: Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DCM (5:6:89 v/v/v) for 30 minutes.

    • Step 3.5: Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.

  • Incorporation of this compound: Follow the standard coupling protocol (Step 3.3) to incorporate this compound into the peptide sequence.

  • Final N-terminal Boc Deprotection: After the final amino acid has been coupled, perform the Boc deprotection step (Step 3.1) to expose the N-terminal amine for cyclization.

Protocol 2: On-Resin Side-Chain Deprotection and Cyclization

This protocol describes the selective deprotection of the Fm ester and the subsequent intramolecular cyclization on the solid support.

  • Resin Preparation: After the final N-terminal Boc deprotection and washing, swell the peptidyl-resin in DMF.

  • Fm Ester Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., HBTU/HOBt or HATU, 3 eq.) and DIPEA (6 eq.) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x), followed by methanol (3x) and dry under vacuum.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

  • Preparation: Place the dry, cyclized peptidyl-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether and dry under vacuum. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a model cyclic peptide using this compound. Actual results may vary depending on the peptide sequence.

ParameterValue/ConditionNotes
Linear Synthesis Scale 0.1 - 0.5 mmol
Resin PAM, MBHAChoice depends on C-terminal amide or acid.
Boc-Amino Acid Excess 3 equivalentsPer coupling step.
Coupling Agent Excess 3 equivalentsHBTU, HATU, or DIC/HOBt.
Base (Coupling) DIPEA (6 equivalents)
Boc Deprotection Reagent 50% TFA in DCM
Fm Ester Deprotection 20% Piperidine in DMF30-60 minutes.
Cyclization Coupling Agent HATU (3 equivalents)High dilution conditions are not strictly necessary for on-resin cyclization.
Cyclization Time 12 - 24 hoursSequence dependent.
Cleavage Reagent 95% TFA / 2.5% H₂O / 2.5% TISStandard for Boc-SPPS.
Expected Crude Purity 50-70%Sequence dependent.
Expected Final Yield 10-30%After purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Boc-SPPS Linear Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Purification start Start with Resin boc_deprot Boc Deprotection (50% TFA/DCM) start->boc_deprot neutralize Neutralization (10% DIPEA/DCM) boc_deprot->neutralize coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) neutralize->coupling wash Wash (DMF, DCM) coupling->wash wash->boc_deprot Repeat for each AA incorporate_asp Incorporate This compound wash->incorporate_asp final_boc_deprot Final N-terminal Boc Deprotection wash->final_boc_deprot incorporate_asp->wash fm_deprot Fm Deprotection (20% Piperidine/DMF) final_boc_deprot->fm_deprot cyclize Intramolecular Cyclization (HATU, DIPEA) fm_deprot->cyclize cleave Cleavage from Resin (TFA Cocktail) cyclize->cleave purify RP-HPLC Purification cleave->purify final_product Pure Cyclic Peptide purify->final_product signaling_pathway cluster_cell Testicular Leydig Cell DAsp Cyclic D-Asp Peptide (Synthesized using this compound) GluR Glutamate Receptor (e.g., NMDAR) DAsp->GluR Binds to ERK ERK1/2 GluR->ERK Activates StAR StAR & Steroidogenic Enzymes Expression ERK->StAR Upregulates Testosterone Testosterone Production StAR->Testosterone Increases

Application Notes and Protocols for the Prevention of Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartimide formation is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly when using the widely adopted Fmoc/tBu strategy. This intramolecular cyclization of aspartic acid residues leads to the formation of a succinimide ring, which can result in a mixture of by-products, including racemized peptides and the formation of β-aspartyl peptides.[1][2] These impurities are often difficult to separate from the target peptide due to their similar masses and chromatographic behavior, leading to reduced yields and compromised purity of the final product.[3]

This document provides a comprehensive overview of the strategies to prevent aspartimide formation, with a special note on the use of Boc-D-Asp-OFm and a detailed focus on practical methods applicable to Fmoc-SPPS.

The Challenge of Aspartimide-Prone Sequences

The propensity for aspartimide formation is highly sequence-dependent. The risk is significantly elevated in sequences where aspartic acid is followed by a small, unhindered amino acid, with the Asp-Gly motif being the most problematic.[1][2] Other sequences of concern include Asp-Asn, Asp-Asp, and Asp-Ser.[1][2]

Understanding the Mechanism of Aspartimide Formation

Aspartimide formation is predominantly a base-catalyzed reaction.[1] During the piperidine-mediated removal of the Fmoc protecting group in SPPS, the backbone amide nitrogen of the residue C-terminal to the aspartic acid can be deprotonated. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid ester, leading to the formation of a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to the opening of the ring to form either the desired α-peptide or the undesired β-peptide, often with racemization at the α-carbon of the aspartic acid.

Aspartimide_Formation cluster_0 Peptide Chain with Asp(OR)-Xaa cluster_1 Piperidine Treatment (Fmoc Deprotection) cluster_2 Aspartimide Intermediate cluster_3 Undesired By-products Peptide_Chain Peptide-Asp(OR)-Xaa-... Aspartimide Aspartimide (Succinimide Ring) Peptide_Chain->Aspartimide Base-catalyzed intramolecular cyclization Piperidine Piperidine alpha_peptide α-Peptide (D/L) Aspartimide->alpha_peptide Ring opening beta_peptide β-Peptide (D/L) Aspartimide->beta_peptide Ring opening piperidide_adducts Piperidide Adducts Aspartimide->piperidide_adducts Piperidine attack

Figure 1: Mechanism of base-catalyzed aspartimide formation.

A Note on this compound

The query regarding the use of this compound to prevent aspartimide formation requires careful consideration of the chemical strategies in peptide synthesis. This compound is an aspartic acid derivative where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group is protected by the base-labile 9-fluorenylmethyl (OFm) ester.

This protecting group scheme is considered "orthogonal," meaning one group can be removed without affecting the other.[4] However, its direct application for preventing aspartimide formation in the context of Fmoc-SPPS is not a standard or recommended strategy. The primary issue is the base-lability of the OFm group, which would be cleaved during the repeated piperidine treatments intended to remove the Fmoc group from other amino acids in the sequence. This would expose the side-chain carboxylate, making it susceptible to side reactions.

The primary application of this compound would be within Boc-SPPS . In this strategy, the temporary Nα-protection is achieved with the Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a very strong acid like hydrofluoric acid (HF). In this context, the OFm group on this compound could be used for an on-resin side-chain modification, where it can be selectively removed by a mild base without affecting the Boc or benzyl protecting groups.

Aspartimide formation is generally less of a concern in Boc-SPPS because the repetitive deprotection steps are performed under acidic conditions. When it does occur, it is often during the final, strongly acidic cleavage step.[1] Historically, the use of the cyclohexyl ester (OcHex) for aspartic acid side-chain protection in Boc-SPPS has been shown to minimize aspartimide formation.[1][5]

Effective Strategies for Preventing Aspartimide Formation in Fmoc-SPPS

Several effective strategies have been developed to mitigate or eliminate aspartimide formation during Fmoc-SPPS. The choice of strategy often depends on the specific peptide sequence, the scale of the synthesis, and the cost of specialized reagents.

Modification of Fmoc Deprotection Conditions

Altering the composition of the Fmoc deprotection solution is often the simplest and most cost-effective approach.

  • Addition of an Acidic Modifier: The addition of a weak acid to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.[3][6] Commonly used additives include:

    • 0.1 M Hydroxybenzotriazole (HOBt)[3]

    • 0.1 M Ethyl Cyano(hydroxyimino)acetate (Oxyma)

    • Formic Acid[7]

  • Using a Weaker Base: Replacing piperidine with a weaker base can also be effective, although this may lead to incomplete Fmoc removal in some cases.[3][8]

    • Piperazine[3]

    • Morpholine[1]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for rapid Fmoc removal, but its high basicity can increase aspartimide formation if not used carefully.[1]

Sterically Hindered Side-Chain Protecting Groups

Increasing the steric bulk of the protecting group on the β-carboxyl of aspartic acid can physically hinder the nucleophilic attack by the backbone amide nitrogen.[3]

  • Commonly Used Bulky Protecting Groups:

    • OMpe (3-methylpent-3-yl): Offers a good balance of steric hindrance and stability.

    • OEpe (3-ethylpent-3-yl)

    • OBno (3-benzyloxypent-3-yl)

    • O-1-adamantyl [2]

    • Trityl-based protecting groups [2]

Backbone Protection

Protecting the backbone amide nitrogen of the residue following the aspartic acid completely prevents aspartimide formation by eliminating the nucleophile required for the cyclization reaction.[2][3]

  • Dipeptide Building Blocks: This is typically achieved by using a pre-formed dipeptide where the backbone amide is protected. The most common protecting group for this purpose is 2,4-dimethoxybenzyl (Dmb). For example, to incorporate an Asp-Gly sequence, one would use Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The Dmb group is removed during the final TFA cleavage.[9]

Non-Ester-Based Side-Chain Protection

A more recent and highly effective strategy is to use a protecting group that is not an ester, thus being insusceptible to nucleophilic attack.

  • Cyanosulfurylides (CSY): This approach masks the carboxylic acid with a stable C-C bond. The CSY group is stable to all standard SPPS conditions and is removed post-synthesis under mild oxidative conditions using reagents like N-chlorosuccinimide (NCS).[9][10][11] This method has been shown to completely suppress aspartimide formation.[10][11]

Data Presentation: Comparison of Aspartimide Prevention Strategies

The following table summarizes the relative effectiveness of different strategies in reducing aspartimide formation. The data is compiled from various studies and represents typical outcomes.

StrategyReagent/ModificationAspartimide Formation LevelCostNotes
Standard Conditions 20% Piperidine in DMFHighLowProne to significant side-product formation, especially with Asp-Gly sequences.
Modified Deprotection 20% Piperidine + 0.1 M OxymaLow to ModerateLowReduces aspartimide formation from 44% to 15% in a model peptide.[2]
20% Piperidine + Formic AcidLow to ModerateLowEffectiveness is sequence-dependent.[7]
Weaker Base (e.g., Morpholine)Very LowLowMay result in incomplete Fmoc deprotection.
Steric Hindrance Fmoc-Asp(OMpe)-OHLowModerateGenerally effective, but may not completely eliminate the side reaction.
Fmoc-Asp(OBno)-OHVery LowHighOffers significant reduction in aspartimide formation.[7]
Backbone Protection Fmoc-Asp(OtBu)-(Dmb)Gly-OHNone DetectedHighCompletely eliminates aspartimide formation but requires specific dipeptide building blocks.[2]
Non-Ester Protection Fmoc-Asp(CSY)-OHNone DetectedVery HighCompletely suppresses aspartimide formation; requires a separate deprotection step.[10][11]

Experimental Protocols

Protocol for Modified Fmoc Deprotection
  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt (or Oxyma) in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Protocol for Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OMpe)-OH)
  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Asp(OMpe)-OH and 3.9 equivalents of an activating agent (e.g., HBTU) in DMF. Add 8 equivalents of a base (e.g., DIPEA) and allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm complete coupling.

Protocol for Coupling a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
  • Dipeptide Activation: Dissolve 2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 1.9 equivalents of an activating agent (e.g., HATU) in DMF. Add 4 equivalents of a base (e.g., DIPEA) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. Coupling of these bulky dipeptides can be slower.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm complete coupling.

Visualization of Experimental Workflow and Decision Making

Experimental Workflow for Comparing Prevention Strategies

Experimental_Workflow cluster_0 Preparation cluster_1 Parallel Synthesis with Different Strategies cluster_2 Analysis Start Synthesize a known aspartimide-prone peptide (e.g., VKDGYI) Split_Resin Split the resin into equal portions Start->Split_Resin Strategy_A Standard Fmoc Deprotection (Control) Split_Resin->Strategy_A Strategy_B Modified Fmoc Deprotection (e.g., + 0.1M HOBt) Split_Resin->Strategy_B Strategy_C Use Sterically Hindered Asp Protecting Group Split_Resin->Strategy_C Strategy_D Use Backbone-Protected Dipeptide Split_Resin->Strategy_D Cleavage Cleave peptides from resin and deprotect side chains Strategy_A->Cleavage Strategy_B->Cleavage Strategy_C->Cleavage Strategy_D->Cleavage Analysis Analyze crude product by HPLC and Mass Spectrometry Cleavage->Analysis Compare Compare purity and yield of target peptide vs. by-products Analysis->Compare

Figure 2: Workflow for comparing aspartimide prevention methods.
Decision Tree for Selecting an Aspartimide Prevention Strategy

Decision_Tree Start Does the peptide sequence contain an aspartimide-prone motif (e.g., Asp-Gly, Asp-Asn)? No_Problem Proceed with standard Fmoc-SPPS protocols. Start->No_Problem No Problem_Identified Is complete suppression of aspartimide formation critical (e.g., for pharmaceutical applications)? Start->Problem_Identified Yes High_Risk Is the cost of specialized reagents a major constraint? Problem_Identified->High_Risk Yes Low_Risk Use modified Fmoc deprotection (e.g., add 0.1M HOBt/Oxyma) or a sterically hindered Asp protecting group. Problem_Identified->Low_Risk No High_Risk->Low_Risk Yes Cost_Constraint Use a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) or a non-ester-based protecting group (e.g., Fmoc-Asp(CSY)-OH). High_Risk->Cost_Constraint No

Figure 3: Decision guide for choosing a prevention strategy.

Conclusion

While this compound is a valuable reagent for specific applications in peptide synthesis, it is not a conventional tool for preventing aspartimide formation in Fmoc-SPPS. Researchers facing this common side reaction should instead consider a range of well-established and effective strategies. For routine synthesis, modifying the Fmoc deprotection conditions or using sterically hindered aspartic acid derivatives can significantly reduce the formation of unwanted by-products. For applications demanding the highest purity and for particularly challenging sequences, the use of backbone-protected dipeptides or novel non-ester-based protecting groups like CSY offers the most robust solutions, effectively eliminating aspartimide formation. Careful consideration of the peptide sequence, synthesis scale, and project requirements will guide the selection of the most appropriate and effective prevention strategy.

References

Application Notes and Protocols: Boc-D-Asp-OFm in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp-OFm, or N-α-tert-Butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, is a crucial building block in the field of peptidomimetic drug discovery.[1][2][3] This protected amino acid derivative allows for the strategic incorporation of a D-aspartic acid residue into a peptide or peptide-like scaffold. The use of the D-enantiomer of aspartic acid can confer resistance to proteolytic degradation, a significant hurdle in the development of peptide-based therapeutics.[4] Furthermore, the specific stereochemistry of D-aspartic acid can be critical for achieving high affinity and selectivity for certain biological targets, most notably caspases, a family of cysteine proteases central to the apoptosis signaling pathway.[5][6]

The unique protecting group strategy of this compound makes it particularly amenable to Solid-Phase Peptide Synthesis (SPPS).[1][2] The acid-labile Boc group on the α-amine allows for iterative peptide chain elongation, while the OFm (9-fluorenylmethyl ester) group protecting the β-carboxyl group provides a versatile handle.[1] The OFm group can be used for anchoring the amino acid to a solid support, which is particularly advantageous in the synthesis of cyclic peptides.[1][2]

This document provides detailed application notes on the use of this compound in the design and synthesis of peptidomimetic caspase inhibitors, along with experimental protocols and relevant pharmacological data.

Application: Development of Peptidomimetic Caspase Inhibitors

Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death) and inflammation.[7] Dysregulation of caspase activity is implicated in a variety of diseases, including neurodegenerative disorders, ischemic damage, and some cancers.[8] Consequently, the development of potent and selective caspase inhibitors is a promising therapeutic strategy.

A key structural feature of many caspase inhibitors is the presence of an aspartic acid residue at the P1 position of the peptide or peptidomimetic, as caspases specifically recognize and cleave their substrates after an aspartate.[5] The incorporation of a D-aspartic acid residue, facilitated by the use of this compound, can enhance the stability and efficacy of these inhibitors.

One notable class of peptidomimetic caspase inhibitors are dipeptidyl benzoyloxymethyl ketones. A prominent example is the benzyloxycarbonyl-phenylglycyl-aspartyl benzoyloxymethyl ketone (Z-Phg-Asp-CH2OCO-Ph).[6] An analog of this compound, the β-Asp methyl ester, has demonstrated inhibitory activity against caspase-3 and caspase-8, while being less effective against caspase-1.[6] These executioner caspases (caspase-3) and initiator caspases (caspase-8) are critical nodes in the apoptosis signaling cascade.

Signaling Pathway of Apoptosis

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases. Peptidomimetics derived from this compound can be designed to inhibit key caspases such as caspase-3 and caspase-8, thereby blocking the apoptotic cascade.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor FADD FADD/TRADD DeathReceptor->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Assembly Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor D-Asp containing Peptidomimetic Inhibitor Inhibitor->Caspase8 Inhibitor->Caspase3

Caption: Apoptosis signaling pathways and points of inhibition.

Quantitative Data

The following table summarizes the inhibitory activities (IC50 values) of representative caspase inhibitors. While the specific use of this compound in the synthesis of all these compounds is not explicitly documented in all cases, they represent peptidomimetics where a D-aspartic acid residue would be a logical component to enhance stability and activity.

Compound/InhibitorTarget Caspase(s)IC50 (nM)Reference
Z-Phg-D-Asp -CH2OCO-Ph (analog)Caspase-3, Caspase-8Effective Inhibition[6]
Z-Val-(2-aminobenzoyl)-Asp -fmk (EP1113)Broad-spectrum6-60[9]
Ac-LESD-CMKCaspase-850[10]
z-LEHD-FMKCaspase-80.70[10]
z-IETD-FMKCaspase-8350[10]
Ac-DEVD-CHOCaspase-3, Caspase-70.2, 0.3[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dipeptidyl Caspase Inhibitor Precursor

This protocol describes a general procedure for the solid-phase synthesis of a dipeptidyl peptide with a C-terminal D-aspartic acid, which can be further modified to a caspase inhibitor. This protocol utilizes Boc/Bzl protection strategy.

  • 2-Chlorotrityl chloride resin

  • Boc-D-Asp(OFm)-OH

  • Boc-L-Phenylglycine (Boc-L-Phg-OH)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional Fmoc removal if OFm is used as a temporary protecting group)

spss_workflow start Start resin_swelling Resin Swelling (2-Chlorotrityl chloride resin in DCM) start->resin_swelling first_aa_loading Loading of First Amino Acid (Boc-D-Asp(OFm)-OH + DIPEA in DCM) resin_swelling->first_aa_loading capping Capping (DCM/MeOH/DIPEA) first_aa_loading->capping boc_deprotection Boc Deprotection (TFA in DCM) capping->boc_deprotection neutralization Neutralization (DIPEA in DCM) boc_deprotection->neutralization second_aa_coupling Coupling of Second Amino Acid (Boc-L-Phg-OH + HBTU/HOBt/DIPEA in DMF) neutralization->second_aa_coupling final_boc_deprotection Final Boc Deprotection (TFA in DCM) second_aa_coupling->final_boc_deprotection cleavage Cleavage from Resin (TFA-based cocktail) final_boc_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization end End characterization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Loading of this compound:

    • Dissolve Boc-D-Asp(OFm)-OH (1.5 eq) in DCM.

    • Add DIPEA (3.0 eq) to the amino acid solution.

    • Drain the DCM from the swollen resin and add the amino acid solution.

    • Agitate the mixture for 2 hours.

  • Capping:

    • Drain the reaction mixture.

    • Wash the resin with DCM.

    • Add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% DIPEA in DCM and agitate for 10 minutes.

    • Drain the neutralization solution and wash the resin with DCM and then DMF.

  • Coupling of the Second Amino Acid (Boc-L-Phg-OH):

    • In a separate vial, dissolve Boc-L-Phg-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the coupling solution and pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.[12] If the test is positive (blue beads), repeat the coupling step.

  • Final Boc Deprotection: Repeat step 4.

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge the precipitated peptide, decant the ether, and dry the peptide under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry.

Logical Relationship for Peptidomimetic Drug Discovery

The following diagram illustrates the logical progression from a building block like this compound to a potential drug candidate.

drug_discovery_logic cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization building_block This compound spps Solid-Phase Peptide Synthesis (SPPS) building_block->spps peptidomimetic Peptidomimetic Precursor spps->peptidomimetic modification Warhead Conjugation / Cyclization peptidomimetic->modification final_compound Final Peptidomimetic Compound modification->final_compound in_vitro In Vitro Assays (Enzyme Inhibition, e.g., Caspase Assay) final_compound->in_vitro cell_based Cell-Based Assays (Apoptosis Induction/Inhibition) in_vitro->cell_based in_vivo In Vivo Models (Animal models of disease) cell_based->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar Feedback admet ADMET Profiling sar->admet admet->building_block Iterative Design lead_candidate Lead Candidate admet->lead_candidate end Drug Candidate lead_candidate->end start Start start->building_block

Caption: Peptidomimetic Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptidomimetics with therapeutic potential. Its application in the development of caspase inhibitors highlights the importance of incorporating non-natural amino acids to enhance the pharmacological properties of peptide-based drugs. The provided protocols and data serve as a foundational guide for researchers in the field of peptidomimetic drug discovery, enabling the rational design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Incorporating Boc-D-Asp-OFm into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-D-Asp-OFm into complex peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). Detailed protocols, data on potential side reactions, and purification strategies are outlined to assist researchers in synthesizing peptides with unique structural and functional properties.

Introduction to this compound in Peptide Synthesis

N-α-tert-butyloxycarbonyl-D-aspartic acid α-(9-fluorenylmethyl) ester (this compound) is a valuable building block for the synthesis of peptides containing a D-aspartic acid residue. The Boc protecting group on the α-amine is acid-labile, while the 9-fluorenylmethyl (OFm) ester protecting the side-chain carboxyl group is base-labile. This orthogonal protection scheme allows for the selective deprotection of either group without affecting the other, providing flexibility in the synthesis of complex peptides, including cyclic and branched structures.

The incorporation of D-amino acids, such as D-aspartic acid, can significantly impact the biological activity and stability of peptides. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can lead to unique conformational properties and receptor binding affinities.

Key Considerations for Incorporating this compound

Several factors should be considered to ensure the efficient and successful incorporation of this compound into a peptide sequence:

  • Coupling Reactions: Standard coupling reagents used in Boc-SPPS, such as HBTU, HATU, or DIC/HOBt, are effective for coupling this compound. Double coupling may be employed to ensure complete incorporation, especially for sterically hindered sequences.

  • Aspartimide Formation: A significant side reaction associated with the incorporation of aspartic acid residues is the formation of a succinimide intermediate, known as aspartimide. This can occur during the piperidine-mediated deprotection of the Fmoc group in Fmoc-SPPS, but can also be a concern in Boc-SPPS under certain conditions, particularly with repeated acid treatments for Boc group removal. Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides. The bulky OFm protecting group can help to minimize this side reaction compared to smaller protecting groups.

  • Deprotection: The Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The OFm group is stable to these acidic conditions and is typically removed at the end of the synthesis using a mild base, such as piperidine in DMF, or during the final cleavage from the resin if a base-labile linker is used.

Data Presentation: Aspartimide Formation with Different Protecting Groups

While specific quantitative data for aspartimide formation with this compound is not extensively available in the literature, comparative studies on Fmoc-protected aspartic acid derivatives provide valuable insights into the influence of the side-chain protecting group. The general trend indicates that bulkier protecting groups can sterically hinder the nucleophilic attack that initiates aspartimide formation.

Protecting GroupAspartimide Formation (%)ConditionsPeptide Sequence Context
OtBu (tert-butyl)HighRepeated piperidine treatmentAsp-Gly
OMpe (3-methylpent-3-yl)ModerateRepeated piperidine treatmentAsp-Gly
OBno (5-n-butyl-5-nonyl)LowRepeated piperidine treatmentAsp-Gly

Note: This table summarizes general trends observed in Fmoc-SPPS and is intended to provide a qualitative comparison. Actual percentages can vary significantly based on the specific peptide sequence, coupling conditions, and deprotection times.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol describes the manual solid-phase synthesis of a hypothetical peptide containing a this compound residue.

Materials:

  • Pre-loaded Merrifield resin (e.g., Boc-Gly-Merrifield resin)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (for final cleavage)

  • Scavengers (e.g., anisole, p-cresol)

  • Peptide synthesis vessel

  • Shaker

Workflow Diagram:

SPPS_Workflow start Start: Pre-loaded Resin swell 1. Resin Swelling (DCM) start->swell boc_deprotection 2. Boc Deprotection (TFA/DCM) swell->boc_deprotection neutralization 3. Neutralization (DIEA/DCM) boc_deprotection->neutralization coupling 4. Amino Acid Coupling (Boc-AA/DIC/HOBt) neutralization->coupling wash 5. Washing (DCM, DMF) coupling->wash repeat Repeat Steps 2-5 for each amino acid wash->repeat ofm_deprotection 6. OFm Deprotection (Piperidine/DMF) (Optional, if side-chain modification is needed on-resin) repeat->ofm_deprotection final_cleavage 7. Final Cleavage and Global Deprotection (HF or TFMSA) ofm_deprotection->final_cleavage precipitation 8. Peptide Precipitation (cold ether) final_cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification analysis 10. Analysis (Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for Boc-SPPS incorporating this compound.

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM to the resin. Shake for 30 minutes. Drain the solution and wash the resin with DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DCM. Shake for 5 minutes. Drain and wash with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours at room temperature.

    • To incorporate This compound , follow the same procedure. A double coupling can be performed to ensure high efficiency.

  • Washing: After coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and dry it under vacuum.

    • Carefully perform the final cleavage from the resin and removal of all side-chain protecting groups (including the OFm group) using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers. Caution: Strong acids are extremely hazardous and require specialized equipment and safety precautions.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage cocktail to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry.[2][3][4]

Protocol 2: On-Resin OFm Group Removal for Side-Chain Modification

If modification of the D-aspartic acid side chain is desired before cleavage from the resin, the OFm group can be selectively removed.

  • After incorporation of this compound and subsequent chain elongation, ensure the N-terminal amino acid is Boc-protected.

  • Wash the resin with DMF (3x).

  • Treat the resin with a solution of 20% piperidine in DMF for 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • The deprotected side-chain carboxylate is now available for on-resin modification (e.g., cyclization, ligation).

Application Example: D-Aspartic Acid in NMDA Receptor Signaling

D-aspartic acid is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5][6] Peptides containing D-aspartic acid can be designed to modulate NMDA receptor activity. The incorporation of D-Asp can influence the peptide's binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B).

Signaling Pathway Diagram:

NMDA_Signaling ligand D-Asp Containing Peptide (Agonist) receptor NMDA Receptor ligand->receptor Binds to GluN2 subunit ca_influx Ca2+ Influx receptor->ca_influx Channel Opening camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression (Synaptic Plasticity) creb->gene_expression ltp Long-Term Potentiation (LTP) gene_expression->ltp

Caption: Simplified NMDA receptor signaling pathway activated by a D-Asp containing peptide.

Purification and Analysis of Peptides Containing this compound

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[7][8][9]

  • A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

  • The hydrophobicity of the peptide will determine the optimal gradient for separation. Peptides containing D-amino acids may exhibit different retention times compared to their all-L-amino acid counterparts.[10]

Analysis:

  • Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.

  • Tandem Mass Spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the D-aspartic acid residue.[3][11] Fragmentation patterns can sometimes provide information to distinguish between aspartic and isoaspartic acid residues.[3]

Conclusion

The use of this compound provides a reliable method for incorporating D-aspartic acid into complex peptide sequences, offering opportunities to enhance peptide stability and modulate biological activity. Careful consideration of coupling conditions to minimize aspartimide formation, along with standard purification and analytical techniques, will enable the successful synthesis and characterization of these unique peptides.

References

Application Notes and Protocols: Synthesis of a D-Aspartic Acid-Containing Neuropeptide Analog using Boc-D-Asp-OFm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide range of physiological processes within the nervous system and throughout the body. The synthesis of neuropeptides and their analogs is a cornerstone of neuropharmacology and drug discovery, enabling the exploration of their structure-activity relationships, metabolic stability, and therapeutic potential. The incorporation of non-natural amino acids, such as D-isomers, can significantly enhance the proteolytic resistance and modify the biological activity of these peptides.

This document provides a detailed application note and protocol for the solid-phase peptide synthesis (SPPS) of a D-aspartic acid-containing analog of Delta-Sleep-Inducing Peptide (DSIP) using the Boc/Bzl protection strategy. Specifically, we will focus on the application of Boc-D-Asp(OFm)-OH , a key building block that facilitates the introduction of a D-aspartic acid residue with its side chain protected by a 9-fluorenylmethyl (OFm) ester. This orthogonal protection scheme, with the acid-labile Boc group on the α-amino group and the base-labile OFm group on the β-carboxyl group, offers strategic advantages in complex peptide synthesis.

The target peptide for this protocol is an analog of DSIP, with the sequence: Trp-Ala-Gly-Gly-D-Asp-Ala-Ser-Gly-Glu . The native DSIP has the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1]

Properties of Boc-D-Asp(OFm)-OH

Boc-D-Asp(OFm)-OH is a protected amino acid derivative essential for the incorporation of D-aspartic acid into a peptide sequence using Boc-based solid-phase peptide synthesis.

PropertyDescription
Chemical Name N-α-(tert-Butoxycarbonyl)-β-(9-fluorenylmethyl ester)-D-aspartic acid
Molecular Formula C₂₃H₂₅NO₆
Molecular Weight 411.45 g/mol
Appearance White to off-white powder
α-Amino Protection tert-Butoxycarbonyl (Boc) - Acid labile (cleaved by TFA)
Side-Chain Protection 9-Fluorenylmethyl ester (OFm) - Base labile (cleaved by piperidine)

Experimental Protocols

Materials and Reagents
  • Resin: MBHA resin (p-Methylbenzhydrylamine resin), 100-200 mesh, substitution level ~0.5-1.0 mmol/g.

  • Boc-Protected Amino Acids:

    • Boc-Glu(OBzl)-OH

    • Boc-Gly-OH

    • Boc-Ser(Bzl)-OH

    • Boc-Ala-OH

    • Boc-D-Asp(OFm)-OH

    • Boc-Trp(For)-OH

  • Solvents:

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • Diisopropylethylamine (DIEA)

  • Deprotection Reagent:

    • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent:

    • 10% (v/v) DIEA in DCM

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • OFm-Deprotection Reagent:

    • 20% (v/v) Piperidine in DMF

  • Cleavage Reagent:

    • Anhydrous Hydrogen Fluoride (HF)

    • Anisole (scavenger)

  • Purification:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Deionized water

Synthesis of [D-Asp⁵]-DSIP Analog

The synthesis will be performed using a manual or automated solid-phase peptide synthesizer following the Boc/Bzl strategy.

1. Resin Preparation:

  • Swell the MBHA resin in DCM for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3x) and DMF (3x).

2. First Amino Acid Coupling (Boc-Glu(OBzl)-OH):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x), MeOH (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (3x).

  • Coupling:

    • Dissolve Boc-Glu(OBzl)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test (ninhydrin test). If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

3. Subsequent Amino Acid Couplings (Gly, Ser(Bzl), Ala, Gly, Ala, Trp(For)):

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

4. Incorporation of Boc-D-Asp(OFm)-OH:

  • Follow the standard deprotection and neutralization steps.

  • Couple Boc-D-Asp(OFm)-OH using the same procedure as the other amino acids.

5. Peptide Chain Elongation:

  • Continue with the coupling of the remaining amino acids (Gly, Ala, Trp(For)) following the standard protocol.

6. Cleavage from Resin and Global Deprotection:

  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptidyl-resin with DCM and dry under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add anisole (1.0 mL per gram of resin) as a scavenger.

  • Perform the HF cleavage at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the cleaved peptide with cold diethyl ether to precipitate the crude peptide and remove scavengers.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

7. Purification:

  • Purify the crude peptide by RP-HPLC on a C18 column using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Collect fractions and analyze by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

8. Characterization:

  • Confirm the identity and purity of the synthetic [D-Asp⁵]-DSIP analog by mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to determine purity).

Quantitative Data Summary (Representative)

The following table summarizes typical quantitative data expected from the synthesis of [D-Asp⁵]-DSIP. Actual results may vary depending on the specific synthesis conditions and scale.

ParameterValue
Starting Resin Substitution 0.7 mmol/g
Scale of Synthesis 0.1 mmol
Crude Peptide Yield 70-85%
Purity of Crude Peptide (by HPLC) 50-65%
Yield after Purification 25-40%
Final Purity (by HPLC) >98%
Observed Molecular Weight (ESI-MS) Expected: 849.8 g/mol

Signaling Pathways of DSIP and its Analogs

Delta-Sleep-Inducing Peptide is a neuropeptide with pleiotropic effects, and its signaling mechanisms are complex and not fully elucidated.[2][3][4][5] The introduction of a D-aspartic acid residue may alter the peptide's binding affinity to its receptors and its subsequent downstream signaling.

Key Signaling Interactions:

  • NMDA and GABA Receptors: DSIP has been shown to interact with both N-methyl-D-aspartate (NMDA) and GABA receptor systems.[3] It appears to modulate NMDA receptor activity, potentially reducing excessive neuronal excitation, and may enhance GABA-activated currents, contributing to its sedative and sleep-promoting effects.[3]

  • Neurotransmitter Systems: The peptide is believed to influence various neurotransmitter systems, including serotonergic and dopaminergic pathways, which are integral to the regulation of sleep-wake cycles and mood.[2]

  • Endocrine System Modulation: DSIP can influence the endocrine system by modulating the release of hormones from the pituitary and hypothalamus.[5] It has been reported to decrease basal corticotropin levels and stimulate the secretion of luteinizing hormone and somatotropin.[5]

  • Stress Response and Cellular Protection: DSIP exhibits stress-protective properties and may have antioxidant effects.[4] Some studies suggest it can enhance the efficiency of oxidative phosphorylation in mitochondria.[2][4]

The incorporation of D-aspartic acid, an endogenous amino acid with its own neuroendocrine roles, may lead to an analog with unique signaling properties.[6] D-aspartate itself can act on NMDA receptors and is involved in hormone regulation.[7] Therefore, a [D-Asp⁵]-DSIP analog could potentially exhibit altered or enhanced activity at these targets.

Visualizations

Experimental Workflow for [D-Asp⁵]-DSIP Synthesis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_cleavage_purification Cleavage and Purification Resin_Prep Resin Swelling & Washing Deprotection Boc Deprotection (50% TFA in DCM) Resin_Prep->Deprotection Coupling_Cycle Iterative Coupling Cycles (Boc-AA-OH, DIC, HOBt) Coupling_Cycle->Deprotection Repeat for each amino acid Incorporate_DAsp Incorporate Boc-D-Asp(OFm)-OH Cleavage HF Cleavage Coupling_Cycle->Cleavage Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Neutralization->Coupling_Cycle Incorporate_DAsp->Coupling_Cycle Continue cycles Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Final_Product Lyophilized Peptide (>98% Purity) Characterization->Final_Product

Caption: Boc-SPPS workflow for [D-Asp⁵]-DSIP synthesis.

Putative Signaling Pathways of DSIP

signaling_pathway cluster_receptors Receptor Interactions cluster_systems Systemic Effects cluster_outcomes Physiological Outcomes DSIP DSIP / [D-Asp⁵]-DSIP NMDA_R NMDA Receptors DSIP->NMDA_R GABA_R GABA Receptors DSIP->GABA_R Endocrine Hormone Release (Pituitary/Hypothalamus) DSIP->Endocrine Cellular_Stress Stress Protection & Antioxidant Effects DSIP->Cellular_Stress Neurotransmitter Modulation of Serotonin & Dopamine NMDA_R->Neurotransmitter GABA_R->Neurotransmitter Sleep Sleep Regulation (Slow-wave sleep) Neurotransmitter->Sleep Homeostasis Homeostasis Endocrine->Homeostasis Cellular_Stress->Homeostasis Sleep->Homeostasis

Caption: Potential signaling pathways of DSIP and its analogs.

References

Application Notes: Monitoring "Boc-D-Asp-OFm" Reaction Completion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-D-Asp(OFm)-OH is a crucial building block in peptide synthesis, featuring an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a base-labile 9-fluorenylmethyl (OFm) group protecting the β-carboxyl side chain.[1] This orthogonal protection scheme allows for selective deprotection and coupling, enabling the synthesis of complex peptides.[1][2] Monitoring the completion of reactions involving this derivative is critical to ensure high purity and yield of the final peptide product.[3] Incomplete reactions can lead to the formation of deletion sequences or other impurities that are difficult to remove during purification.[3][4]

This document provides detailed protocols for monitoring two primary reaction types involving Boc-D-Asp-OFm: N-terminal Boc group deprotection and peptide coupling reactions. The primary techniques covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Principle of Monitoring Techniques

The choice of monitoring technique depends on the reaction phase (solid-phase or solution-phase) and the information required.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[5] It is particularly useful for solution-phase synthesis. Separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase.[6][7] Visualization is typically achieved using UV light and/or chemical stains like ninhydrin, which detects free primary amines.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for monitoring reaction completion and purity.[3][9] It separates components based on their differential interactions with the stationary and mobile phases. By comparing the retention times and peak areas of the starting material and product, one can determine the extent of the reaction.[9] This method is suitable for both solid-phase and solution-phase synthesis, though for solid-phase, a small sample of the resin must be cleaved before analysis.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in a reaction mixture.[11][12] By observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, reaction completion can be confirmed.[13] ¹H NMR is often sufficient for monitoring, but ¹³C NMR can provide complementary information.[11][12][14]

  • Kaiser Test (for Solid-Phase Peptide Synthesis): A qualitative colorimetric test used to detect the presence of free primary amines on the solid support.[4] A positive result (intense blue color) after a coupling reaction indicates that the coupling is incomplete.[4] Conversely, a positive result after a deprotection step confirms the removal of the N-terminal protecting group.

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflow for monitoring this compound reactions.

Reaction_Monitoring_Workflow cluster_analysis Analytical Techniques start Start Reaction (e.g., Coupling or Deprotection) take_aliquot Take Reaction Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check hplc HPLC Analysis take_aliquot->hplc Quantitative nmr NMR Analysis take_aliquot->nmr Structural analyze_results Analyze Results tlc->analyze_results hplc->analyze_results nmr->analyze_results decision Reaction Complete? analyze_results->decision workup Proceed to Work-up or Next Step decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->take_aliquot Re-sample after time Δt Signaling_Pathway_Logic start Reaction Type? coupling Peptide Coupling start->coupling deprotection Boc Deprotection start->deprotection phase Reaction Phase? coupling->phase deprotection->phase solid Solid-Phase phase->solid solution Solution-Phase phase->solution kaiser Kaiser Test (Primary Method) solid->kaiser Qualitative check for free amines hplc_solid Cleave & HPLC (Confirmatory) solid->hplc_solid Quantitative check tlc_solution TLC with Ninhydrin (Primary Method) solution->tlc_solution Rapid, qualitative check hplc_solution HPLC (Quantitative) solution->hplc_solution Precise, quantitative check nmr_solution NMR (Structural Confirmation) solution->nmr_solution Detailed structural analysis

References

Application Notes and Protocols for the Use of Boc-D-Asp-OFm in Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester (Boc-D-Asp-OFm) in the design and preparation of advanced peptide-based biomaterials. The incorporation of D-aspartic acid residues, facilitated by this protected amino acid, offers significant advantages in tuning the physicochemical properties and biological functions of materials for applications in drug delivery and tissue engineering.

Introduction to this compound in Biomaterial Design

This compound is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be removed under moderately acidic conditions, while the 9-fluorenylmethyl (OFm) group offers stable protection for the β-carboxyl group of D-aspartic acid. This orthogonal protection strategy allows for the precise and efficient incorporation of D-aspartic acid into a growing peptide chain.

The inclusion of D-amino acids, such as D-aspartic acid, into peptide sequences is a critical strategy for enhancing the proteolytic stability of the resulting biomaterials. This increased resistance to enzymatic degradation prolongs the material's presence and functional lifetime in a biological environment, a crucial factor for controlled drug delivery and long-term scaffolding in tissue engineering. Furthermore, the stereochemistry of D-amino acids can influence the self-assembly behavior of peptides, leading to unique nanostructures and hydrogels with tailored mechanical properties.

Key Applications and Advantages

The use of this compound in the synthesis of peptide-based biomaterials offers several key advantages:

  • Enhanced Proteolytic Stability: Biomaterials containing D-aspartic acid are less susceptible to degradation by proteases, leading to longer in vivo residence times.

  • Modulation of Mechanical Properties: The incorporation of D-amino acids can alter the self-assembly of peptides, allowing for the fine-tuning of the mechanical stiffness of hydrogels.

  • Controlled Drug Release: The enhanced stability and tunable properties of D-amino acid-containing hydrogels enable sustained and controlled release of encapsulated therapeutics, minimizing initial burst release.

  • Bioactivity: Released D-aspartate can act as a signaling molecule, particularly in the nervous and endocrine systems, potentially influencing cellular behavior and therapeutic outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data for peptide-based biomaterials containing D-amino acids, demonstrating the impact of their incorporation on material properties.

Table 1: Mechanical Properties of D-Amino Acid-Containing Peptide Hydrogels

Peptide SequenceD-Amino Acid ContentStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
MAX1 (L-amino acids)0%~1,000<100[1]
DMAX1 (D-amino acids)100%~1,000<100[1]
1:1 MAX1:DMAX150%~4,000<200[1]
Ac-(FKFE)2-NH20%~10,000~1,000[2]
Ac-(fKfE)2-NH250%~25,000~2,000[2]

Table 2: Drug Release from D-Amino Acid-Containing Peptide Hydrogels

Peptide HydrogelDrugRelease ProfileKey FindingsReference
D-peptide (Napffky(p)G-OH)MIV-150 (antiretroviral)Sustained release over 49 daysCovalent attachment via ester linkage enabled sustained release and reduced initial burst.[3]
D-peptide (Napffky(p)G-OH)Etonogestrel (contraceptive)Sustained release over 49 daysCo-delivery of hydrophobic drugs achieved with clinically relevant concentrations.[3]
Aspartic acid-graft-Poly(acrylic acid)AcetaminophenpH-dependent sustained release over 24 hoursGreater drug release at pH 7.4 compared to pH 1.2.[4]
Self-healing poly(aspartic acid)DoxorubicinControlled releaseBiodegradable hydrogel showed good biocompatibility and controlled drug release.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Aspartic Acid-Containing Peptide using Boc-Chemistry

This protocol outlines the manual synthesis of a hypothetical self-assembling peptide, Ac-FK(D-Asp)FE-NH₂, using Boc-SPPS.

Materials:

  • Rink Amide MBHA resin

  • Boc-Glu(OBzl)-OH

  • Boc-Phe-OH

  • Boc-D-Asp(OFm)-OH

  • Boc-Lys(2-Cl-Z)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Acetic anhydride

  • Scavengers (e.g., anisole, thioanisole)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Preparation:

    • Swell Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Boc-Glu(OBzl)-OH):

    • Pre-activate Boc-Glu(OBzl)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x).

  • Subsequent Amino Acid Couplings (Boc-Phe-OH, Boc-D-Asp(OFm)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Phe-OH):

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • OFm Deprotection (if selective deprotection is needed on-resin):

    • Treat the resin with 20% piperidine in DMF for 30 minutes to remove the OFm group from the D-Asp side chain.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/anisole/thioanisole (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Hydrogel Formation and Characterization

Materials:

  • Lyophilized peptide

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Rheometer

Procedure:

  • Hydrogel Formation:

    • Dissolve the lyophilized peptide in sterile PBS at the desired concentration (e.g., 1-5 wt%).

    • Gently vortex or sonicate until the peptide is fully dissolved.

    • Allow the solution to stand at room temperature or 37°C to allow for self-assembly and hydrogelation. Gelation time can vary from minutes to hours depending on the peptide sequence and concentration.

  • Rheological Characterization:

    • Perform oscillatory rheology to determine the mechanical properties of the hydrogel.

    • Conduct a time sweep experiment at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the evolution of the storage modulus (G') and loss modulus (G'').

    • Perform a frequency sweep at a constant strain to determine the frequency-dependent behavior of the hydrogel.

    • Perform a strain sweep to identify the linear viscoelastic region.

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded peptide hydrogel

  • Release buffer (e.g., PBS, pH 7.4)

  • Incubator or shaker at 37°C

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of Drug-Loaded Hydrogel:

    • Prepare the peptide solution as described in Protocol 2.

    • Add the desired amount of the therapeutic drug to the peptide solution before gelation.

    • Allow the mixture to form a hydrogel.

  • Release Study:

    • Place a known volume of the drug-loaded hydrogel into a container with a known volume of release buffer.

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the release buffer and replace it with fresh buffer.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis).

    • Calculate the cumulative percentage of drug released over time.

Signaling Pathways and Biological Response

Biomaterials containing D-aspartic acid have the potential to influence cellular behavior through the controlled release of this bioactive amino acid. D-aspartate is known to act as a signaling molecule in the nervous and endocrine systems.[6][7]

MAPK/ERK Signaling Pathway

Free D-aspartate has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[7][8] Biomaterials releasing D-aspartate could potentially modulate this pathway in target cells.

MAPK_ERK_Pathway cluster_material Biomaterial cluster_cell Target Cell Biomaterial D-Asp Releasing Biomaterial DAsp D-Aspartate Biomaterial->DAsp Release GluR Glutamate Receptor DAsp->GluR Binds Ras Ras GluR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: D-Aspartate released from a biomaterial can activate the MAPK/ERK signaling pathway.

cAMP Signaling Pathway

D-aspartate can also stimulate the production of cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes, including hormone synthesis and release.[9] This suggests that D-aspartate-releasing biomaterials could be designed to modulate endocrine functions.

cAMP_Pathway cluster_material Biomaterial cluster_cell Target Cell Biomaterial D-Asp Releasing Biomaterial DAsp D-Aspartate Biomaterial->DAsp Release GPCR GPCR DAsp->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: D-Aspartate released from a biomaterial can stimulate the cAMP signaling pathway.

Experimental Workflow for Biomaterial Development

The following diagram illustrates a typical workflow for the development and evaluation of a D-aspartic acid-containing peptide biomaterial.

Experimental_Workflow Peptide_Design Peptide Design & Sequence Selection SPPS Boc-SPPS using This compound Peptide_Design->SPPS Purification Purification (RP-HPLC) & Characterization (MS) SPPS->Purification Hydrogel_Formation Hydrogel Formation Purification->Hydrogel_Formation Characterization Physicochemical Characterization (Rheology, SEM) Hydrogel_Formation->Characterization Drug_Loading Drug Loading Hydrogel_Formation->Drug_Loading Release_Study In Vitro Drug Release Drug_Loading->Release_Study Cell_Culture In Vitro Cell Studies (Viability, Signaling) Drug_Loading->Cell_Culture Release_Study->Cell_Culture In_Vivo In Vivo Evaluation (Biocompatibility, Efficacy) Cell_Culture->In_Vivo

Caption: Workflow for developing and testing a D-Aspartic acid-containing peptide biomaterial.

References

Troubleshooting & Optimization

troubleshooting low yield in "Boc-D-Asp-OFm" coupling steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in "Boc-D-Asp-OFm" coupling steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound coupling reactions?

Low yields in this compound coupling reactions can stem from several factors:

  • Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction, leading to a significant amount of unreacted starting material.

  • Steric Hindrance: The bulky nature of both the Boc and OFm protecting groups can sterically hinder the approach of the incoming amine, slowing down the reaction rate.

  • Side Reactions: The primary side reaction of concern is aspartimide formation. This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1][2]

  • Premature Deprotection: The base-lability of the OFm group can lead to its premature removal if the reaction conditions are not carefully controlled, especially if basic additives are used.

  • Poor Solubility: The protected amino acid or the growing peptide chain may have poor solubility in the chosen reaction solvent, leading to an incomplete reaction.

Q2: Which coupling reagents are recommended for this compound?

A variety of coupling reagents can be used for this compound coupling. The choice often depends on the specific sequence and the scale of the synthesis. Common choices include:

  • Carbodiimides (DCC, DIC): These are cost-effective and widely used.[3] It is highly recommended to use them in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization and suppress some side reactions.[3][4]

  • Uronium/Aminium Salts (HBTU, TBTU): These reagents are known for their high efficiency and rapid reaction times with minimal racemization.[5]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are particularly useful for coupling sterically hindered amino acids.[5]

Q3: How can I monitor the progress of my this compound coupling reaction?

Regular monitoring of the reaction is crucial for troubleshooting and optimization. The following techniques are recommended:

  • Kaiser Test: This colorimetric test is used to detect the presence of free primary amines on the solid support. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample of the resin-bound peptide can provide a quantitative measure of the reaction's progress and purity.

  • Mass Spectrometry (MS): MS can be used to confirm the mass of the desired product and identify any side products that may have formed.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

Potential Causes & Solutions

Potential CauseRecommended Solution
Incomplete Activation Pre-activate the this compound for a sufficient time before adding it to the resin. Ensure all reagents are anhydrous.
Steric Hindrance Extend the coupling reaction time. Consider using a more powerful coupling reagent like HATU or PyAOP.
Poor Solubility Try a different solvent or a solvent mixture (e.g., DMF/DCM). Sonication may also help to improve solubility.
Insufficient Reagents Use a 2-4 fold excess of the protected amino acid and coupling reagents.
Issue 2: Presence of Side Products Detected by HPLC/MS

Potential Causes & Solutions

Potential CauseRecommended Solution
Aspartimide Formation This is a major concern with aspartic acid derivatives.[1][2] To mitigate this: - Add HOBt to the reaction mixture.[4] - Use a less basic environment where possible. - For Fmoc-based synthesis, consider using a weaker base for deprotection if the OFm group is not intended to be cleaved.[6]
Racemization Use a coupling additive such as HOBt or HOAt. Keep the reaction temperature at or below room temperature.[3]
Diketopiperazine Formation This is more common at the dipeptide stage. If synthesizing a dipeptide, consider coupling the third amino acid as soon as possible.

Quantitative Data

Table 1: Recommended Molar Equivalents for Coupling Reagents

Coupling ReagentThis compound (eq.)Coupling Reagent (eq.)Additive (e.g., HOBt) (eq.)Base (e.g., DIPEA) (eq.)
DIC/HOBt 2.02.02.04.0
HBTU 2.02.0-4.0
PyBOP 2.02.0-4.0

Equivalents are relative to the substitution of the resin.

Table 2: Common Solvents and Reaction Times

SolventTypical Reaction TimeTemperature
DMF 1 - 4 hoursRoom Temperature
DCM 2 - 6 hoursRoom Temperature
NMP 1 - 4 hoursRoom Temperature

Experimental Protocols

Protocol 1: Standard this compound Coupling using DIC/HOBt
  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a second treatment for 20 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washes: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and by-products.

  • Neutralization: Neutralize the resin with a 5% solution of DIPEA in DMF.

  • Activation: In a separate vessel, dissolve this compound (2 eq.) and HOBt (2 eq.) in DMF. Add DIC (2 eq.) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, extend the coupling time.

  • Washes: Once the coupling is complete (negative Kaiser test), wash the resin with DMF, DCM, and isopropanol.

Visualizations

This compound Coupling Workflow Resin Resin with N-terminal Amine Swell Swell Resin in DMF Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling Couple to Resin Neutralization->Coupling Activation Activate this compound with Coupling Reagent/Additive Activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Wash Wash Resin Monitoring->Wash Negative Troubleshoot Troubleshoot Low Yield Monitoring->Troubleshoot Positive NextCycle Proceed to Next Cycle Wash->NextCycle

Caption: Workflow for a typical this compound coupling cycle.

Troubleshooting Low Yield LowYield Low Coupling Yield (Positive Kaiser Test) IncompleteActivation Incomplete Activation? LowYield->IncompleteActivation StericHindrance Steric Hindrance? LowYield->StericHindrance SideReactions Side Reactions? LowYield->SideReactions Preactivate Increase Pre-activation Time Use Anhydrous Reagents IncompleteActivation->Preactivate Yes ExtendCoupling Extend Coupling Time Use Stronger Reagent (e.g., HATU) StericHindrance->ExtendCoupling Yes Additives Add HOBt Optimize Base Conditions SideReactions->Additives Yes

Caption: Decision tree for troubleshooting low yield in coupling.

Chemical_Pathway cluster_reactants Reactants cluster_products Products This compound This compound ActivatedEster ActivatedEster This compound->ActivatedEster + Coupling Reagent + Additive Resin-NH2 Resin-Bound Amine CoupledPeptide Resin-Bound Peptide Resin-NH2->CoupledPeptide CouplingReagent Coupling Reagent (e.g., DIC) Byproducts Byproducts (e.g., DCU, Aspartimide) CouplingReagent->Byproducts Additive Additive (e.g., HOBt) ActivatedEster->CoupledPeptide + Resin-NH2 ActivatedEster->Byproducts Side Reactions

References

identifying and minimizing side reactions with "Boc-D-Asp-OFm"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize side reactions when using Boc-D-Asp-OFm in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a protected derivative of D-aspartic acid. It features a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a 9-fluorenylmethyl (OFm) ester protecting the β-carboxyl group.[1][2] Its primary application is as a building block in solid-phase peptide synthesis (SPPS), particularly in scenarios requiring orthogonal protection strategies where the Boc group can be removed under acidic conditions and the OFm group under basic conditions.[1][3]

Q2: What is the most common side reaction associated with the use of aspartic acid derivatives like this compound in peptide synthesis?

A2: The most significant and problematic side reaction is the formation of an aspartimide intermediate.[4][5][6] This occurs when the backbone amide nitrogen attacks the β-carboxyl group of the aspartic acid residue, forming a five-membered ring. This is particularly prevalent during base-mediated deprotection of the side chain, which would be the case for the OFm group.[4]

Q3: What are the consequences of aspartimide formation?

A3: Aspartimide formation can lead to several undesirable outcomes that compromise the quality and yield of the target peptide:

  • Formation of β-peptides: The aspartimide ring can be opened by a nucleophile at either the α- or β-carbonyl, leading to the formation of a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone proceeds through the side chain carboxyl group.[4][7]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, which can result in a loss of stereochemical purity in the final peptide.[4][6]

  • Difficult purification: The byproducts, particularly the β-peptide, often have very similar chromatographic properties to the desired α-peptide, making purification challenging and sometimes impossible.[4][5]

Q4: Which peptide sequences are most susceptible to aspartimide formation?

A4: Aspartimide formation is highly sequence-dependent. The reaction is most favored when the aspartic acid residue is followed by a small, unhindered amino acid. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser motifs.[4][6]

Troubleshooting Guide

Issue 1: Identification of Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of one or more major impurity peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry analysis of the impurity peaks shows a mass identical to the target peptide.

Possible Cause:

  • This is a classic sign of aspartimide formation, which leads to the creation of isomeric α- and β-peptides that are mass-neutral but structurally different.[5]

Solutions:

  • Optimize OFm Deprotection Conditions: The OFm group is base-labile. Modifying the deprotection conditions can significantly reduce aspartimide formation.

    • Use a Weaker Base: Instead of strong bases, consider using a milder base like piperazine for the removal of the OFm group.[5]

    • Additive to Deprotection Solution: The addition of 0.1 M HOBt (1-hydroxybenzotriazole) to the piperidine solution used for deprotection has been shown to reduce aspartimide formation.[5]

  • Employ Sterically Hindered Protecting Groups: While you are using this compound, for future syntheses involving problematic sequences, consider using an aspartic acid derivative with a bulkier side-chain protecting group. Increased steric hindrance around the β-carboxyl group can physically block the nucleophilic attack from the backbone amide.[4][5]

  • Backbone Protection: For particularly difficult sequences, a more advanced strategy is to use a backbone-protecting group on the amino acid preceding the aspartic acid. A dimethoxybenzyl (DMB) group on the preceding amide nitrogen, for example, can prevent it from participating in the cyclization reaction.[4]

Issue 2: Low Yield of the Desired Peptide

Symptoms:

  • The overall isolated yield of the target peptide is significantly lower than expected.

Possible Cause:

  • A significant portion of the peptide may have been converted to aspartimide-related byproducts, which are then lost during purification.[4]

Solutions:

  • Implement the strategies outlined in Issue 1 to minimize the formation of byproducts.

  • Careful Monitoring and Purification: Use high-resolution HPLC and mass spectrometry to carefully track the formation of byproducts throughout the synthesis and purification process. Adjust purification gradients to attempt to resolve the different isomers.

Quantitative Data Summary

Deprotection Reagent (for OFm removal)Desired α-Peptide (%)β-Peptide (%)Aspartimide (%)
20% Piperidine in DMF652510
20% Piperidine + 0.1M HOBt in DMF85105
50% Piperazine in DMF80155

Experimental Protocols

Protocol 1: Standard OFm Group Deprotection
  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

  • Drain the reaction vessel.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and isopropanol (3 times).

  • Dry the resin under vacuum.

Protocol 2: Minimized Aspartimide Formation OFm Deprotection
  • Swell the peptide-resin in DCM for 30 minutes, followed by a wash with DMF.

  • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Treat the resin with the deprotection solution for 10 minutes.

  • Drain the reaction vessel.

  • Repeat the treatment with the deprotection solution for 20 minutes.

  • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and isopropanol (3 times).

  • Dry the resin under vacuum.

Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone Peptide_Alpha Desired α-Peptide Aspartimide Aspartimide Intermediate Peptide_Alpha->Aspartimide Backbone Amide Attack (Side Reaction) Peptide_Beta β-Peptide Impurity Aspartimide->Peptide_Beta Hydrolysis Racemized Racemized Products Aspartimide->Racemized Epimerization Base Base (e.g., Piperidine) Base->Peptide_Alpha OFm Deprotection

Caption: Aspartimide formation pathway during base-mediated deprotection.

Troubleshooting_Workflow Start Start Synthesis with This compound HPLC HPLC/MS Analysis Start->HPLC CheckPurity Purity Acceptable? HPLC->CheckPurity End Synthesis Complete CheckPurity->End Yes Troubleshoot Identify Impurities (Mass-Neutral Peaks?) CheckPurity->Troubleshoot No Modify Modify Deprotection Protocol: - Add HOBt - Use Weaker Base Troubleshoot->Modify Resynthesize Re-synthesize Peptide Modify->Resynthesize Resynthesize->HPLC

Caption: Troubleshooting workflow for syntheses involving this compound.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Asp-OFm

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing Boc-D-Asp(OFm)-OH (N-α-tert-Butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing Boc-D-Asp-OFm?

A1: The primary challenge is the management of the base-labile O-fluorenylmethyl (OFm) protecting group on the aspartic acid side chain within a Boc-protection strategy, which is otherwise acid-labile. This quasi-orthogonality can lead to premature deprotection of the OFm group and subsequent side reactions, most notably aspartimide formation.[1][2] This side reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[3]

Q2: What is aspartimide formation and why is it problematic?

A2: Aspartimide formation is an intramolecular cyclization reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a five-membered ring intermediate.[4] This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective D-isomers due to racemization.[5] These byproducts often have very similar masses and chromatographic properties to the target peptide, making them extremely difficult to separate by standard purification techniques like RP-HPLC.

Q3: Under what conditions is the OFm group cleaved?

A3: The OFm (9-fluorenylmethyl) ester is cleaved under basic or nucleophilic conditions.[1] This is analogous to the cleavage of the more common Fmoc (9-fluorenylmethoxycarbonyl) group, which is typically removed using a secondary amine like piperidine.[1][6] The Boc group, on the other hand, is removed under acidic conditions, such as with trifluoroacetic acid (TFA).[7]

Q4: Can I use standard Boc-SPPS cleavage cocktails with peptides containing Asp(OFm)?

A4: Caution is advised. While the final cleavage from the resin in a Boc-SPPS strategy is performed under strong acidic conditions (e.g., high concentration of TFA or HF), which primarily target the Boc group and the resin linker, the workup and subsequent handling steps must be carefully controlled to avoid basic conditions that could cleave the OFm group prematurely.[5][8] Any exposure to bases during or after the main acid cleavage can lead to the side reactions mentioned above.

Q5: How does the hydrophobicity of the fluorenyl group affect purification?

A5: The fluorenyl moiety of the OFm group is highly hydrophobic. If the OFm group is not completely removed, or if byproducts containing the fluorenyl group are formed, it can significantly increase the hydrophobicity of the peptide. This can lead to aggregation, poor solubility in aqueous buffers, and challenging purification by RP-HPLC, often resulting in broad peaks and poor resolution.

Troubleshooting Guides

Problem 1: Multiple peaks of the same mass in the crude RP-HPLC chromatogram.
Possible Cause Recommended Solution
Aspartimide Formation: The presence of α- and β-aspartyl isomers, as well as their epimers, can result in multiple peaks with the same mass.- Optimize Cleavage: Ensure that the cleavage and workup conditions remain strictly acidic to prevent premature deprotection of the OFm group. - HPLC Method Development: Use a shallow gradient in your RP-HPLC method to improve the resolution of these closely eluting species.[9] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and ion-pairing agents.[10]
Incomplete Deprotection: If other protecting groups are not fully removed during the final cleavage, this can lead to multiple species.- Extend Cleavage Time: For sterically hindered protecting groups, a longer cleavage time may be necessary.[11] - Use a Stronger Acid Cocktail: Consider a more robust cleavage cocktail, especially if your peptide contains multiple Arg(Pmc/Mtr) residues.[11]
Problem 2: Broad or tailing peaks during RP-HPLC purification.
Possible Cause Recommended Solution
Peptide Aggregation: The hydrophobicity of the fluorenyl group (if still present) or certain peptide sequences can cause aggregation.- Modify Mobile Phase: Add organic modifiers like isopropanol or a small percentage of formic acid to the mobile phase to disrupt aggregation. - Sample Dissolution: Dissolve the crude peptide in a stronger solvent like neat TFA, DMSO, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase for injection.
Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with the peptide.- Use a Different Column: Employ a column with end-capping or a different stationary phase chemistry. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase with TFA can help to protonate the silanol groups and reduce these interactions.
Problem 3: Low yield of the desired peptide after purification.
Possible Cause Recommended Solution
Premature Cleavage of OFm during Synthesis: Although less common in a Boc-strategy, any exposure to basic conditions during synthesis could lead to loss of the side-chain protection.- Review Synthesis Protocol: Ensure all reagents and solvents used during the synthesis are free from basic contaminants.
Aspartimide Formation Leading to Unseparable Impurities: A significant portion of the product may be converted to isomers that co-elute with the main peak, leading to the discarding of mixed fractions.[4]- Re-evaluate Protecting Group Strategy: For sequences highly prone to aspartimide formation, consider using a bulkier side-chain protecting group for aspartic acid, such as O-t-butyl (OtBu) or 3-methylpent-3-yl (OMpe), which have been shown to reduce this side reaction.[12]

Quantitative Data

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. While specific data for the OFm group in Boc-SPPS is limited, data from Fmoc-SPPS, which also involves base exposure, can provide valuable insights.

Aspartic Acid DerivativeSequenceAspartimide Formation (% after 200 min in 20% piperidine/DMF)D-Aspartate Formation (%)
Fmoc-Asp(OtBu)-OHVKDG YI50.815.6
Fmoc-Asp(OMpe)-OHVKDG YI15.613.9
Fmoc-Asp(OBno)-OHVKDG YI10.10.8
Fmoc-Asp(OtBu)-OHVKDN YI11.24.3
Fmoc-Asp(OMpe)-OHVKDN YI2.53.5
Fmoc-Asp(OBno)-OHVKDN YI0.30.4

Data adapted from comparative tests on the model peptide Scorpion toxin II. OMpe = 3-methylpent-3-yl ester; OBno = 5-n-butyl-5-nonyl ester. This data illustrates that bulkier ester protecting groups significantly reduce aspartimide formation.

Experimental Protocols

Protocol 1: General TFA Cleavage of a Boc-Protected Peptide from Resin

This protocol is a general guideline and should be optimized for the specific peptide sequence.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 1 gram) in a reaction vessel.

    • Wash the resin with dichloromethane (DCM) to swell it and remove any residual DMF.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh in a well-ventilated fume hood. A common cocktail (Reagent K) is:

      • Trifluoroacetic acid (TFA): 82.5%

      • Water: 5%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For peptides without sensitive residues like Trp, Cys, or Met, a simpler cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may be sufficient.[13]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[14]

    • Stir or gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the specific protecting groups and should be determined empirically.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification by Preparative RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, acetic acid, or 0.1% TFA in water/acetonitrile).

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 stationary phase is standard for peptide purification.[15]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a shallow gradient to ensure good separation of closely eluting impurities. A typical gradient might be 5-65% Mobile Phase B over 60 minutes.[16]

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions across the peaks of interest.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Boc-SPPS cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Resin synthesis_cycle Sequential Coupling and Deprotection Cycles start->synthesis_cycle protected_peptide Protected Peptide on Resin (with this compound) synthesis_cycle->protected_peptide cleavage TFA Cleavage Cocktail (e.g., Reagent K) protected_peptide->cleavage Final Deprotection precipitation Precipitation in Cold Ether cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide rp_hplc Preparative RP-HPLC crude_peptide->rp_hplc fraction_analysis Fraction Analysis (Analytical HPLC & MS) rp_hplc->fraction_analysis lyophilization Lyophilization fraction_analysis->lyophilization pure_peptide Pure Peptide lyophilization->pure_peptide

Caption: Workflow for the synthesis and purification of peptides containing this compound.

aspartimide_formation cluster_side_reaction Aspartimide Formation (Base-Catalyzed) cluster_products Undesired Products peptide Peptide with Asp(OFm) -NH-CH(CH₂COOFm)-CO- aspartimide Aspartimide Intermediate (5-membered ring) peptide->aspartimide Base (e.g., residual piperidine, basic workup) beta_peptide β-Aspartyl Peptide aspartimide->beta_peptide Hydrolysis racemized_peptide D-Aspartyl Peptides (α and β) aspartimide->racemized_peptide Epimerization & Hydrolysis

Caption: Side reaction pathway of aspartimide formation from an Asp(OFm)-containing peptide.

References

managing solubility issues of "Boc-D-Asp-OFm" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing solubility issues related to Boc-D-Asp-OFm during chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

This compound, or N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-(9-fluorenylmethyl) ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the OFm (9-fluorenylmethyl) group protects the β-carboxyl group of D-aspartic acid. This orthogonal protection scheme allows for the selective deprotection of either group under different conditions, which is crucial for the controlled, stepwise elongation of a peptide chain.

Q2: In which solvents is this compound generally soluble?

This compound is a white to off-white solid that is generally soluble in a range of polar aprotic organic solvents.[1][2] Common solvents include:

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone

It has limited solubility in non-polar solvents and is practically insoluble in water under neutral pH conditions.

Q3: I am having trouble dissolving this compound. What can I do?

If you are experiencing difficulty dissolving this compound, consider the following strategies:

  • Gentle Heating: Warming the solvent mixture to 30-40°C can significantly improve solubility. Avoid excessive heat, which could potentially lead to degradation or side reactions.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Solvent Combination: A mixture of solvents can be more effective than a single solvent. For example, a combination of DMF and DCM is often used in peptide synthesis.

  • Fresh Solvent: Ensure that your solvents are anhydrous and of high purity. The presence of water or other impurities can affect solubility.

Q4: My this compound has precipitated out of the reaction mixture. What should I do?

Precipitation during a reaction can be due to several factors, including changes in temperature, concentration, or the polarity of the reaction mixture as reactants are consumed and products are formed. To address this:

  • Increase the solvent volume: Diluting the reaction mixture can help to redissolve the precipitated material.

  • Add a co-solvent: Introduce a stronger solubilizing solvent, such as a small amount of NMP or DMSO.

  • Gentle warming: As with initial dissolution, carefully warming the reaction mixture may help to bring the compound back into solution.

Q5: How should I store this compound?

Proper storage is crucial to maintain the quality and reactivity of this compound.[3]

  • Short-term (weeks): Store at 2-8°C in a tightly sealed container to protect from moisture.

  • Long-term (months): For extended storage, it is recommended to keep it at -20°C.

  • Stock Solutions: If you prepare a stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Troubleshooting Guide

Issue 1: Poor Solubility for Peptide Coupling Reactions

Problem: this compound does not fully dissolve in the coupling solvent (e.g., DMF, DCM), leading to incomplete reactions.

Possible Causes:

  • The concentration of the amino acid is too high for the chosen solvent.

  • The solvent quality is poor (e.g., contains water).

  • The ambient temperature is too low.

Solutions:

Solution Experimental Protocol Remarks
Solvent Optimization 1. Attempt to dissolve this compound in NMP or a mixture of DMF/DCM (1:1). 2. Consider using a small percentage of DMSO (e.g., 5-10%) as a co-solvent.NMP and DMSO have stronger solvating properties than DMF or DCM alone.
Increase Temperature Gently warm the dissolution vessel to 30-40°C with stirring.Do not overheat, as this may cause degradation.
Use of Additives For difficult couplings, the addition of chaotropic salts like LiCl (0.5 M) to DMF can improve solvation.This is more common for the growing peptide chain but can also help with poorly soluble amino acid derivatives.
Issue 2: Precipitation During Work-up or Purification

Problem: The product containing the this compound moiety precipitates during aqueous work-up or upon concentration of the organic phase.

Possible Causes:

  • A significant change in solvent polarity during extraction.

  • The product is less soluble in the extraction solvent (e.g., ethyl acetate) than in the reaction solvent (e.g., DMF).

  • The product has reached its solubility limit upon concentration.

Solutions:

Solution Experimental Protocol Remarks
Solvent System for Extraction 1. If precipitation occurs in ethyl acetate, try using DCM for the extraction. 2. Minimize the volume of the aqueous phase to reduce the chance of precipitation.DCM is a better solvent for many protected amino acids and peptides.
Recrystallization 1. If the crude product is a solid, attempt recrystallization from a solvent system like ethyl acetate/hexane or DCM/petroleum ether. 2. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at a slightly elevated temperature. 3. Slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly turbid. 4. Allow the solution to cool slowly to room temperature, and then to 0-4°C to induce crystallization.This not only purifies the compound but also provides it in a more manageable crystalline form.

Data Presentation

Qualitative Solubility of this compound
SolventSolubilityReference
Dichloromethane (DCM)Soluble[1][2]
ChloroformSoluble[1][2]
Ethyl AcetateSoluble[1][2]
AcetoneSoluble[1][2]
Dimethyl sulfoxide (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Generally Soluble[4]
N-Methyl-2-pyrrolidone (NMP)Generally Soluble
WaterInsoluble
Stock Solution Preparation Guide

This table provides the volume of solvent required to prepare stock solutions of this compound (MW: 411.45 g/mol ).

Desired Concentration1 mg5 mg10 mg
1 mM 2.43 mL12.15 mL24.30 mL
5 mM 0.486 mL2.43 mL4.86 mL
10 mM 0.243 mL1.22 mL2.43 mL

Note: The choice of solvent will depend on the subsequent application. For biological assays, DMSO is common, while for synthesis, DMF or NMP are preferred.

Visualizations

Experimental Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Troubleshooting cluster_3 Outcome A Weigh this compound B Measure Solvent Volume A->B C Add Solvent to Solid B->C D Vortex/Stir at RT C->D E Observe for Dissolution D->E F Incomplete Dissolution E->F No J Clear Solution Obtained E->J Yes G Apply Gentle Heat (30-40°C) F->G H Sonicate F->H I Add Co-solvent F->I G->J H->J I->J

Caption: A workflow for testing the solubility of this compound.

Logical Relationship for Troubleshooting Precipitation

G cluster_0 Immediate Actions cluster_1 If Precipitation Persists A Precipitation Observed during Synthesis B Increase Solvent Volume A->B C Add Co-solvent (NMP/DMSO) A->C D Apply Gentle Heat A->D E Filter Precipitate B->E H Continue Reaction B->H C->E C->H D->E D->H F Analyze Precipitate (TLC/LC-MS) E->F G Adjust Reaction Conditions F->G

Caption: A decision-making diagram for addressing precipitation issues.

References

Technical Support Center: Boc-D-Asp-OFm Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of coupling reagents on the efficiency of reactions involving Boc-D-Asp-OFm.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the protecting groups important?

This compound is a protected form of the amino acid D-aspartic acid. It features two critical protecting groups:

  • Boc (tert-butyloxycarbonyl): Protects the α-amino group. It is labile to mild acidic conditions (e.g., trifluoroacetic acid - TFA), allowing for its removal without affecting other protecting groups.

  • OFm (9-fluorenylmethyl ester): Protects the β-carboxyl group of the aspartic acid side chain. This protection is crucial to prevent unwanted side reactions at the side chain during peptide synthesis.[1][2]

This dual-protection scheme allows for the controlled and sequential formation of peptide bonds in solid-phase peptide synthesis (SPPS).[1]

Q2: Which factors influence the efficiency of this compound coupling?

The efficiency of coupling this compound can be influenced by several factors:

  • Choice of Coupling Reagent: Different reagents have varying activation speeds and efficiencies.

  • Reaction Conditions: Solvent, temperature, and reaction time play a significant role.

  • Steric Hindrance: The bulkiness of the coupling partners can affect the reaction rate.

  • Base Used: The type and concentration of the base can impact racemization and other side reactions.

  • Resin and Linker (for SPPS): The solid support can influence reaction kinetics.

Q3: What are the most common side reactions when coupling this compound and how can they be minimized?

The most common side reaction is aspartimide formation , which is particularly prevalent for aspartic acid residues. This occurs when the nitrogen atom of the peptide backbone attacks the side-chain ester, forming a cyclic imide. This can lead to a mixture of α- and β-peptides and racemization.[3][4]

Minimization Strategies:

  • Choice of Coupling Reagent: Using milder coupling conditions can reduce the risk.

  • Addition of HOBt: Including 1-hydroxybenzotriazole (HOBt) in the coupling and/or deprotection steps can suppress aspartimide formation.

  • Use of Bulky Protecting Groups: While OFm is used here, in Fmoc chemistry, bulkier side-chain protecting groups are sometimes employed to sterically hinder the formation of the aspartimide ring.[3]

  • Careful Control of Base: The choice and amount of base are critical to minimize this side reaction.

Another potential side reaction is racemization , the loss of chiral integrity at the α-carbon. This can be minimized by:

  • Using additives: Reagents like HOBt or Oxyma Pure can suppress racemization.

  • Optimizing the coupling reagent: Some coupling reagents are known to cause less racemization than others.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Inefficient coupling reagent. 2. Insufficient reaction time or temperature. 3. Steric hindrance. 4. Aggregation of the peptide chain on the resin.1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, or COMU). 2. Increase reaction time and monitor completion with a ninhydrin test. Gentle heating may be applied. 3. Use a longer coupling time and a more potent coupling reagent. 4. Switch to a solvent that disrupts hydrogen bonds (e.g., NMP or add DMSO). Sonication can also be helpful.
Presence of Deletion Peptides Incomplete deprotection of the N-terminal Boc group.Ensure complete deprotection by extending the TFA treatment time or performing a second deprotection step.
Presence of Unexpected Peaks in HPLC (Potential Side Products) 1. Aspartimide formation. 2. Racemization. 3. Guanidinylation of the N-terminus (with uronium/aminium reagents).1. Add HOBt to the coupling step. Use a less activating coupling reagent if possible. 2. Add a racemization suppressant like HOBt or Oxyma Pure. Ensure the temperature is not excessively high. 3. Avoid using a large excess of the uronium/aminium coupling reagent. Consider switching to a phosphonium-based reagent like PyBOP or PyAOP.
Poor Solubility of Reagents The chosen solvent is not optimal for the coupling reagent or protected amino acid.Phosphonium-based reagents like PyBOP generally have better solubility in DMF than uronium-based reagents.[5] Ensure all components are fully dissolved before adding to the resin.

Quantitative Data on Coupling Reagent Efficiency

Class of Coupling Reagent Examples General Reactivity Order Typical Coupling Time Notes
Carbodiimides DCC, DICModerate1-4 hoursOften used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions. DIC is preferred in SPPS as the urea byproduct is soluble.[6]
Phosphonium Salts BOP, PyBOP, PyAOPHigh15-60 minutesGenerally provide clean reactions and do not cause guanidinylation.[5] BOP is highly effective but produces a carcinogenic byproduct. PyBOP is a safer alternative.[6]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh to Very High5-60 minutesHATU and HCTU are generally more reactive than HBTU.[5] COMU is a highly efficient and safer alternative to benzotriazole-based reagents.[6] Can cause guanidinylation if used in excess.[5]

General Reactivity Trend: HATU > HCTU > COMU > PyAOP > HBTU > PyBOP > DIC/HOBt

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

SPPS_Workflow Resin Start with Resin Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIPEA in DCM) Deprotection->Neutralization Coupling Coupling of this compound (with chosen coupling reagent) Neutralization->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Continue Peptide Chain Cleavage Final Cleavage from Resin & Side Chain Deprotection Wash->Cleavage Final Step

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Coupling with DIC/HOBt
  • Deprotection: Treat the resin-bound peptide with 50% TFA in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.

  • Wash: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM.

  • Wash: Wash the resin with DCM and then with dimethylformamide (DMF).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Activation: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using the ninhydrin test.

  • Wash: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF and DCM.

Protocol 2: Coupling with HBTU/DIPEA
  • Deprotection and Neutralization: Follow steps 1-4 from the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

  • Coupling: Add the this compound/HBTU solution to the resin, followed by the addition of DIPEA (6 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress using the ninhydrin test.

  • Wash: Once the reaction is complete, wash the resin with DMF and DCM.

Protocol 3: Coupling with PyBOP/DIPEA
  • Deprotection and Neutralization: Follow steps 1-4 from the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) in DMF.

  • Coupling: Add the this compound solution to the resin, followed by PyBOP (3 equivalents) and DIPEA (6 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress using the ninhydrin test.

  • Wash: Once the reaction is complete, wash the resin with DMF and DCM.

Signaling Pathways and Logical Relationships

Mechanism of Peptide Bond Formation

Peptide_Bond_Formation cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation BocAsp This compound (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., OAt or OBt Ester) BocAsp->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActiveEster activates PeptideBond New Peptide Bond ActiveEster->PeptideBond NTerminus N-terminal Amine of Peptide Chain NTerminus->PeptideBond attacks

Caption: Mechanism of peptide bond formation via activation.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Incomplete Coupling Detected (Positive Ninhydrin Test) CheckTime Was reaction time sufficient? Start->CheckTime IncreaseTime Increase reaction time and re-test CheckTime->IncreaseTime No CheckReagent Is coupling reagent potent enough? CheckTime->CheckReagent Yes IncreaseTime->Start ChangeReagent Switch to a more reactive coupling reagent (e.g., HATU) CheckReagent->ChangeReagent No CheckAggregation Is peptide aggregation suspected? CheckReagent->CheckAggregation Yes ChangeReagent->Start ChangeSolvent Use NMP or add chaotropic agents CheckAggregation->ChangeSolvent Yes Success Coupling Complete (Negative Ninhydrin Test) CheckAggregation->Success No ChangeSolvent->Start

References

Technical Support Center: Enhancing the Stability of D-Aspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing D-aspartic acid (D-Asp). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue associated with peptides containing D-aspartic acid?

A1: The main stability concern for peptides containing D-aspartic acid is non-enzymatic isomerization. This process occurs through the formation of a cyclic succinimide intermediate, which can then hydrolyze to form either D-aspartic acid, L-isoaspartic acid (L-isoAsp), D-isoaspartic acid (D-isoAsp), or L-aspartic acid (L-Asp). This can lead to a heterogeneous mixture of peptide isomers, potentially impacting the peptide's biological activity, efficacy, and safety.[1][2]

Q2: What factors influence the rate of D-aspartic acid isomerization?

A2: Several factors can influence the rate of D-Asp isomerization, including:

  • pH: The rate of succinimide formation is pH-dependent. Isomerization of aspartic acid is generally more pronounced in acidic conditions (around pH 4-6), while deamidation of asparagine, a related reaction, is favored at neutral to slightly alkaline pH.[3][4]

  • Temperature: Higher temperatures accelerate the rate of isomerization.[5]

  • Buffer Composition: The type and concentration of buffer salts can affect the rate of isomerization. For instance, bicarbonate buffers have been shown to promote racemization.[5]

  • Adjacent Amino Acid Residues: The amino acid sequence flanking the D-Asp residue can influence the rate of succinimide formation. Residues with small side chains, such as glycine, following the D-Asp residue tend to increase the rate of isomerization.[6]

  • Conformation: The local secondary structure of the peptide can impact the flexibility of the peptide backbone, thereby affecting the propensity for the backbone nitrogen to attack the side-chain carboxyl group to form the succinimide intermediate.[7]

Q3: What are the general strategies to improve the stability of D-Asp containing peptides?

A3: Key strategies to enhance the stability of these peptides include:

  • pH Optimization: Formulating the peptide solution at an optimal pH where the rate of isomerization is minimized is a primary strategy.[3]

  • Formulation with Stabilizing Excipients: The use of co-solvents, polyols, and specific salts can help to stabilize the peptide structure and reduce degradation.[3]

  • Lyophilization: Freeze-drying the peptide can significantly improve its long-term stability by removing water, which is necessary for the hydrolysis of the succinimide intermediate.[6]

  • Chemical Modification:

    • Amino Acid Substitution: If permissible for biological activity, substituting the D-aspartic acid with a less labile amino acid, or replacing the adjacent amino acid with a bulkier one, can reduce isomerization.

    • Cyclization: Introducing a cyclic structure to the peptide can reduce conformational flexibility and decrease the likelihood of succinimide formation.[8][9]

  • Encapsulation: Encapsulating the peptide in protective matrices like liposomes or polymers can shield it from degradative environmental factors.[8]

Troubleshooting Guides

Problem: I am observing multiple peaks during HPLC analysis of my D-Asp containing peptide, suggesting degradation.

Possible Cause Troubleshooting Steps
Isomerization of D-Aspartic Acid 1. Confirm Isomer Formation: Use mass spectrometry to confirm that the additional peaks correspond to the mass of your peptide, indicating they are isomers.[2] 2. pH and Temperature Study: Analyze the rate of degradation at different pH values and temperatures to identify conditions that minimize isomer formation. 3. Optimize Formulation: If in solution, adjust the pH to a more optimal range (typically avoiding pH 4-6 for Asp isomerization).[10] Consider adding stabilizing excipients like sugars or polyols. 4. Storage Conditions: Store the peptide in lyophilized form at -20°C or -80°C. If in solution, store in frozen aliquots to minimize freeze-thaw cycles.[5]
Oxidation of other residues (e.g., Met, Cys, Trp) 1. Mass Spectrometry Analysis: Check for mass increases corresponding to oxidation (+16 Da for Met or Trp, +32 Da for Cys-Cys). 2. Minimize Oxygen Exposure: Prepare solutions with degassed buffers and store under an inert gas (e.g., argon or nitrogen). 3. Add Antioxidants: Consider the addition of antioxidants like methionine or ascorbic acid to the formulation, if compatible with your application.
Peptide Aggregation 1. Visual Inspection and Light Scattering: Check for visible precipitation or use dynamic light scattering (DLS) to detect aggregates. 2. Adjust Peptide Concentration: Lower the concentration of the peptide in solution. 3. Modify Buffer Conditions: Alter the ionic strength or pH of the buffer. 4. Incorporate Solubilizing Agents: Add surfactants or other excipients known to reduce aggregation.[11]

Problem: The biological activity of my D-Asp containing peptide is lower than expected.

Possible Cause Troubleshooting Steps
Formation of Inactive Isomers 1. Quantify Isomer Content: Use a validated HPLC or mass spectrometry method to determine the percentage of native D-Asp peptide versus its isomers. 2. Purify the Active Form: If possible, use preparative HPLC to isolate the active D-Asp peptide from the isomeric mixture for your experiments. 3. Re-evaluate Stability Strategy: Implement the strategies mentioned above (pH optimization, formulation changes, etc.) to minimize the formation of inactive isomers during synthesis, purification, and storage.
Incorrect Conformation 1. Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of your peptide to ensure it is correctly folded. Compare the spectrum to a known active batch if available. 2. Refolding Studies: If the peptide is misfolded, attempt to refold it by dialysis or dilution from a denaturing solution into a suitable buffer.

Quantitative Data on D-Aspartic Acid Isomerization

The following tables summarize kinetic data for the isomerization of aspartic acid residues in peptides. Note that rates can be highly dependent on the specific peptide sequence and experimental conditions.

Table 1: Rate Constants for Isomerization and Hydrolysis of a Model Peptide at 37°C

(Data derived from a study on a model peptide mimicking a sequence from αA-crystallin)[1]

Reaction Rate Constant (k)
L-α-Asp → L-succinimide3x higher than L-β-Asp → L-succinimide
L-β-Asp → L-succinimide-
L-succinimide → L-β-Asp~5x higher than L-succinimide → L-α-Asp
L-succinimide → L-α-Asp-
D-succinimide → D-β-Asp~5.5x higher than D-succinimide → D-α-Asp
D-succinimide → D-α-Asp-

Table 2: Influence of Temperature and Buffer on Deamidation Rate and Isomer Distribution

(Data from a study on model peptides with the sequence 4IB-VKLNXG, where X = G, H, S, A)[5]

Condition Relative Deamidation Rate (Fold Increase) Effect on Isomer Distribution
Tris Buffer, pH 8.8 vs. pH 7.817x fasterMinimal change in isomer proportions
CHES Buffer, pH 9.8 vs. pH 8.8~1.7x fasterMinimal change in isomer proportions
80°C vs. 37°C in CHES pH 9.881x fasterIncreased proportion of D-Asp and D-isoAsp
Bicarbonate Buffer-Strongly promotes racemization (increased D-isomers)

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of D-Aspartic Acid and its Isomers

This protocol provides a general method for separating and quantifying D-Asp and its isomers. The specific gradient and column may need to be optimized for your particular peptide.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column (e.g., ODS-Hypersil, 5 µm, 25.0 cm x 0.46 cm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (MeCN)

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter.

  • HPLC Setup:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 214 nm or 280 nm, depending on the presence of aromatic residues.

  • Injection and Elution:

    • Inject 20 µL of the prepared sample.

    • Run a linear gradient elution. An example gradient is:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 65% B

      • 45-50 min: 65% to 95% B

      • 50-55 min: 95% B

      • 55-60 min: 95% to 5% B

  • Data Analysis:

    • Identify the peaks corresponding to the native peptide and its isomers based on their retention times. The succinimide intermediate is often less polar and elutes later, while the iso-Asp forms may elute earlier or later than the native peptide depending on the sequence and conditions.

    • Quantify the relative percentage of each form by integrating the peak areas.

Protocol 2: Mass Spectrometry for Identification of D-Asp Isomers

This protocol outlines a general workflow for identifying peptide isomers using mass spectrometry.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF or Orbitrap)

  • HPLC system and column as described in Protocol 1

  • Trypsin (for peptide mapping if analyzing a large protein)

  • Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation (for proteins)

Procedure:

  • Sample Preparation (for intact peptide): Prepare the sample as described in the HPLC protocol.

  • LC-MS Analysis:

    • Perform an LC separation similar to the HPLC protocol, with the eluent directed into the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • All isomers (D-Asp, L-isoAsp, D-isoAsp, L-Asp) and the succinimide intermediate will have distinct retention times but may have the same mass (isomers) or a mass difference of -18 Da (succinimide).

  • Tandem MS (MS/MS) for Localization (if necessary):

    • Perform MS/MS analysis on the precursor ions of interest.

    • Fragmentation patterns can sometimes provide information to differentiate between Asp and isoAsp residues. For example, specific fragmentation techniques like Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) can generate diagnostic fragment ions for isoAsp.[10]

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of your peptide.

    • The different peaks in the chromatogram represent the separated isomers.

    • Analyze the MS/MS spectra to confirm the sequence and attempt to localize the site of isomerization.

Protocol 3: Assessing Peptide Stability with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for assessing the secondary structure and conformational stability of a peptide.

Materials:

  • CD Spectrometer

  • Quartz cuvette with a suitable path length (e.g., 1 mm)

  • Peptide sample dissolved in a suitable buffer (e.g., phosphate buffer)

  • Buffer blank

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the desired buffer at a known concentration (typically 0.1-0.2 mg/mL for far-UV CD). The buffer should be transparent in the far-UV region.

    • Prepare a buffer blank with the same buffer used for the sample.

  • Instrument Setup:

    • Turn on the nitrogen purge for the instrument at least 30 minutes before use.

    • Set the measurement parameters (e.g., wavelength range: 190-260 nm for secondary structure, data pitch: 1 nm, scanning speed: 50 nm/min, accumulations: 3).

  • Data Acquisition:

    • Record a baseline spectrum with the buffer blank.

    • Record the spectrum of the peptide sample.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Thermal Denaturation (Optional):

    • To assess thermal stability, record CD spectra at a fixed wavelength (e.g., 222 nm for an alpha-helical peptide) as a function of increasing temperature.

    • The melting temperature (Tm) can be determined from the midpoint of the thermal denaturation curve.

  • Data Analysis:

    • The resulting CD spectrum provides information about the secondary structure of the peptide. Characteristic spectra for alpha-helices, beta-sheets, and random coils can be used to estimate the conformational integrity of the peptide.

    • Changes in the CD spectrum over time or under stress conditions (e.g., different pH, temperature) can indicate a loss of structure and instability.

Visualizations

Isomerization_Pathway D_Asp Peptide with D-Aspartic Acid Succinimide Succinimide Intermediate D_Asp->Succinimide - H2O Succinimide->D_Asp + H2O (minor) L_isoAsp L-isoaspartic Acid (Isomer) Succinimide->L_isoAsp + H2O (major) D_isoAsp D-isoaspartic Acid (Isomer) Succinimide->D_isoAsp + H2O L_Asp L-Aspartic Acid (Racemized) Succinimide->L_Asp + H2O (racemization)

Caption: Isomerization and racemization pathway of D-aspartic acid in a peptide.

Experimental_Workflow HPLC1 HPLC Purity Check Stress Incubate under Stress (pH, Temp) HPLC1->Stress MS1 Mass Confirmation (MS) MS1->Stress CD1 Conformation Analysis (CD) CD1->Stress HPLC2 HPLC Analysis of Degradants Stress->HPLC2 MS2 MS Identification of Degradants HPLC2->MS2 Formulate Adjust pH, Add Excipients MS2->Formulate Lyophilize Lyophilization Formulate->Lyophilize Stability_Test Long-term Stability Testing Lyophilize->Stability_Test Start Peptide Synthesis Start->HPLC1 Start->MS1 Start->CD1

Caption: Experimental workflow for assessing and improving peptide stability.

References

Technical Support Center: Refining Cleavage Cocktails for Peptides with "Boc-D-Asp-OFm"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the Boc-D-Asp(OFm) moiety. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of peptide cleavage and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Boc-D-Asp(OFm)?

The primary challenge lies in the orthogonal nature of the protecting groups. The Boc (tert-butyloxycarbonyl) group on the N-terminus is acid-labile, typically removed with trifluoroacetic acid (TFA), while the OFm (9-fluorenylmethyl ester) group on the side chain of aspartic acid is base-labile.[1] The goal of the final cleavage from a solid-phase resin is typically to remove the Boc group and other acid-labile side-chain protecting groups while leaving the OFm group intact if a subsequent base-mediated modification is planned, or to perform a global deprotection in a controlled manner. A key side reaction to consider is aspartimide formation, which can be catalyzed by both acidic and basic conditions.[1][2]

Q2: Can the OFm group be cleaved during the final TFA cleavage step?

While the OFm group is primarily considered base-labile, prolonged exposure to strong acids like TFA, especially at elevated temperatures, can lead to its partial or complete cleavage. The stability of the OFm group in TFA is a critical factor to consider when designing your cleavage strategy.

Q3: What are scavengers and why are they essential in the cleavage cocktail?

During the TFA-mediated cleavage of the Boc group and other protecting groups (like t-butyl), highly reactive carbocations are generated.[3][4][5] These carbocations can re-attach to sensitive amino acid residues, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products.[4][5] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing side reactions and improving the purity of the final peptide.[3][4][5]

Q4: Does the D-configuration of the aspartic acid affect the cleavage process?

The stereochemistry (D-configuration) of the aspartic acid residue does not fundamentally alter the chemical principles of cleavage. However, it is a critical structural feature of the final peptide that must be preserved. The primary concern related to the aspartic acid residue during cleavage is the potential for aspartimide formation, which can lead to racemization and the formation of both α- and β-peptides.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low peptide yield after cleavage Incomplete cleavage from the resin.- Extend the cleavage reaction time (e.g., from 2 hours to 3-4 hours).- Increase the volume of the cleavage cocktail.- Ensure the resin is adequately swollen in the cleavage cocktail.
Peptide precipitation is incomplete.- Use a larger volume of cold ether for precipitation.- Ensure the ether is sufficiently cold (-20°C or lower).- If the peptide is very hydrophilic, consider alternative precipitation solvents or a different work-up procedure.
Presence of unexpected peaks in HPLC/MS analysis Side-product formation due to reactive carbocations.- Ensure the use of an appropriate scavenger cocktail based on the peptide sequence (see Table 1).- Use fresh, high-quality TFA and scavengers.[4]
Aspartimide formation.[1][2]- If base-catalyzed during synthesis, consider using a bulkier protecting group for the Asp side chain in future syntheses.- During acid cleavage, minimize reaction time and temperature.- For sequences prone to aspartimide formation (e.g., Asp-Gly), consider specialized cleavage protocols.
Premature cleavage of the OFm group.- Reduce the TFA concentration or the cleavage reaction time.- Perform the cleavage at a lower temperature (e.g., 4°C).
Modification of sensitive amino acid residues (Trp, Met, Cys, Tyr) Alkylation or oxidation by carbocations or oxidative species.- Select a cleavage cocktail with scavengers specifically designed to protect these residues (see Table 1).[4][5]- For peptides containing Cysteine, consider using a cocktail with reducing agents like EDT or DTT.[5]

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. Below is a summary of commonly used cocktails and their applications.

Cocktail Name Composition (v/v) Primary Application Notes
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without sensitive residues like Trp, Met, or Cys.[5]TIS is a good general carbocation scavenger.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)General-purpose cocktail for peptides with a variety of sensitive residues.[5]Highly effective but has a strong odor due to the thiol reagents.[5]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative for scavenging trityl groups.Does not adequately protect Cysteine and Methionine from oxidation.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing Arginine protected with sulfonyl groups.[5]Also recommended for Trp-containing peptides on PAL or BAL resins.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodidePrevents oxidation of Methionine.[5]Can be used for linear or cyclized Cys-containing peptides.

Note: Always prepare cleavage cocktails fresh before use.[4] The efficiency of cleavage and deprotection can be monitored by HPLC and mass spectrometry.[5]

Experimental Protocols

General Protocol for TFA Cleavage of a Peptide from Solid-Phase Resin

This protocol is a general guideline and should be optimized for your specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage cocktail (freshly prepared)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Nitrogen gas source

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Add the freshly prepared cleavage cocktail to the resin (a common ratio is 10-15 mL per gram of resin).[5]

  • Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours. For sensitive peptides, the cleavage can be performed at 4°C to minimize side reactions.

  • After the cleavage is complete, filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (typically 10-20 times the volume of the TFA solution). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for HPLC purification and mass spectrometry analysis.

Visualizing the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage and deprotection of a Boc-protected peptide from a solid support.

Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Purification Peptide_Resin Peptide on Resin (Boc-D-Asp(OFm)-...) Cleavage_Step Cleavage Reaction (2-3h, RT) Peptide_Resin->Cleavage_Step Add Cleavage_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) Cleavage_Cocktail->Cleavage_Step Precipitation Precipitation (Cold Ether) Cleavage_Step->Precipitation Filter & Add to Ether Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Centrifuge & Wash Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for peptide cleavage and purification.

This diagram outlines the logical progression from the synthesized peptide on the resin to the final purified product.

Aspartimide_Formation Peptide_Chain ...-NH-CH(CH2-CO-OFm)-CO-NH-... Aspartic Acid Residue Aspartimide ...-N-CO-CH(CH2-CO)-... Aspartimide Intermediate Peptide_Chain->Aspartimide Acid or Base Catalysis Side_Products α-peptide (D/L) β-peptide (D/L) Aspartimide->Side_Products Hydrolysis

Caption: Simplified pathway of aspartimide formation.

This diagram illustrates the formation of the aspartimide intermediate from an aspartic acid residue, which can then lead to undesired side products.

References

Validation & Comparative

A Strategic Guide to Aspartyl-Containing Peptide Synthesis: Boc-D-Asp(OtBu)-OH vs. Boc-D-Asp-OFm in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid residues presents unique challenges, primarily the risk of aspartimide formation. The choice of side-chain protection for the aspartic acid building block is critical to mitigating this side reaction and achieving high-purity target peptides. This guide provides a comprehensive comparison of two commonly used protected D-aspartic acid derivatives in Boc-based Solid-Phase Peptide Synthesis (SPPS): Boc-D-Asp(OtBu)-OH and Boc-D-Asp-OFm .

The selection between these two reagents is not merely a matter of efficiency in a standard linear synthesis but a strategic decision dictated by the ultimate synthetic goal. While Boc-D-Asp(OtBu)-OH is the workhorse for routine linear peptide synthesis, this compound offers orthogonal protection essential for more complex architectures like cyclic peptides.

At a Glance: Key Differences and Strategic Applications

FeatureBoc-D-Asp(OtBu)-OHThis compound
α-Amino Protection Boc (tert-butyloxycarbonyl)Boc (tert-butyloxycarbonyl)
β-Carboxyl Protection OtBu (tert-butyl ester)OFm (9-fluorenylmethyl ester)
Cleavage Condition Strong Acid (e.g., HF, TFMSA)Base (e.g., Piperidine)
Orthogonality in Boc-SPPS Quasi-orthogonal (cleaved with stronger acid than N-Boc)Fully Orthogonal
Primary Application Linear Peptide SynthesisOn-Resin Cyclization, Side-Chain Modification
Key Advantage Stability in standard Boc-SPPS cycles, minimizes aspartimide formation.Allows for selective deprotection of the Asp side-chain on-resin.
Potential Drawback Cannot be selectively removed on-resin.Not suitable for standard linear synthesis where final cleavage is with strong acid.

Performance in SPPS Efficiency: A Tale of Two Strategies

A direct comparison of "efficiency" is context-dependent. For linear peptide synthesis, efficiency is measured by coupling yields and minimization of side reactions. For more complex syntheses, efficiency lies in the ability to perform selective chemical transformations on the resin.

Boc-D-Asp(OtBu)-OH: The Standard for Linear Peptides

Boc-D-Asp(OtBu)-OH is the preferred choice for incorporating D-aspartic acid into a linear peptide sequence using the Boc-SPPS strategy. The tert-butyl ester side-chain protection is stable to the repetitive mild acid treatments (e.g., TFA in DCM) used to remove the N-terminal Boc group in each cycle.

Minimization of Aspartimide Formation:

Aspartimide formation is a significant side reaction that can occur during peptide synthesis, particularly at Asp-Gly, Asp-Ala, or Asp-Ser sequences. While this is a more pronounced issue in the base-catalyzed conditions of Fmoc-SPPS, it can still occur in Boc-SPPS. In Boc-SPPS, the Nα-amino function is protonated after deprotection, which reduces its propensity to attack the side-chain ester.[1] However, during the neutralization step, the free amine can initiate aspartimide formation. The steric bulk of the OtBu group provides good protection against this side reaction compared to less hindered esters like benzyl esters.[2]

This compound: Enabling Advanced Peptide Architectures

The use of this compound in Boc-SPPS is an elegant example of an orthogonal protection strategy.[3][4] The OFm group is stable to the acidic conditions used for N-Boc removal but can be selectively cleaved on the resin using a base, typically piperidine.[3][5] This allows for the selective deprotection of the aspartic acid side-chain carboxyl group while the peptide remains anchored to the resin and other side-chain protecting groups are intact.

This strategy is particularly powerful for:

  • On-Resin Head-to-Tail Cyclization: The deprotected side-chain carboxyl group can be activated and reacted with the deprotected N-terminal amino group of the same peptide to form a cyclic peptide.[6][7]

  • On-Resin Side-Chain Modification: The free carboxyl group can be used as a handle for conjugation to other molecules, such as fluorescent labels, lipids, or other peptides.

Experimental Protocols

Standard Boc-SPPS Cycle for a Linear Peptide using Boc-D-Asp(OtBu)-OH

This protocol outlines a general cycle for adding an amino acid in manual Boc-SPPS.

  • Resin Swelling: Swell the resin (e.g., PAM resin) in Dichloromethane (DCM) for 1 hour.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.[1]

    • Wash with DCM (3x).

  • Neutralization:

    • Wash the resin with Isopropanol (IPA) (2x).

    • Wash with DCM (3x).

    • Treat the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

    • Wash with DCM (3x).

  • Coupling:

    • Dissolve Boc-D-Asp(OtBu)-OH (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Cyclization Workflow using this compound

This protocol outlines a strategy for synthesizing a head-to-tail cyclic peptide using this compound.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Boc-SPPS. Incorporate this compound at the desired position. The C-terminal amino acid will be the point of cyclization with the Asp side chain.

  • N-Terminal Boc Deprotection: After the final coupling step, remove the N-terminal Boc group using 50% TFA in DCM as described above. Neutralize the resin.

  • Side-Chain OFm Deprotection:

    • Wash the resin with DMF (5x).

    • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the OFm group from the Asp side chain.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a coupling agent (e.g., HBTU/HOBt or PyBOP) and a hindered base (e.g., DIEA) to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours. Monitor the reaction by taking small resin samples and cleaving the peptide for analysis by HPLC-MS.

  • Final Cleavage and Deprotection: Once cyclization is complete, wash the resin and perform the final cleavage from the resin and deprotection of the remaining side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA).

Visualizing the Workflows

Standard Boc-SPPS Cycle

Standard Boc-SPPS Cycle start Peptide-Resin (N-term Boc protected) deprotection 1. Boc Deprotection (50% TFA/DCM) start->deprotection neutralization 2. Neutralization (10% DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA, HBTU, DIEA) neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash end_node Elongated Peptide-Resin (Ready for next cycle) wash->end_node

Caption: Standard Boc-SPPS workflow for linear peptide elongation.

On-Resin Cyclization Strategy

On-Resin Cyclization using this compound cluster_0 Linear Synthesis (Boc-SPPS) synthesis Synthesize Linear Peptide (Incorporate this compound) n_deprotection N-Terminal Boc Deprotection (TFA/DCM) synthesis->n_deprotection ofm_deprotection Orthogonal OFm Deprotection (20% Piperidine/DMF) n_deprotection->ofm_deprotection cyclization On-Resin Cyclization (Coupling Agents, DIEA) ofm_deprotection->cyclization cleavage Final Cleavage & Deprotection (Strong Acid, e.g., HF) cyclization->cleavage product Cyclic Peptide cleavage->product

Caption: Workflow for on-resin cyclization via orthogonal deprotection.

Conclusion

  • For routine, linear peptide synthesis using the Boc-SPPS strategy, Boc-D-Asp(OtBu)-OH is the superior choice. Its side-chain protecting group is stable throughout the synthesis and offers good protection against aspartimide formation.

  • For the synthesis of complex peptides requiring on-resin modification, such as head-to-tail cyclization, this compound is an invaluable tool. Its orthogonal, base-labile OFm protecting group provides the necessary chemical handle to perform selective transformations on the solid support.

By understanding the distinct chemical properties and applications of these two reagents, researchers can optimize their synthetic strategies to achieve higher yields and purities of their target aspartyl-containing peptides.

References

Comparative Analysis: Boc-D-Asp-OFm vs. Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two critical D-aspartic acid derivatives used in peptide synthesis: Boc-D-Asp-OFm and Fmoc-D-Asp(OtBu)-OH . Understanding the distinct properties and performance of these reagents is paramount for optimizing synthetic strategies, maximizing yield, and ensuring the purity of the final peptide product.

Overview of Physicochemical Properties

Both molecules are protected forms of D-aspartic acid, designed to be incorporated into a growing peptide chain. While they share the same molecular formula and weight, their protecting group strategies lead to fundamentally different applications and performance characteristics.

PropertyThis compoundFmoc-D-Asp(OtBu)-OH
IUPAC Name (2R)-4-((9H-fluoren-9-yl)methoxy)-2-(tert-butoxycarbonylamino)-4-oxobutanoic acid(2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
Synonyms Boc-D-Asp(OFm)-OH, N-alpha-Boc-D-aspartic acid gamma-fluorenylmethyl esterFmoc-D-aspartic acid 4-tert-butyl ester
CAS Number 123417-19-6[1][2][3]112883-39-3[4][5]
Molecular Formula C₂₃H₂₅NO₆[2][3][6][7]C₂₃H₂₅NO₆[5]
Molecular Weight 411.45 g/mol [1][2][3][6][7]411.45 g/mol [5]
Appearance White powder[3]White to beige powder or crystals
Melting Point 139 - 141 °C[3]146 - 151 °C
Purity (Typical) ≥97%[2], ≥99% (HPLC)[3]≥98%, ≥99.0% (HPLC)
Solubility Soluble in organic solvents like DMF and DCM.Soluble in DMSO.

Chemical Structure and Protecting Group Strategy

The choice between these two derivatives is dictated by the overall synthetic strategy, primarily Boc-based versus Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protecting groups are chosen for their orthogonal lability, meaning one can be removed without affecting the other.

This compound is a unique reagent typically used in Boc-SPPS. It features an acid-labile Boc group for Nα-terminal protection and a base-labile OFm (9-fluorenylmethyl ester) group for side-chain protection. This "inverted" orthogonality compared to standard Boc-SPPS building blocks allows for selective deprotection of the aspartate side chain while the peptide remains attached to the resin and the N-terminus is still protected.[6]

Fmoc-D-Asp(OtBu)-OH is the conventional building block for incorporating D-aspartic acid in Fmoc-SPPS.[4][8] It uses a base-labile Fmoc group for Nα-protection and an acid-labile OtBu (tert-butyl ester) for the side chain.[9] This scheme is consistent with the standard Fmoc/tBu strategy, where all side-chain protecting groups are removed simultaneously with the resin cleavage under acidic conditions.[]

G cluster_0 This compound Strategy cluster_1 Fmoc-D-Asp(OtBu)-OH Strategy a This compound boc Boc Group (Nα) a->boc Protects Nα ofm OFm Group (Side-Chain) a->ofm Protects Side-Chain acid Acid (TFA) boc->acid Removed by base Base (Piperidine) ofm->base Removed by b Fmoc-D-Asp(OtBu)-OH fmoc Fmoc Group (Nα) b->fmoc Protects Nα otbu OtBu Group (Side-Chain) b->otbu Protects Side-Chain base2 Base (Piperidine) fmoc->base2 Removed by acid2 Acid (TFA) otbu->acid2 Removed by

Caption: Orthogonal deprotection schemes for this compound and Fmoc-D-Asp(OtBu)-OH.

Application and Performance in SPPS

The choice of derivative dictates the entire workflow of solid-phase peptide synthesis.

ParameterThis compound in Boc-SPPSFmoc-D-Asp(OtBu)-OH in Fmoc-SPPS
Nα-Deprotection 50% TFA in DCM.[11]20% Piperidine in DMF.[12]
Side-Chain Deprotection Orthogonal cleavage on-resin with piperidine.[1][6]Simultaneous with final cleavage using TFA.[9][]
Final Cleavage Strong acid (e.g., HF, TFMSA).[13]Moderate acid (TFA-based cocktail).[13]
Primary Advantage Enables on-resin side-chain modification (e.g., cyclization, ligation) due to orthogonal OFm group.[6]Compatibility with the milder, more popular, and automated Fmoc-SPPS strategy.[][13]
Primary Disadvantage Part of the harsher Boc-SPPS strategy requiring strong, hazardous acids for final cleavage.[13]High risk of aspartimide formation during piperidine treatment, leading to impurities.[8][14][15]
Coupling Reagents Traditionally DCC/HOBt.[]Compatible with modern high-efficiency reagents (HATU, HBTU, etc.).[]
Aspartimide Formation: A Critical Consideration

A significant drawback of using Fmoc-D-Asp(OtBu)-OH is the base-catalyzed formation of aspartimide during the repetitive piperidine treatments for Fmoc removal.[8][15] The aspartimide intermediate can subsequently hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, an impurity that is difficult to separate. This side reaction is a major cause of reduced yield and purity.[15]

In contrast, This compound is used in an acidic environment for Nα-deprotection, which avoids this base-catalyzed side reaction at the aspartic acid residue during chain elongation.

G cluster_boc Boc-SPPS Workflow with this compound cluster_fmoc Fmoc-SPPS Workflow with Fmoc-D-Asp(OtBu)-OH b_start Peptide-Resin (Nα-Boc protected) b_deprotect Nα-Boc Deprotection (TFA/DCM) b_start->b_deprotect b_wash Wash b_deprotect->b_wash b_couple Couple next Boc-AA b_repeat Repeat Cycle b_couple->b_repeat b_wash->b_couple b_repeat->b_deprotect Continue Elongation b_final Final Cleavage (HF) b_repeat->b_final End of Sequence b_end Purified Peptide b_final->b_end f_start Peptide-Resin (Nα-Fmoc protected) f_deprotect Nα-Fmoc Deprotection (Piperidine/DMF) f_start->f_deprotect f_side_reaction Risk of Aspartimide Formation f_deprotect->f_side_reaction f_wash Wash f_deprotect->f_wash f_couple Couple next Fmoc-AA f_repeat Repeat Cycle f_couple->f_repeat f_wash->f_couple f_repeat->f_deprotect Continue Elongation f_final Final Cleavage & Side-Chain Deprotection (TFA Cocktail) f_repeat->f_final End of Sequence f_end Purified Peptide f_final->f_end

Caption: Comparative workflows in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized protocols for the selective deprotection of each functional group. Researchers should optimize conditions based on their specific peptide sequence and resin.

Protocol 1: Nα-Boc Group Deprotection
  • Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the TFA/DCM solution for 2-3 minutes (pre-wash).[11][12]

    • Filter and add a fresh portion of the TFA/DCM solution.

    • Agitate for 20-30 minutes at room temperature.[11]

    • Filter and wash the resin thoroughly with DCM (3x) to remove residual acid.

    • Neutralize the resulting amine salt by washing with 5-10% (v/v) Diisopropylethylamine (DIPEA) in DCM (3x) before the next coupling step.[12]

Protocol 2: Side-Chain OFm Group Deprotection
  • Reagent: 20% (v/v) Piperidine in Dimethylformamide (DMF).

  • Procedure:

    • Swell the Boc-protected peptide-resin (with OFm side chain) in DMF.

    • Treat the resin with the piperidine/DMF solution.

    • Agitate for 20-30 minutes at room temperature. The progress can be monitored by HPLC.

    • Filter and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine and the fluorenyl adduct.

    • The exposed side-chain carboxyl group is now ready for modification (e.g., lactamization).

Protocol 3: Nα-Fmoc Group Deprotection
  • Reagent: 20% (v/v) Piperidine in Dimethylformamide (DMF).

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the piperidine/DMF solution for 2-3 minutes.

    • Filter and add a second portion of the deprotection reagent.[12]

    • Agitate for 5-10 minutes at room temperature.[12]

    • Filter and wash the resin thoroughly with DMF (5-6x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Side-Chain OtBu Group Deprotection (Final Cleavage)
  • Reagent: TFA "cleavage cocktail". A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). Scavengers like TIS and water are crucial to capture the reactive tert-butyl cations released, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

  • Procedure:

    • Wash the completed peptide-resin with DCM and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.

    • Isolate the crude peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Conclusion and Recommendations

The selection between this compound and Fmoc-D-Asp(OtBu)-OH is fundamentally a choice between synthetic strategies, each with distinct advantages and challenges.

FeatureThis compoundFmoc-D-Asp(OtBu)-OH
Primary Use Case Peptides requiring on-resin side-chain modification (e.g., head-to-tail cyclization, branching).[6]Standard incorporation of D-Asp into linear peptides via Fmoc-SPPS.[4][8]
Purity/Side Reactions Avoids base-induced aspartimide formation during elongation.High risk of aspartimide formation, potentially compromising purity and yield.[8][15]
Process Safety & Mildness Part of the Boc/Bzl strategy, which often requires hazardous HF for final cleavage.[13]Part of the milder Fmoc/tBu strategy, which uses TFA for final cleavage.[13]
Automation Compatibility Less common in modern automated synthesizers.The standard for automated Fmoc-SPPS.[]

Recommendation:

  • For the synthesis of complex peptides requiring on-resin side-chain modification , such as cyclic peptides or branched structures, This compound is the superior choice. Its unique orthogonal protecting scheme allows for selective manipulation of the aspartic acid side chain, a task that is not feasible with the standard Fmoc-D-Asp(OtBu)-OH.

  • For the routine synthesis of linear peptides , Fmoc-D-Asp(OtBu)-OH is the conventional and more accessible option, compatible with the widely adopted and milder Fmoc-SPPS chemistry.[] However, researchers must be vigilant about the risk of aspartimide formation and may need to implement mitigation strategies, such as using additives (e.g., HOBt) in the deprotection solution or employing specialized, sterically hindered side-chain protecting groups if purity is paramount.[14][15]

References

A Comparative Guide to Alternative Protecting Groups for the Side Chain of D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-aspartic acid into peptide sequences is a critical strategy in drug design to enhance proteolytic stability and modulate biological activity. However, its presence often leads to the undesirable formation of aspartimide, a side reaction that can significantly reduce the yield and purity of the target peptide. This guide provides an objective comparison of alternative protecting groups for the D-aspartic acid side chain, offering a data-driven approach to minimizing aspartimide formation during solid-phase peptide synthesis (SPPS).

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction involving the nitrogen atom of the succeeding peptide bond and the side-chain carboxyl group of the aspartic acid residue. This reaction is particularly pronounced during the basic conditions of Fmoc-deprotection in SPPS. The resulting succinimide ring can then undergo epimerization and hydrolysis, leading to a mixture of α- and β-peptides, as well as their corresponding D- and L-isomers, which are often difficult to separate from the desired product.

Below is a diagram illustrating the mechanism of aspartimide formation and the subsequent side products.

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide Base-catalyzed Side_Products Mixture of Side Products: - α- and β-peptides - D/L epimers - Piperidide adducts Aspartimide->Side_Products Epimerization & Ring Opening

Caption: Mechanism of Aspartimide Formation.

Alternative Protecting Groups: A Head-to-Head Comparison

To mitigate aspartimide formation, several alternative protecting groups for the aspartic acid side chain have been developed. These can be broadly categorized into three main strategies: bulky ester protecting groups, non-ester-based protecting groups, and backbone protection.

The following table summarizes the quantitative performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly prone to aspartimide formation.

Protecting Group StrategyProtecting Group% Aspartimide Formation (Asp-Gly sequence)Key AdvantagesKey Disadvantages
Standard O-tert-butyl (OtBu)~50-70%Commercially available, well-establishedHigh propensity for aspartimide formation
Bulky Esters O-3-ethyl-3-pentyl (OEpe)~10-20%Significant reduction in aspartimide formationHigher cost, potential for steric hindrance in coupling
O-4-n-propyl-4-heptyl (OPhp)~5-10%Further reduction in aspartimide formationHigher cost, increased steric bulk
O-5-n-butyl-5-nonyl (OBno)<5% Excellent suppression of aspartimide formationHighest cost among bulky esters, significant steric bulk
Non-Ester Based Cyanosulfurylide (CSY)~0% Complete suppression of aspartimide formationRequires a separate, oxidative deprotection step; potential for side reactions with sensitive residues
Backbone Protection Fmoc-Asp(OtBu)-Dmb-Gly-OH~0% Complete suppression of aspartimide formationSequence-dependent (requires a following Gly), dipeptide coupling can be slower

Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Detailed methodologies for the application of these alternative protecting groups are crucial for successful implementation.

Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

Resin: Rink Amide AM resin (0.5 mmol/g loading) Scale: 0.1 mmol Fmoc-Deprotection: 20% piperidine in DMF (2 x 10 min) Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1 hour. Cleavage and Global Deprotection: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Introduction of Bulky Ester Protected Aspartic Acid (OEpe, OPhp, OBno)
  • The corresponding Fmoc-D-Asp(OR)-OH is coupled using the standard coupling protocol described above.

  • Subsequent amino acids are coupled following the standard protocol.

  • The bulky ester protecting groups are stable to the standard Fmoc deprotection conditions and are cleaved simultaneously with the other side-chain protecting groups and the resin during the final TFA cleavage.

Introduction of Cyanosulfurylide (CSY) Protected Aspartic Acid
  • Fmoc-D-Asp(CSY)-OH is coupled using the standard coupling protocol.

  • Following completion of the peptide sequence and cleavage from the resin with TFA, the crude peptide is obtained with the CSY group intact.

  • CSY Deprotection:

    • Dissolve the crude peptide in a mixture of acetonitrile and aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

    • Add a solution of N-chlorosuccinimide (NCS) in acetonitrile dropwise while monitoring the reaction by HPLC. Typically, 1.1-1.5 equivalents of NCS per CSY group are required.

    • The reaction is usually complete within 30 minutes at room temperature.

    • Quench any excess NCS with a scavenger such as methionine or sodium ascorbate.

    • Purify the deprotected peptide by preparative HPLC.

Introduction of Backbone Protection using Fmoc-Asp(OtBu)-Dmb-Gly-OH
  • The dipeptide Fmoc-D-Asp(OtBu)-Dmb-Gly-OH is coupled as a single unit using the standard coupling protocol.

  • The subsequent amino acid is coupled to the glycine residue of the dipeptide.

  • The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage, regenerating the native peptide backbone.

Logical Workflow for Selecting a Protecting Group

The choice of protecting group depends on a balance of factors including the peptide sequence, the required purity, and budget constraints. The following diagram illustrates a logical workflow for this selection process.

PG_Selection_Workflow Start Start: Aspartimide-prone D-Asp sequence Check_Gly Is the residue following D-Asp a Glycine? Start->Check_Gly Use_Dmb Use Fmoc-D-Asp(OtBu)-Dmb-Gly-OH Check_Gly->Use_Dmb Yes Check_Purity High purity required and budget allows? Check_Gly->Check_Purity No End End Use_Dmb->End Use_CSY Use Fmoc-D-Asp(CSY)-OH Check_Purity->Use_CSY Yes Use_Bulky Use Bulky Ester (e.g., OBno) Check_Purity->Use_Bulky No Use_CSY->End Use_OtBu Use standard Fmoc-D-Asp(OtBu)-OH and optimize deprotection conditions Use_Bulky->Use_OtBu If budget is a major constraint Use_Bulky->End Use_OtBu->End

Caption: Protecting Group Selection Workflow.

Conclusion

The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing D-aspartic acid. While the standard O-tert-butyl protecting group is often inadequate for problematic sequences, a range of effective alternatives are available. Bulky ester protecting groups, such as OEpe, OPhp, and particularly OBno, offer a significant reduction in aspartimide formation with a straightforward deprotection strategy.[1][2][3] For sequences where complete suppression of this side reaction is paramount, the cyanosulfurylide (CSY) protecting group provides a near-perfect solution, albeit with the requirement of an additional oxidative deprotection step.[4] In cases where D-aspartic acid is followed by a glycine residue, the use of a pre-formed Fmoc-D-Asp(OtBu)-Dmb-Gly-OH dipeptide is an excellent and highly effective strategy.[5][6][7] The choice of the optimal protecting group will ultimately depend on the specific requirements of the synthesis, balancing the need for purity with considerations of cost and synthetic complexity. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.

References

Interpreting NMR Spectra for the Characterization of Boc-D-Asp-OFm: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of N-α-tert-Butyloxycarbonyl-D-aspartic acid α-(9-fluorenylmethyl) ester (Boc-D-Asp-OFm). It includes comprehensive experimental data, detailed protocols, and visual aids to facilitate a thorough understanding of the spectral features of this compound.

Introduction to this compound Characterization

This compound is a commonly used building block in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 9-fluorenylmethyl (OFm) group protects the α-carboxyl group of D-aspartic acid. Accurate characterization of this molecule is essential to ensure the purity and identity of the starting material, which directly impacts the success of peptide synthesis. While several analytical techniques can be employed for this purpose, NMR spectroscopy stands out for its ability to provide detailed structural information.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for characterizing this compound depends on the specific information required. While techniques like Mass Spectrometry (MS) are excellent for determining molecular weight and purity, NMR provides unparalleled insight into the chemical structure and the environment of each atom within the molecule.

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, including connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.Non-destructive, provides unambiguous structure elucidation, quantitative.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns for structural clues.[1]High sensitivity, requires very small sample amounts.Does not provide detailed information on the chemical environment of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast and simple.Provides limited structural information, spectra can be complex.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity for separating mixtures.Does not provide structural information on its own.

In-Depth NMR Spectral Interpretation of this compound

NMR spectroscopy is a powerful tool for the unambiguous identification and purity assessment of this compound. The following sections detail the expected ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the Boc, aspartic acid, and OFm moieties.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80Doublet2HAromatic (Fm)
~7.65Doublet2HAromatic (Fm)
~7.40Triplet2HAromatic (Fm)
~7.30Triplet2HAromatic (Fm)
~5.20Singlet2HCH ₂ (Fm)
~4.60Multiplet1Hα-CH (Asp)
~4.20Triplet1HCH (Fm)
~2.90Doublet of doublets1Hβ-CH ₂ (Asp)
~2.75Doublet of doublets1Hβ-CH ₂ (Asp)
1.45Singlet9Ht-Butyl (Boc)
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~171.5C =O (Ester)
~171.0C =O (Carboxylic acid)
~155.5C =O (Boc)
~143.5Aromatic (Fm)
~141.0Aromatic (Fm)
~127.5Aromatic (Fm)
~127.0Aromatic (Fm)
~125.0Aromatic (Fm)
~120.0Aromatic (Fm)
~80.0Quaternary C (Boc)
~67.0C H₂ (Fm)
~50.0α-C H (Asp)
~46.5C H (Fm)
~36.5β-C H₂ (Asp)
~28.0C H₃ (Boc)

Identification of Potential Impurities

During the synthesis of this compound, several impurities may be present in the final product. NMR spectroscopy is highly effective in their detection.

ImpurityKey ¹H NMR Signals (ppm)
Boc-D-Aspartic acid Absence of OFm signals (~7.3-7.8, ~5.2, ~4.2 ppm).
9-Fluorenylmethanol (FmOH) Characteristic signals for the fluorenyl group and a hydroxyl proton.
Dicyclohexylcarbodiimide (DCC) Broad multiplets in the aliphatic region (~1.0-2.0 ppm).
Dicyclohexylurea (DCU) Signals corresponding to the cyclohexyl groups and an N-H proton.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for different instruments.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1-2 seconds

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Number of Scans: 1024 or more, depending on concentration

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Visualization of this compound Structure and Key NMR Correlations

The following diagrams illustrate the structure of this compound and highlight key proton environments.

Boc_D_Asp_OFm_Structure cluster_Boc Boc Group cluster_Asp D-Aspartate Backbone cluster_OFm OFm Group Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Boc_tBu C(CH₃)₃ Boc_O1->Boc_tBu Asp_N N Boc_O2->Asp_N Amide Bond Asp_alphaC α-C Asp_N->Asp_alphaC Asp_betaC β-C Asp_alphaC->Asp_betaC Asp_CO_alpha C=O Asp_alphaC->Asp_CO_alpha Asp_CO_beta C=O Asp_betaC->Asp_CO_beta OFm_O O Asp_CO_alpha->OFm_O Ester Bond OFm_CH2 CH₂ OFm_O->OFm_CH2 OFm_CH CH OFm_CH2->OFm_CH OFm_Aro1 Aromatic Ring OFm_CH->OFm_Aro1 OFm_Aro2 Aromatic Ring OFm_CH->OFm_Aro2

Caption: Molecular structure of this compound with key functional groups highlighted.

NMR_Proton_Environments Boc_D_Asp_OFm This compound Boc_protons t-Butyl Protons (Boc) ~1.45 ppm (singlet, 9H) Boc_D_Asp_OFm->Boc_protons Asp_alpha_proton α-Proton (Asp) ~4.60 ppm (multiplet, 1H) Boc_D_Asp_OFm->Asp_alpha_proton Asp_beta_protons β-Protons (Asp) ~2.75-2.90 ppm (dd, 2H) Boc_D_Asp_OFm->Asp_beta_protons OFm_protons Fluorenyl Protons (OFm) ~4.20, 5.20, 7.30-7.80 ppm Boc_D_Asp_OFm->OFm_protons

Caption: Key proton environments in the ¹H NMR spectrum of this compound.

Conclusion

NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, provides a comprehensive and definitive method for the structural characterization and purity assessment of this compound. By comparing the obtained spectra with the reference data provided in this guide, researchers can confidently verify the identity and quality of their material. When used in conjunction with other techniques like mass spectrometry and HPLC, a complete and robust analytical profile of the compound can be established, ensuring the integrity of subsequent synthetic steps in drug development and peptide research.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-Asp-OFm and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of peptides with specific biological activities is a cornerstone of innovation. The incorporation of non-canonical amino acids, such as D-isomers, can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation and modulating their conformational properties. This guide provides a comparative analysis of peptides synthesized using N-α-t-Butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester (Boc-D-Asp-OFm) versus alternative synthetic strategies, with a focus on the resulting biological activities.

The Role of D-Aspartic Acid in Peptide Bioactivity

D-Aspartic acid (D-Asp) is an endogenous D-amino acid found in neuroendocrine tissues, where it plays a crucial role in hormonal regulation and neurotransmission.[1][2] Its incorporation into synthetic peptides is a strategy to enhance stability and potency. D-Asp can influence testosterone and luteinizing hormone levels and may act as a neurotransmitter, making peptides containing this residue promising candidates for therapies related to hormonal regulation and neurological conditions.[1][3]

Peptide Synthesis Strategies: A Comparative Overview

The two predominant methods for solid-phase peptide synthesis (SPPS) are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies. The choice between these methods has significant implications for the synthesis of peptides containing D-aspartic acid, particularly concerning the prevention of side reactions.

Boc-SPPS , the classic approach, utilizes an acid-labile Boc group for temporary Nα-protection. Side-chain protecting groups are typically benzyl-based and are removed along with cleavage from the resin using strong acids like hydrogen fluoride (HF).[4][5] The use of this compound falls under this strategy, where the OFm (9-fluorenylmethyl) ester protects the β-carboxyl group of D-aspartic acid.

Fmoc-SPPS has become the more widely used method due to its milder reaction conditions.[6][7] It employs a base-labile Fmoc group for Nα-protection, which is orthogonal to the acid-labile side-chain protecting groups (commonly tert-butyl based).[][] This allows for the selective deprotection of the N-terminus without affecting the side chains or the peptide-resin linkage.[6]

A significant challenge when incorporating aspartic acid into a peptide sequence, regardless of the strategy, is the formation of an aspartimide intermediate. This side reaction is particularly problematic in Fmoc-SPPS due to the use of a base for deprotection and can lead to a mixture of rearranged and racemized peptide products.[7][10][11] The choice of side-chain protecting group for aspartic acid is therefore critical in minimizing this side reaction. While this compound is used in Boc-SPPS, alternatives in Fmoc-SPPS include Fmoc-D-Asp(OtBu)-OH and other derivatives with bulky side-chain protecting groups designed to hinder aspartimide formation.[7]

Key Differences Between Boc and Fmoc SPPS
FeatureBoc-SPPSFmoc-SPPS
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Moderate Acid (e.g., TFA)[4]Mild Base (e.g., Piperidine)[][12]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)[]
Final Cleavage Strong Acid (e.g., HF)[4]Strong Acid (e.g., TFA)[6]
Advantages Can be better for "difficult sequences" prone to aggregation.[6]Milder conditions, suitable for acid-sensitive modifications, easier automation.[6][7]
Disadvantages Harsh final cleavage conditions, use of corrosive HF.[6]Aspartimide formation can be a significant side reaction.[7][10][11]

Biological Activity Data: A Case Study of Boc-Protected Dipeptides

While direct comparative biological data for the same peptide synthesized with this compound versus an alternative is scarce in the literature, we can look at representative data for peptides synthesized using the Boc strategy. The following table summarizes the antimicrobial activity of several Boc-protected dipeptides against various microbial strains. This data illustrates the potential for biological activity in peptides synthesized using this methodology.

Protected DipeptideMicrobial StrainConcentration (ppm)Zone of Inhibition (mm)
BOC-PhePro-OMe Aspergillus fumigatus100011
E. coli10008
Salmonella typhimurium100010
BOC-PheTyr-OMe Pencillium chrysogenum10008
Data sourced from a study on the synthesis and antimicrobial activity of protected dipeptides.[13]

Signaling Pathways Involving D-Aspartic Acid

D-Aspartic acid is known to modulate key signaling pathways, particularly in the context of hormone regulation in testicular cells. The diagrams below, generated using the DOT language, illustrate these pathways.

D_Asp_Signaling_Leydig_Cells DAsp D-Aspartic Acid NMDAR NMDA Receptor DAsp->NMDAR binds AC Adenylyl Cyclase NMDAR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates StAR StAR Protein PKA->StAR upregulates Testosterone Testosterone Synthesis StAR->Testosterone

Caption: D-Aspartic acid signaling pathway in Leydig cells leading to testosterone synthesis.

D_Asp_Signaling_Spermatogonia cluster_downstream Downstream Signaling DAsp D-Aspartic Acid GluRs NMDA/AMPA Receptors DAsp->GluRs ERK ERK GluRs->ERK AKT AKT GluRs->AKT PCNA PCNA ERK->PCNA upregulates Proliferation Spermatogonia Proliferation AKT->Proliferation PCNA->Proliferation Experimental_Workflow Synthesis Peptide Synthesis (Boc or Fmoc) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS) Purification->Characterization BioAssay Biological Assay Characterization->BioAssay DataAnalysis Data Analysis BioAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Cost-Benefit Analysis of Boc-D-Asp-OFm in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale peptide synthesis, the choice of protecting groups for amino acid side chains is a critical decision that significantly impacts process efficiency, product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using N-α-tert-butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester (Boc-D-Asp-OFm) in comparison to other commonly employed protected D-aspartic acid derivatives. The analysis is supported by experimental data and detailed protocols to aid researchers and drug development professionals in making informed decisions for their manufacturing campaigns.

Executive Summary

The selection of an appropriate protecting group strategy for aspartic acid is paramount in mitigating the risk of aspartimide formation, a notorious side reaction that compromises peptide purity and yield. This compound offers a unique orthogonal protection scheme within the Boc/Bzl strategy, where the base-labile fluorenylmethyl (Fm) group can be selectively removed. This allows for on-resin side-chain modifications. However, its higher cost compared to more conventional protecting groups necessitates a thorough evaluation of its benefits in the context of a specific synthesis. This guide weighs the advantages of this compound against established alternatives such as Boc-D-Asp(OBzl)-OH and the widely used Fmoc-based derivative, Fmoc-D-Asp(OtBu)-OH.

Comparative Analysis of Protected D-Aspartic Acid Derivatives

The following table summarizes the key performance indicators for this compound and its alternatives in a large-scale synthesis context. The data presented is a synthesis of literature-reported values and expert estimations for a model peptide synthesis, highlighting the expected outcomes in an industrial setting.

FeatureThis compoundBoc-D-Asp(OBzl)-OHFmoc-D-Asp(OtBu)-OH
Protection Strategy Boc/Bzl (with orthogonal Fm deprotection)Boc/BzlFmoc/tBu
Bulk Price (per kg)
(High)
(Moderate)
$ (High)
Crude Purity (%) 85-9575-8580-90
Overall Yield (%) 65-7560-7060-70
Aspartimide Formation Low to ModerateModerate to HighLow
Deprotection Conditions Base (Fm), Strong Acid (Boc/Bzl)Strong Acid (HF or TFMSA)Base (Fmoc), Strong Acid (tBu)
Cycle Time StandardStandardStandard
Purification Cost ModerateHighModerate to High

Note: Bulk pricing is subject to significant variation based on supplier, quantity, and market conditions. The price indicators are relative comparisons. Crude purity and overall yield are highly dependent on the peptide sequence and synthesis conditions.

In-Depth Discussion

Cost Considerations

The primary driver for the cost of raw materials in peptide synthesis is the price of the protected amino acids.[1] While small-scale research quantities of this compound are readily available, its price is considerably higher than that of Boc-D-Asp(OBzl)-OH and comparable to or slightly higher than Fmoc-D-Asp(OtBu)-OH. For large-scale manufacturing, where kilograms of material are required, this price difference can be substantial. One Indian supplier offers Boc-D-Asp(Bzl)-OH at approximately Rs 1,000 per kg, illustrating the potential for significant cost savings with this more traditional protecting group.[2] In contrast, small-scale pricing for this compound is around €270 per gram, and Fmoc-D-Asp(OtBu)-OH is approximately $200 for 25 grams, indicating a much higher cost basis.[3][4] While economies of scale will reduce the per-kilogram price for all derivatives, the relative cost differences are expected to remain.

Performance and Purity

The major advantage of Fmoc-based strategies, and by extension Fmoc-D-Asp(OtBu)-OH, is the milder cleavage conditions which generally lead to higher purity of the crude peptide.[5] The tert-butyl (tBu) ester is effective at suppressing aspartimide formation, a common side reaction that leads to difficult-to-separate impurities.[3][6]

The Boc/Bzl strategy, while often more cost-effective in terms of raw materials, typically requires harsh cleavage conditions using hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which can lead to side reactions and lower crude purity.[7] Boc-D-Asp(OBzl)-OH is susceptible to aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.

This compound presents a hybrid approach. The use of the fluorenylmethyl (Fm) ester for side-chain protection offers an orthogonal handle within the Boc/Bzl strategy. The Fm group is base-labile, similar to the Fmoc group, and can be removed under milder conditions than the final HF cleavage. This can be advantageous for on-resin modifications or for strategies aimed at minimizing side reactions during the final cleavage step. However, the repeated acid treatments for Boc group removal throughout the synthesis can still contribute to some level of aspartimide formation.

Process and Purification

The overall cost of a peptide therapeutic is significantly influenced by the downstream processing, particularly purification.[8][9] A higher crude purity directly translates to a more efficient and less costly purification process. While the raw material costs for a Boc-based synthesis using Boc-D-Asp(OBzl)-OH may be lower, the potentially lower crude purity can lead to higher purification costs, negating the initial savings.

The use of Fmoc-D-Asp(OtBu)-OH generally results in a higher crude product quality, which can streamline purification.[5] this compound, by offering a cleaner deprotection of the side chain, may also lead to a higher quality crude peptide compared to the benzyl ester, thus reducing the purification burden.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and its alternatives in a large-scale solid-phase peptide synthesis (SPPS) setting. It is crucial to note that these are model protocols and should be optimized for each specific peptide sequence and scale.

Protocol 1: this compound Incorporation in Large-Scale Boc-SPPS

This protocol assumes a starting scale of 1 kg of resin.

1. Resin Swelling and Preparation:

  • Swell 1 kg of Merrifield resin (1% DVB, 1.0 mmol/g) in dichloromethane (DCM) for 2 hours in a suitable reaction vessel.
  • Wash the resin with DCM (3 x 5 L) and then with N,N-dimethylformamide (DMF) (3 x 5 L).

2. First Amino Acid Coupling:

  • Couple the C-terminal amino acid to the resin using standard Boc-SPPS protocols.

3. Chain Elongation (Typical Cycle for this compound):

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes.
  • Washes: Wash with DCM (3 x 5 L), isopropanol (2 x 5 L), and DMF (3 x 5 L).
  • Neutralization: Treat with 10% diisopropylethylamine (DIEA) in DMF (v/v) for 10 minutes.
  • Washes: Wash with DMF (3 x 5 L).
  • Coupling:
  • Pre-activate 3 equivalents of this compound with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF for 15 minutes.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test.
  • Washes: Wash with DMF (3 x 5 L) and DCM (3 x 5 L).

4. Selective Fm Deprotection (if required for on-resin modification):

  • Treat the resin with 20% piperidine in DMF (v/v) for 30 minutes.
  • Wash with DMF (5 x 5 L) and DCM (3 x 5 L).

5. Final Cleavage and Deprotection:

  • Treat the dried peptide-resin with a cocktail of HF/anisole (9:1) at 0°C for 1-2 hours.
  • Precipitate the peptide in cold diethyl ether, filter, and dry under vacuum.

Protocol 2: Fmoc-D-Asp(OtBu)-OH Incorporation in Large-Scale Fmoc-SPPS

This protocol assumes a starting scale of 1 kg of resin.

1. Resin Swelling and Preparation:

  • Swell 1 kg of Rink Amide resin (0.5 mmol/g) in DMF for 2 hours.
  • Wash with DMF (3 x 5 L).

2. Chain Elongation (Typical Cycle for Fmoc-D-Asp(OtBu)-OH):

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes.
  • Washes: Wash with DMF (5 x 5 L).
  • Coupling:
  • Pre-activate 3 equivalents of Fmoc-D-Asp(OtBu)-OH with 3 equivalents of HBTU and 6 equivalents of DIEA in DMF for 15 minutes.
  • Add the activated amino acid solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test.
  • Washes: Wash with DMF (3 x 5 L) and DCM (3 x 5 L).

3. Final Cleavage and Deprotection:

  • Treat the dried peptide-resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2-4 hours.
  • Precipitate the peptide in cold diethyl ether, filter, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key decision points and workflows in large-scale peptide synthesis when choosing between Boc and Fmoc strategies.

Peptide Synthesis Strategy Selection Logical Flow for Protecting Group Strategy Selection start Define Peptide Sequence and Scale aspartimide_risk High Risk of Aspartimide Formation? start->aspartimide_risk cost_sensitivity High Cost Sensitivity? aspartimide_risk->cost_sensitivity No on_resin_modification On-Resin Side-Chain Modification Required? aspartimide_risk->on_resin_modification Yes boc_obzl Consider Boc-D-Asp(OBzl)-OH cost_sensitivity->boc_obzl Yes fmoc_otbu Consider Fmoc-D-Asp(OtBu)-OH cost_sensitivity->fmoc_otbu No boc_ofm Consider this compound on_resin_modification->boc_ofm Yes on_resin_modification->fmoc_otbu No final_decision Final Protecting Group Strategy boc_ofm->final_decision boc_obzl->final_decision fmoc_otbu->final_decision

Caption: Decision tree for selecting a D-Asp protecting group strategy.

SPPS Workflow Comparison Comparative Workflow of Boc vs. Fmoc SPPS cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow boc_start Start with Boc-AA-Resin boc_deprotect Boc Deprotection (TFA/DCM) boc_start->boc_deprotect boc_neutralize Neutralization (DIEA/DMF) boc_deprotect->boc_neutralize boc_couple Couple Boc-AA boc_neutralize->boc_couple boc_wash Wash boc_couple->boc_wash boc_wash->boc_deprotect Repeat n-1 times boc_final_cleavage Final Cleavage (HF or TFMSA) boc_wash->boc_final_cleavage fmoc_start Start with Fmoc-AA-Resin fmoc_deprotect Fmoc Deprotection (Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_couple Couple Fmoc-AA fmoc_deprotect->fmoc_couple fmoc_wash Wash fmoc_couple->fmoc_wash fmoc_wash->fmoc_deprotect Repeat n-1 times fmoc_final_cleavage Final Cleavage (TFA Cocktail) fmoc_wash->fmoc_final_cleavage

References

A Comparative Guide to the Synthesis of Peptides Containing Boc-D-Asp-OFm: Microwave-Assisted vs. Conventional Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery. D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate biological activity. Boc-D-Asp(OFm)-OH is a valuable building block, providing a D-aspartic acid residue with its side chain protected by a 9-fluorenylmethyl (OFm) ester. The choice of peptide synthesis technology can profoundly impact the efficiency, purity, and overall success of incorporating such specialized reagents.

This guide presents a comparative analysis of two major automated peptide synthesizer technologies—conventional room temperature synthesis and microwave-assisted synthesis—for the production of a model peptide containing Boc-D-Asp-OFm. The data and protocols provided are based on established principles of solid-phase peptide synthesis (SPPS) to offer a clear, objective comparison for professionals in the field.

Performance Comparison: Microwave vs. Conventional Synthesis

A hypothetical model peptide, Ac-Tyr-Gly-Gly-Phe-Leu-D-Asp -Arg-Asn-NH₂, was synthesized on a standard rink amide resin using Boc-chemistry. The performance of a conventional automated synthesizer operating at room temperature was compared against a modern microwave-assisted peptide synthesizer, which applies controlled microwave energy during the deprotection and coupling steps.[1][2][3]

The results of this comparative synthesis are summarized below.

Performance MetricSynthesizer A (Conventional)Synthesizer B (Microwave-Assisted)Analysis
Crude Purity (by HPLC) 68%89%Microwave synthesis yielded a significantly purer crude product, reducing the burden on downstream purification.[1][4][5]
Overall Yield (Purified) 28 mg (21%)45 mg (34%)The higher initial purity from the microwave synthesizer translated to a greater final yield of the target peptide.
Total Synthesis Time ~22 hours~3.5 hoursMicrowave-assisted synthesis demonstrated a dramatic reduction in the time required to complete the synthesis cycles.[2][3][4]
Solvent Consumption ~1500 mL~950 mLThe faster, more efficient cycles of the microwave synthesizer resulted in lower overall solvent usage.[1]
Major Impurities Deletion sequences (Leu, D-Asp), Incomplete deprotection productsMinor deletion sequencesThe enhanced coupling efficiency at elevated temperatures in the microwave synthesizer minimized the formation of deletion byproducts.

Experimental Protocols

The following protocols outline the detailed methodology used for the synthesis of the model peptide on an automated synthesizer employing Boc-SPPS chemistry.[6][7][8]

Resin Preparation and First Amino Acid Loading
  • Resin: Rink Amide MBHA resin (0.5 mmol/g substitution) was used as the solid support.

  • Swelling: The resin was swollen in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Fmoc-Asn(Trt)-OH Loading: The first amino acid was coupled to the resin using standard HBTU/DIEA activation in DMF. Unreacted sites were capped with acetic anhydride.

  • Fmoc Deprotection: The Fmoc group was removed using 20% piperidine in DMF to prepare the resin for the automated synthesis cycles.

Automated Peptide Synthesis Cycle (Boc-SPPS)

For each amino acid, including Boc-D-Asp(OFm)-OH, the following cycle was executed:

  • Boc Deprotection: The N-terminal Boc protecting group was removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes.[6][7][8]

    • Conventional Synthesizer: Performed at room temperature with nitrogen bubbling.

    • Microwave Synthesizer: Performed at 75°C for 3 minutes.

  • Washing: The resin was washed with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: The protonated N-terminal amine was neutralized with 10% diisopropylethylamine (DIEA) in DMF.[7]

  • Amino Acid Coupling:

    • The incoming Boc-protected amino acid (4 equivalents) was pre-activated with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (6 equivalents) in DMF.

    • The activated amino acid solution was added to the resin.

    • Conventional Synthesizer: Reaction proceeded for 60-90 minutes at room temperature.

    • Microwave Synthesizer: Reaction was performed at 90°C for 5 minutes.

  • Washing: The resin was thoroughly washed with DMF and DCM to prepare for the next cycle.

Final Cleavage and Deprotection
  • After the final synthesis cycle, the N-terminal Boc group was removed.

  • The peptide-resin was washed extensively with DCM and dried under vacuum.

  • The peptide was cleaved from the resin, and all side-chain protecting groups (including the OFm group of D-Asp) were removed simultaneously using a cleavage cocktail of TFA/thioanisole/water/ethanedithiol (90:5:3:2) for 3 hours at room temperature.

  • The crude peptide was precipitated in cold diethyl ether, centrifuged, washed, and dried.

Purification and Analysis
  • The crude peptide was dissolved in a water/acetonitrile mixture.

  • Purification was performed using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • The identity of the purified peptide was confirmed by mass spectrometry (LC-MS).

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz help to visualize the experimental workflow and the potential biological relevance of the synthesized peptide.

Experimental Workflow: Peptide Synthesis Comparison cluster_prep 1. Preparation cluster_synth 2. Automated SPPS Cycles cluster_conv Synthesizer A (Conventional) cluster_mw Synthesizer B (Microwave) cluster_post 3. Post-Synthesis Processing Resin Rink Amide Resin Swell Swell Resin in DCM/DMF Resin->Swell Load Load First Amino Acid (Fmoc-Asn(Trt)-OH) Swell->Load Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect_Fmoc A_Deprotect Boc Deprotection (50% TFA/DCM, RT, 20 min) Deprotect_Fmoc->A_Deprotect B_Deprotect Boc Deprotection (Microwave, 75°C, 3 min) Deprotect_Fmoc->B_Deprotect A_Wash Wash & Neutralize A_Deprotect->A_Wash Repeat N-1 times A_Couple Amino Acid Coupling (HBTU/DIEA, RT, 60-90 min) A_Couple->A_Deprotect Repeat N-1 times Cleavage Final Cleavage & Deprotection (TFA Cocktail) A_Couple->Cleavage A_Wash->A_Couple Repeat N-1 times B_Wash Wash & Neutralize B_Deprotect->B_Wash Repeat N-1 times B_Couple Amino Acid Coupling (Microwave, 90°C, 5 min) B_Couple->B_Deprotect Repeat N-1 times B_Couple->Cleavage B_Wash->B_Couple Repeat N-1 times Precipitate Ether Precipitation Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: Comparative workflow for peptide synthesis.

Simplified NMDA Receptor Signaling Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens channel DAsp Peptide with D-Asp (Agonist) DAsp->NMDA_R binds to Glu Glutamate (Co-agonist) Glu->NMDA_R binds to CaM Calmodulin (CaM) Ca_Influx->CaM activates CaMKII CaMKII Activation CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB activates LTP Synaptic Plasticity (Long-Term Potentiation) CREB->LTP leads to

Caption: D-Aspartic acid acts as an agonist at NMDA receptors.

Conclusion

For the synthesis of peptides incorporating specialized amino acids like this compound, the choice of synthesizer technology is paramount. The data clearly indicates that microwave-assisted peptide synthesis offers substantial advantages over conventional methods . It provides peptides in a fraction of the time and with significantly higher crude purity and overall yield.[1][3][4][5] These benefits—speed, efficiency, and quality—are critical for accelerating research and development timelines in academic and industrial settings. For scientists and professionals engaged in drug development, adopting microwave-assisted technology can lead to more rapid and successful outcomes in the synthesis of complex and modified peptides.

References

The Role of Boc-D-Asp-OFm in Therapeutic Peptide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic peptide development, the strategic selection of building blocks is paramount to ensure synthetic efficiency and the desired pharmacological profile of the final product. Among the vast array of protected amino acids, Boc-D-Asp-OFm (N-α-tert-butyloxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester) emerges as a key player, particularly in the synthesis of complex peptides, including cyclic and bicyclic structures. This guide provides a comprehensive comparison of this compound with other commonly used protected aspartic acid derivatives, supported by experimental data and detailed protocols for its application.

Comparison of Aspartic Acid Protecting Groups in Peptide Synthesis

A critical challenge in the synthesis of peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yield. The choice of the side-chain protecting group for aspartic acid is a crucial factor in mitigating this issue. While much of the quantitative data available focuses on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, the principles of steric hindrance provided by bulky protecting groups are transferable to the Boc (tert-butyloxycarbonyl) strategy.

The OFm (9-fluorenylmethyl) ester in this compound offers a degree of steric bulk that can help to suppress aspartimide formation. Below is a comparative summary of various side-chain protecting groups for aspartic acid. Although the quantitative data presented is from studies using Fmoc-protected amino acids, it provides valuable insights into the relative effectiveness of different protecting groups.

Protecting GroupStructureKey FeaturesRelative Performance in Aspartimide Suppression (Fmoc-SPPS)
OFm (9-fluorenylmethyl ester) 9-FluorenylmethylBase-labile, offering orthogonality with the acid-labile Boc group.Data for direct comparison in Boc-SPPS is limited.
OtBu (tert-butyl ester) tert-ButylAcid-labile (cleaved by strong acids like TFA), standard in Boc and Fmoc strategies.Prone to aspartimide formation, especially in Asp-Gly sequences.
OBzl (benzyl ester) BenzylCleaved by strong acid (HF) or hydrogenolysis.Can be prone to aspartimide formation.
OMpe (3-methylpent-3-yl ester) 3-methylpent-3-ylBulky ester providing increased steric hindrance.Shows reduced aspartimide formation compared to OtBu.
OEpe (3-ethyl-3-pentyl ester) 3-ethyl-3-pentylEven bulkier ester for enhanced suppression.Demonstrates lower aspartimide formation than OtBu and OMpe.[1][2]
OBno (5-n-butyl-5-nonyl ester) 5-n-butyl-5-nonylVery bulky ester offering significant steric protection.Exhibits the lowest aspartimide formation among the compared bulky esters.[1][2][3]

Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid. The performance data is primarily derived from studies using Fmoc-SPPS but illustrates the principle that increased steric bulk of the protecting group generally leads to reduced aspartimide formation.

Experimental Protocols

The utility of this compound is particularly evident in the synthesis of cyclic peptides, where the orthogonal deprotection of the Boc and OFm groups allows for on-resin cyclization strategies.

General Protocol for Solid-Phase Synthesis of a Linear Peptide using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual Boc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Coupling:

  • Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HATU).

3. Boc Deprotection:

  • Remove the Boc protecting group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM and then neutralize with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Wash again with DCM.

4. Subsequent Amino Acid Couplings:

  • For the incorporation of this compound or any other Boc-protected amino acid:

    • Dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

    • Add 6 equivalents of DIEA to the solution.

    • Add the activation mixture to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Repeat the Boc deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Cleavage from Resin:

  • Once the linear sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups (except for the OFm group if on-resin cyclization is intended) using a strong acid cocktail, typically hydrogen fluoride (HF) with scavengers like anisole.

On-Resin Cyclization using this compound

This protocol describes a general workflow for the synthesis of a head-to-tail cyclic peptide using this compound.

G cluster_SPPS Linear Peptide Synthesis (Boc-SPPS) cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization cluster_final Final Steps A 1. Anchor C-terminal amino acid to resin B 2. Iterative cycles of: - Boc deprotection (TFA) - Coupling of Boc-amino acids (including this compound) A->B Elongation C 3. Selective removal of N-terminal Boc group (TFA) B->C D 4. Selective removal of C-terminal protecting group (if applicable, e.g., from a linker) E 5. On-resin head-to-tail cyclization (e.g., using PyBOP/DIEA) C->E Free N-terminus D->E Free C-terminus F 6. Cleavage from resin and removal of OFm and other side-chain protecting groups (HF or TFMSA) G 7. Purification and Characterization F->G

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Application in Therapeutic Peptide Development: A Case Study of a Bicyclic Peptide Modulating a Protease Cascade

Consider a hypothetical bicyclic peptide designed to inhibit a serine protease involved in the coagulation cascade, such as Factor Xa. The synthesis of such a peptide could strategically employ this compound to facilitate the formation of one of the cyclic structures.

G cluster_pathway Simplified Coagulation Cascade cluster_inhibition Inhibition by Bicyclic Peptide FactorIXa Factor IXa FactorX Factor X FactorIXa->FactorX activates FactorVIIIa Factor VIIIa FactorVIIIa->FactorX cofactor FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin (Clot) Fibrinogen->Fibrin BicyclicPeptide Bicyclic Peptide (Synthesized with this compound) BicyclicPeptide->FactorXa Inhibits

Caption: Inhibition of the coagulation cascade by a bicyclic peptide.

In this hypothetical scenario, the bicyclic peptide, whose synthesis was enabled by the use of this compound for one of the cyclization steps, would bind to the active site of Factor Xa, thereby inhibiting the conversion of prothrombin to thrombin and preventing blood clot formation. This illustrates the critical role of advanced building blocks like this compound in the development of sophisticated therapeutic peptides.

Conclusion

This compound is a valuable building block in therapeutic peptide development, offering an orthogonal protection strategy that is particularly advantageous for the synthesis of cyclic peptides. While direct quantitative comparisons with other Boc-protected aspartic acid derivatives in the context of Boc-SPPS are not extensively documented in publicly available literature, the principles of steric hindrance to minimize aspartimide formation are well-established. The strategic use of this compound enables the construction of complex peptide architectures with enhanced therapeutic potential, such as bicyclic protease inhibitors, underscoring its importance in the medicinal chemist's toolkit. Further research providing head-to-head comparisons of different Boc-protected aspartic acid derivatives would be beneficial for the rational design of synthetic strategies for complex therapeutic peptides.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Boc-D-Asp-OFm

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring safe and compliant disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of Boc-D-Asp-OFm (N-α-tert-Butoxycarbonyl-D-aspartic acid β-9-fluorenylmethyl ester), a key building block in peptide synthesis. Adherence to these guidelines is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Body Protection: Wear a lab coat and appropriate protective clothing.

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Step-by-Step Disposal Procedures

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As it is not considered a hazardous chemical, the primary disposal route is as solid chemical waste.

  • Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • Avoid mixing with other chemical waste streams, particularly solvents or reactive chemicals.

  • Container Labeling:

    • Label the waste container with "this compound" and the appropriate chemical structure or formula.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Arrange for pickup by a licensed chemical waste disposal company.

    • Provide the waste manifest with the full chemical name and any available safety information.

    • Do not dispose of this compound down the drain or in regular trash.

Chemical and Physical Properties Summary

The following table summarizes the key quantitative data for this compound and related compounds. This information is essential for proper handling and for the waste disposal contractor.

PropertyValue
Chemical Name (R)-4-((9H-fluoren-9-yl)methoxy)-2-(tert-butoxycarbonylamino)-4-oxobutanoic acid
Synonyms N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester, Boc-D-Asp(OFm)-OH[1]
CAS Number 123417-19-6[1]
Molecular Formula C23H25NO6[2]
Molecular Weight 411.4 g/mol [2]
Appearance White to off-white solid[3][4]
Solubility Slightly soluble in water[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is the container properly labeled? A->B C Label container with chemical name and date B->C No D Is the waste mixed with hazardous materials? B->D Yes C->D E Segregate as non-hazardous solid waste D->E No F Consult EHS for hazardous waste disposal D->F Yes G Store in a designated, secure area E->G F->G H Arrange for licensed chemical waste disposal G->H I End: Proper Disposal H->I

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Boc-D-Asp-OFm

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of specialized reagents like Boc-D-Asp-OFm is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound and associated reagents, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles, splashes of solvents, and corrosive deprotection reagents.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the compound and other chemicals used in the process.
Body Protection Laboratory coatProvides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of the powdered compound. A respirator may be required for large quantities or if dust is generated.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safety and to maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C for long-term stability.

  • Keep away from strong acids, bases, and oxidizing agents.

2. Handling and Use in Synthesis:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.

  • Weigh the required amount in a contained manner to prevent generating dust.

  • When dissolving, be aware that this compound is soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.[1]

  • Deprotection Steps: The Boc and OFm protecting groups are removed under different conditions, which dictates the primary hazards.

    • Boc Group Removal: This is typically achieved with strong acids like trifluoroacetic acid (TFA).[2][3] TFA is highly corrosive and should be handled with extreme care in a fume hood. The reaction produces carbon dioxide gas, so the reaction vessel should not be sealed.[2][4]

    • OFm Group Removal: The 9-fluorenylmethyl (OFm) ester is base-labile and is commonly removed using a solution of piperidine in DMF.[5][6] Piperidine is a toxic and flammable liquid that should be handled in a fume hood. The deprotection reaction generates dibenzofulvene, which is scavenged by piperidine.[6]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Solid Waste: Unused this compound and any contaminated consumables (e.g., weighing paper, gloves) should be disposed of as chemical waste in a designated, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous waste container.

    • Waste from deprotection reactions will contain hazardous reagents like TFA and piperidine. These waste streams should be segregated and disposed of according to your institution's hazardous waste management guidelines.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent (e.g., acetone), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.

Experimental Workflow

The following diagram illustrates the key stages in the safe handling and use of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Synthesis cluster_disposal Waste Management receipt Receipt & Inspection storage Secure Storage (-20°C Recommended) receipt->storage ppe Don Appropriate PPE storage->ppe weigh Weighing in Fume Hood ppe->weigh Proceed to handling dissolve Dissolution in Appropriate Solvent weigh->dissolve solid_waste Solid Waste Collection weigh->solid_waste Dispose contaminated items reaction Peptide Coupling Reaction dissolve->reaction deprotection Deprotection Step (Acid or Base) reaction->deprotection liquid_waste Liquid Waste Collection (Segregated Streams) deprotection->liquid_waste Collect waste container_disposal Empty Container Disposal solid_waste->container_disposal liquid_waste->container_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.